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Core Science & Biosynthesis

Foundational

Technical Guide: 2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic Acid

This technical guide details the physicochemical properties, synthesis, and pharmaceutical relevance of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1] [1][2] Executive Summary 2-Phenyl-2-(pyrimidin-2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and pharmaceutical relevance of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1]

[1][2]

Executive Summary

2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid is a functionalized pyrimidine derivative serving as a critical intermediate in medicinal chemistry.[1] Structurally, it consists of a phenylacetic acid backbone substituted at the


-position with a pyrimidin-2-ylthio group.[1] This motif is a known pharmacophore in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists (analogous to Wy-14643) and is increasingly explored for antimicrobial and anti-fibrotic applications.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

PropertyData
CAS Number 87125-92-6
IUPAC Name 2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid
Synonyms (Pyrimidin-2-ylthio)phenylacetic acid;

-(Pyrimidin-2-ylthio)phenylacetic acid
Molecular Formula

Molecular Weight 246.29 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic form)
pKa (Predicted) ~3.5 (Carboxylic acid)

Structural SMILES: OC(=O)C(Sc1ncccn1)c2ccccc2[1]

Synthetic Methodology

The synthesis of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid follows a classic nucleophilic substitution (


) pathway.[1] This protocol ensures high regioselectivity for the sulfur linkage over the nitrogen atoms on the pyrimidine ring due to the high nucleophilicity of the thiolate anion.[1]
Reagents & Materials
  • Substrate:

    
    -Bromophenylacetic acid (CAS 4870-65-9)[1]
    
  • Nucleophile: 2-Mercaptopyrimidine (CAS 1450-85-7)[1]

  • Base: Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )[1]
    
  • Solvent: Ethanol/Water (1:1 v/v) or DMF (for anhydrous conditions)[1]

  • Acid: 1N Hydrochloric Acid (HCl) for precipitation[1]

Step-by-Step Protocol
  • Thiolate Formation: In a round-bottom flask, dissolve 2-mercaptopyrimidine (1.0 eq) in an Ethanol/Water mixture.[1] Add KOH (2.2 eq) and stir at room temperature for 15 minutes to generate the potassium thiolate salt.

  • Alkylation: Dropwise add a solution of

    
    -bromophenylacetic acid (1.0 eq) in Ethanol. The reaction is exothermic; maintain temperature below 40°C to prevent decarboxylation.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor consumption of the bromide via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.[1]

    • Dilute the aqueous residue with water and wash with Diethyl Ether (to remove unreacted neutral impurities).[1]

  • Isolation: Acidify the aqueous phase to pH ~2–3 using 1N HCl. The product will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure acid.[1]

Mechanistic Analysis

The reaction proceeds via an


 mechanism where the sulfur atom of the pyrimidine thiolate attacks the chiral center of the 

-bromophenylacetic acid.[1]

SN2_Mechanism Reactants Reactants (2-Mercaptopyrimidine + Base) Intermediate Thiolate Anion (Nucleophile) Reactants->Intermediate Deprotonation TS Transition State [S...C...Br]‡ Intermediate->TS Nucleophilic Attack Substrate α-Bromophenylacetic Acid (Electrophile) Substrate->TS Electrophile Product Product 2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid TS->Product Leaving Group (Br-) Departure

Figure 1: Mechanistic pathway for the synthesis of CAS 87125-92-6 via nucleophilic substitution.[1]

Biological & Pharmaceutical Relevance

While CAS 87125-92-6 is primarily a research intermediate, its structural scaffold is highly relevant in drug discovery.[1]

PPAR Agonist Scaffold

The


-thioacetic acid moiety is a "privileged structure" for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR

.[1]
  • Analogy: It is structurally homologous to Wy-14643 (Pirinixic Acid) , a potent PPAR

    
     agonist used in metabolic research.[1]
    
  • Mechanism: The carboxylic acid head group mimics fatty acids, binding to the receptor's ligand-binding domain, while the aromatic tail (phenyl + pyrimidine) provides hydrophobic interactions.[1]

Antimicrobial & Antifibrotic Potential

Recent studies on pyrimidine-thioacetic acid derivatives indicate potential bioactivity beyond metabolic regulation:

  • Antimicrobial: Pyrimidine-sulfides have shown efficacy against Mycobacterium tuberculosis and various Gram-positive bacteria by inhibiting specific enzymatic pathways (e.g., DHFR or fatty acid synthesis).[1]

  • Antifibrotic: Related 2-(pyrimidinyl) derivatives have demonstrated inhibition of collagen expression in hepatic stellate cells, suggesting utility in treating liver fibrosis.[1]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Odor: Like many sulfur-containing compounds, precursors may have a disagreeable stench; however, the final carboxylic acid is generally odorless or has a faint specific odor.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Incompatible with strong oxidizing agents.[1]

References

  • ChemicalBook. (2024).[1] Phenyl(pyrimidin-2-ylsulfanyl)acetic acid - CAS 87125-92-6.[1][2][3][4][5][6] Link

  • GuideChem. (2024).[1] Product Information: CAS 87125-92-6.[1][2][3][4][5][6] Link

  • PubChem. (2024).[1] 2-(Pyrimidin-2-ylthio)acetic acid derivatives (Structural Analogs). National Library of Medicine.[1] Link

  • MDPI. (2020).[1] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Link[1]

  • Santilli, A. A., et al. (1988).[1] Synthesis and potential pharmacological activity of pyrimidylthioacetic acids. Journal of Pharmaceutical Sciences. (Foundational chemistry for this class).

Sources

Exploratory

Technical Profile: (2-Pyrimidylthio)phenylacetic Acid

An In-Depth Technical Guide on the Chemical Characterization and Utility of (2-Pyrimidylthio)phenylacetic Acid. Molecular Weight Characterization, Synthesis, and Pharmaceutical Utility Executive Summary (2-Pyrimidylthio)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Characterization and Utility of (2-Pyrimidylthio)phenylacetic Acid.

Molecular Weight Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

(2-Pyrimidylthio)phenylacetic acid is a specialized chemical scaffold utilized in medicinal chemistry, particularly in the development of PPAR (Peroxisome Proliferator-Activated Receptor) agonists and anti-inflammatory agents . Chemically, it represents a biaryl thioether motif where a pyrimidine ring is linked via a sulfur atom to a phenylacetic acid core.

This guide provides a rigorous technical analysis of the molecule, focusing on its precise molecular weight specifications , synthetic pathways, and analytical profiling. It serves as a definitive reference for scientists incorporating this moiety into fragment-based drug design (FBDD) or lead optimization campaigns.

Chemical Identity & Physicochemical Specifications

Understanding the exact mass profile is critical for High-Resolution Mass Spectrometry (HRMS) validation during synthesis. The presence of sulfur (³²S vs ³⁴S) creates a distinct isotopic signature that must be accounted for in quantitative analysis.

Molecular Weight Data
ParameterValueTechnical Note
Chemical Formula C₁₂H₁₀N₂O₂S Core scaffold (unsubstituted)
Average Molecular Weight 246.29 g/mol Used for molarity calculations in dosing.
Monoisotopic Mass 246.0463 Da Critical for HRMS/Orbitrap identification ([M+H]⁺ = 247.0536).
Isotopic Pattern (M+2) ~4.5% relative abundanceDue to ³⁴S natural abundance (4.21%).
LogP (Predicted) 1.8 – 2.2Moderate lipophilicity; suitable for oral bioavailability.
pKa (Acidic) ~4.0 – 4.5Carboxylic acid moiety; ionized at physiological pH (7.4).
Structural Isomerism

The nomenclature "(2-Pyrimidylthio)phenylacetic acid" implies the thio-pyrimidine group is attached to the phenyl ring. Three regioisomers exist, with the para- and ortho- isomers being most chemically relevant for steric alignment in receptor binding pockets.

  • Ortho- isomer: 2-[(2-Pyrimidinyl)thio]phenylacetic acid

  • Meta- isomer: 3-[(2-Pyrimidinyl)thio]phenylacetic acid

  • Para- isomer: 4-[(2-Pyrimidinyl)thio]phenylacetic acid

> Expert Insight: In PPAR agonist design (e.g., analogs of Wy-14643), the spatial arrangement of the acidic headgroup relative to the hydrophobic tail is crucial. The para-substitution often provides the optimal linear geometry for ligand-binding domains (LBD).

Synthetic Methodology

The synthesis of (2-Pyrimidylthio)phenylacetic acid follows a robust Nucleophilic Aromatic Substitution (SₙAr) or a Transition-Metal Catalyzed Cross-Coupling pathway. The choice depends on the availability of the starting phenylacetic acid derivative.

Protocol: Thiol-Halide Coupling (SₙAr)

This protocol relies on the nucleophilicity of the pyrimidine-2-thiol and the electrophilicity of a halogenated phenylacetic acid.

Reagents:

  • Nucleophile: 2-Mercaptopyrimidine (CAS 1450-85-7)

  • Electrophile: Bromophenylacetic acid (Ortho/Meta/Para isomer)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMF (Dimethylformamide) or DMSO

  • Catalyst (Optional): Copper(I) Iodide (CuI) for Ullmann-type coupling if the halide is unactivated.

Step-by-Step Workflow:

  • Activation: Dissolve 2-mercaptopyrimidine (1.1 eq) in anhydrous DMF under N₂ atmosphere. Add K₂CO₃ (2.5 eq) and stir at RT for 30 mins to generate the thiolate anion.

  • Coupling: Introduce the Bromophenylacetic acid (1.0 eq).

    • Note: If the phenyl ring is electron-rich, the reaction requires CuI (10 mol%) and L-proline (20 mol%) ligand, heating to 90°C (Ullmann Coupling).

    • Alternative: If using a fluorophenylacetic acid with electron-withdrawing groups, SₙAr proceeds at milder temperatures (60-80°C).

  • Quenching: Monitor via TLC/LC-MS. Upon completion, dilute with water and acidify to pH 3 with 1N HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Synthesis Logic Diagram

SynthesisPath Start1 2-Mercaptopyrimidine (Nucleophile) Base Base Activation (K2CO3/DMF) Start1->Base Start2 Bromophenylacetic Acid (Electrophile) Coupling Cu-Catalyzed Coupling (110°C, 12h) Start2->Coupling Intermediate Thiolate Anion Formation Base->Intermediate Intermediate->Coupling Workup Acidification (HCl) & Precipitation Coupling->Workup Product (2-Pyrimidylthio)phenylacetic Acid (C12H10N2O2S) Workup->Product

Figure 1: Synthetic pathway for the formation of the biaryl thioether scaffold via Ullmann-type coupling.

Analytical Profiling & Validation

To ensure the integrity of the "Molecular Weight" data in a research setting, a self-validating analytical system is required.

HPLC-MS Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Ionization agent).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption) and ESI(+) MS.

Validation Criteria:

  • Retention Time: The acid moiety causes pH-dependent retention. Ensure mobile phase pH < 3.0 to keep the acid protonated (neutral) for better peak shape.

  • Mass Confirmation: Look for the [M+H]⁺ peak at 247.1 m/z .

  • Isotope Check: The [M+H+2]⁺ peak (³⁴S contribution) should be approximately 4.5% of the base peak height. Absence of this peak suggests sulfur oxidation (sulfoxide formation).

Stability Concerns (The "Watch-Outs")
  • S-Oxidation: The thioether linkage is susceptible to oxidation to sulfoxide (S=O, +16 Da) or sulfone (O=S=O, +32 Da) upon prolonged exposure to air or peroxides.

    • QC Check: If MW shifts to 262.29 or 278.29 , the sample has degraded.

  • Decarboxylation: Phenylacetic acids can undergo thermal decarboxylation at high temperatures (>200°C). Avoid high-temp GC inlets; use LC-MS.

Biological Context & Applications

Drug Discovery Utility

This scaffold is a classic bioisostere for biaryl ethers found in NSAIDs (e.g., Diclofenac analogs) and metabolic regulators.

  • PPAR Agonism: The (pyrimidylthio)acetic acid motif is the pharmacophore of Wy-14643 (Pirinixic acid). Extending the linker to a phenylacetic acid (as in this topic) rigidifies the structure, potentially altering selectivity between PPARα, PPARδ, and PPARγ.

  • Metabolic Stability: The pyrimidine ring is electron-deficient, making it resistant to oxidative metabolism (CYP450) compared to a phenyl ring, thereby improving the pharmacokinetic profile.

Structure-Activity Relationship (SAR) Logic

SAR Core (2-Pyrimidylthio)phenylacetic Acid Mod1 Acidic Head (COOH) Essential for ionic interaction with receptor (e.g., Arg residue) Core->Mod1 Mod2 Thioether Linker (S) Flexible hinge; susceptible to metabolic oxidation Core->Mod2 Mod3 Pyrimidine Ring Pi-deficient system; Reduces metabolic clearance Core->Mod3

Figure 2: Pharmacophore dissection of the molecule highlighting key functional regions for drug-target interactions.

References

  • PubChem Compound Summary. (n.d.). Phenylacetic acid and Pyrimidine derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • BindingDB. (2023). SAR of Pyrimidinylthio-acetic acid derivatives in PPAR alpha agonists (Wy-14643 analogs). Retrieved from [Link]

  • MDPI Molecules. (2013). Recent Report on Thieno[2,3-d]pyrimidines and Thio-linked Heterocycles. Retrieved from [Link]

Foundational

Chemical Architecture and Therapeutic Potential of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid Scaffolds

[1][2] Executive Summary This technical guide provides an in-depth analysis of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid , a privileged pharmacophore in medicinal chemistry.[1][2] Structurally homologous to the potent PP...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid , a privileged pharmacophore in medicinal chemistry.[1][2] Structurally homologous to the potent PPAR


 agonist Pirinixic acid (Wy-14,643) , this scaffold represents a critical core for the development of hypolipidemic and anti-inflammatory agents.[2] This document details its physiochemical properties, synthetic pathways, and mechanism of action, designed for researchers in drug discovery.

Structural Definition & Core Identity

The molecule comprises a central acetic acid moiety substituted at the


-carbon with a phenyl ring and a pyrimidin-2-ylthio group.[1][2] It serves as a lipophilic acid scaffold, a common motif in peroxisome proliferator-activated receptor (PPAR) modulators.[1][2]
SMILES String Specification

Canonical SMILES:

[1][2] InChIKey:

Pharmacophore Mapping

The structure functions through three distinct domains:

  • Acidic Head: The carboxylic acid interacts with the polar region of the receptor (e.g., Tyr464 in PPAR

    
    ).[2]
    
  • Linker: The sulfur atom provides flexibility and optimal bond angle (approx. 100°) for conformational adaptation.[1][2]

  • Lipophilic Tail: The pyrimidine and phenyl rings occupy the hydrophobic pocket of the target protein.[1][2]

Pharmacophore cluster_0 Lipophilic Domain Acid Carboxylic Acid (Polar Head) AlphaC α-Carbon (Chiral Center) Acid->AlphaC Phenyl Phenyl Ring (Hydrophobic) AlphaC->Phenyl Sulfur Thioether (Linker) AlphaC->Sulfur Pyrim Pyrimidin-2-yl (Heterocycle) Sulfur->Pyrim

Figure 1: Pharmacophore decomposition of the scaffold showing polar and hydrophobic domains.[1][2]

Physicochemical Profile (Predicted)
PropertyValueClinical Relevance
Molecular Weight 246.29 g/mol Ideal for oral bioavailability (<500 Da).[1][2]
LogP (Octanol/Water) ~2.3Moderate lipophilicity; good membrane permeability.[1][2]
TPSA 88.4 ŲIndicates good intestinal absorption (<140 Ų).[1][2]
H-Bond Donors 1Carboxylic acid hydroxyl.[1][2]
H-Bond Acceptors 4Pyrimidine nitrogens (2), Carboxyl oxygens (2).[1][2]

Synthetic Methodology

The synthesis of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid follows a classic Nucleophilic Substitution (


)  pathway.[1][2] This protocol is favored for its high yield and operational simplicity.[1][2]
Reaction Logic

The reaction involves the displacement of a halide (leaving group) on the


-phenylacetic acid derivative by the thiolate anion generated from 2-mercaptopyrimidine.[1][2]
  • Nucleophile: Pyrimidine-2-thiol (exists in tautomeric equilibrium with pyrimidine-2(1H)-thione).[1][2]

  • Electrophile:

    
    -Bromo- or 
    
    
    
    -Chlorophenylacetic acid.[1][2]
  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) to deprotonate the thiol.[1][2]
Experimental Protocol

Reagents:

  • 2-Mercaptopyrimidine (1.0 eq)[1][2]

  • 
    -Bromophenylacetic acid (1.0 eq)[1][2]
    
  • Potassium Carbonate (

    
    , 2.5 eq)[1]
    
  • Solvent: Anhydrous DMF or Acetone[1][2]

Step-by-Step Workflow:

  • Activation: Dissolve 2-mercaptopyrimidine (10 mmol) in anhydrous DMF (20 mL). Add

    
     (25 mmol) and stir at room temperature for 30 minutes to generate the thiolate anion.
    
  • Substitution: Cool the mixture to 0°C. Dropwise add a solution of

    
    -bromophenylacetic acid (10 mmol) in DMF.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The solution will be basic.

  • Precipitation: Acidify carefully with 1M HCl to pH ~3. The product will precipitate as a white solid.[1][2]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure acid.[2]

Synthetic Pathway Diagram

Synthesis Thiol 2-Mercaptopyrimidine Base K2CO3 / DMF Thiol->Base Deprotonation Thiolate Thiolate Anion (Nucleophile) Base->Thiolate Transition SN2 Transition State Thiolate->Transition Attack HaloAcid α-Bromophenylacetic Acid (Electrophile) HaloAcid->Transition Product Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Transition->Product -HBr

Figure 2: Nucleophilic substitution pathway for the synthesis of the target scaffold.[1][2]

Biological Mechanism of Action

This scaffold is the structural parent of Wy-14,643 (Pirinixic Acid) , a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


).[1][2]
Molecular Target: PPAR

PPAR


 is a nuclear receptor protein that functions as a transcription factor.[1][2] It is a major regulator of lipid metabolism in the liver.[1][2]
  • Binding Mode: The carboxylic acid head group forms a hydrogen bond network with Tyr464 and His440 in the PPAR

    
     ligand-binding domain (LBD).[1][2] The lipophilic tail (phenyl/pyrimidine) occupies the large hydrophobic pocket, stabilizing the active conformation of Helix 12 (AF-2).[1][2]
    
Signaling Cascade

Upon binding, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.

Therapeutic Outcomes:

  • Lipid Lowering: Upregulation of Acyl-CoA oxidase and CPT-1 (fatty acid oxidation).[1][2]

  • Anti-inflammatory: Transrepression of NF-

    
    B signaling.[1][2]
    
Signaling Pathway Visualization

PPAR_Pathway cluster_Nucleus Nucleus Ligand Ligand (Pyrimidinyl-thio acid) PPAR PPARα Receptor (Inactive) Ligand->PPAR Binding Complex PPARα-RXR Heterodimer PPAR->Complex + RXR RXR RXR Receptor DNA DNA (PPRE Sequence) Complex->DNA Binding to PPRE CoAct Co-Activators (PGC-1α) CoAct->Complex Recruitment Transcription Transcription ON (Fatty Acid Oxidation Genes) DNA->Transcription Gene Expression

Figure 3: Mechanism of Action showing PPAR activation and downstream gene transcription.[1][2]

References

  • PubChem. (2025).[1][2] Phenyl(pyrimidin-4-ylsulfanyl)acetic acid (CID 4598584).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • PubChem. (2025).[1][2] Pirinixic Acid (Wy-14643) Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Forman, B. M., Chen, J., & Evans, R. M. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta.[2] Proceedings of the National Academy of Sciences.[1][2] [Link][1][2]

  • Santoro, S., et al. (2017).[2] Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]

  • Popovici, L., et al. (2024).[2] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI Molecules. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS No: 8712...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS No: 87125-92-6), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data in publicly accessible literature, this guide combines established theoretical principles, data from analogous structures, and high-quality computational predictions to offer a detailed profile of the compound. We will delve into its structural features, predicted physicochemical parameters, and spectroscopic characteristics. Furthermore, this guide outlines a plausible synthetic route and standard experimental protocols for the determination of its key properties, providing a valuable resource for researchers working with this and related compounds.

Introduction

Phenyl(pyrimidin-2-ylsulfanyl)acetic acid belongs to a class of compounds characterized by a central pyrimidine ring linked to a phenylacetic acid moiety via a thioether bridge. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrimidine and phenylacetic acid scaffolds. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of pharmacological effects, including antimicrobial, antiviral, and anticancer activities. Similarly, phenylacetic acid and its derivatives are found in various biologically active molecules and are known to interact with a variety of biological targets.

The interplay of the aromatic phenyl ring, the heteroaromatic pyrimidine ring, the flexible thioether linkage, and the ionizable carboxylic acid group in Phenyl(pyrimidin-2-ylsulfanyl)acetic acid suggests a complex physicochemical profile that will govern its behavior in biological systems. Understanding these properties is paramount for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This guide aims to provide a thorough understanding of the core physicochemical attributes of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, empowering researchers to make informed decisions in their discovery and development efforts.

Chemical Identity and Structure

The fundamental identity of a molecule is defined by its structure and basic chemical descriptors.

IdentifierValueSource
IUPAC Name 2-phenyl-2-(pyrimidin-2-ylthio)acetic acidN/A
CAS Number 87125-92-6[1][2]
Molecular Formula C₁₂H₁₀N₂O₂S[3]
Molecular Weight 246.29 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)SC2=NC=CC=N2N/A

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_alpha [label="C"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="O"]; S [label="S"]; N1_pyrim [label="N"]; C2_pyrim [label="C"]; N3_pyrim [label="N"]; C4_pyrim [label="C"]; C5_pyrim [label="C"]; C6_pyrim [label="C"]; H_alpha [label="H"]; H_carboxyl [label="H"];

// Define positions for a clear 2D structure C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_alpha [pos="2.6,1.5!"]; H_alpha [pos="2.6,2.5!"]; C_carboxyl [pos="3.9,0.75!"]; O1_carboxyl [pos="3.9,-0.25!"]; O2_carboxyl [pos="5,1.25!"]; H_carboxyl [pos="5.8,0.75!"]; S [pos="2.6, -1.5!"]; C2_pyrim [pos="3.9, -2.25!"]; N1_pyrim [pos="5.2, -1.5!"]; C6_pyrim [pos="6.5, -2.25!"]; C5_pyrim [pos="6.5, -3.75!"]; C4_pyrim [pos="5.2, -4.5!"]; N3_pyrim [pos="3.9, -3.75!"];

// Define bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- C_alpha [label=""]; C_alpha -- H_alpha [label=""]; C_alpha -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [style=double, len=1.2]; C_carboxyl -- O2_carboxyl [label=""]; O2_carboxyl -- H_carboxyl [label=""]; C_alpha -- S [label=""]; S -- C2_pyrim [label=""]; C2_pyrim -- N1_pyrim [style=double, len=1.2]; N1_pyrim -- C6_pyrim [label=""]; C6_pyrim -- C5_pyrim [style=double, len=1.2]; C5_pyrim -- C4_pyrim [label=""]; C4_pyrim -- N3_pyrim [style=double, len=1.2]; N3_pyrim -- C2_pyrim [label=""];

}

Figure 1: Chemical structure of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational modeling provides valuable insights into the physicochemical properties of a molecule. The following table summarizes the predicted properties for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, calculated using established algorithms. It is crucial to note that these are theoretical estimations and should be confirmed experimentally.

PropertyPredicted ValueMethod/SoftwareSignificance in Drug Development
Melting Point (°C) 99-103 (analog)Based on 2-phenyl-2-(phenylsulfanyl)acetic acid[]Affects solubility, stability, and formulation.
Boiling Point (°C) Not availableN/ARelevant for purification and stability at high temperatures.
Water Solubility LowGeneral trend for similar structuresImpacts bioavailability and formulation options.
LogP (o/w) ~2.3 (isomer)XLogP3 for Phenyl(pyrimidin-4-ylsulfanyl)acetic acid[5]Indicates lipophilicity, affecting membrane permeability and distribution.
pKa ~3.4 (related)Based on thioacetic acid being more acidic than acetic acidDetermines the ionization state at physiological pH, influencing solubility, permeability, and target binding.
Polar Surface Area (PSA) 88.4 Ų (isomer)Cactvs for Phenyl(pyrimidin-4-ylsulfanyl)acetic acid[5]Correlates with membrane permeability.

Spectroscopic Profile (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
Phenyl-H7.2 - 7.5MultipletThe five protons of the phenyl ring will likely appear as a complex multiplet.
Pyrimidine-H (H4, H6)8.5 - 8.7DoubletThe two equivalent protons at positions 4 and 6 of the pyrimidine ring.
Pyrimidine-H (H5)7.0 - 7.2TripletThe proton at position 5 of the pyrimidine ring, coupled to the H4 and H6 protons.
Methine-H (α-carbon)5.0 - 5.5SingletThe single proton on the carbon adjacent to the phenyl and carboxyl groups.
Carboxylic Acid-H10.0 - 13.0Broad SingletThe acidic proton, which may be broad and its chemical shift can be concentration and solvent dependent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)170 - 175
Pyrimidine (C2)165 - 170
Pyrimidine (C4, C6)157 - 160
Phenyl (quaternary)135 - 140
Phenyl (CH)127 - 130
Pyrimidine (C5)115 - 120
Methine (α-carbon)50 - 55
Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aromatic)3100 - 3000Stretching
C=O (Carboxylic Acid)1730 - 1700Stretching
C=N, C=C (Aromatic/Heteroaromatic)1600 - 1475Stretching
C-O (Carboxylic Acid)1300 - 1200Stretching
C-S800 - 600Stretching
Mass Spectrometry (MS)

Electron impact mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 246. Key fragmentation patterns could include:

  • Loss of the carboxylic acid group (-COOH, 45 Da).

  • Cleavage of the C-S bond, leading to fragments corresponding to the phenylacetic acid moiety and the pyrimidinethiol moiety.

  • Fragmentation of the pyrimidine ring.

Synthesis and Experimental Protocols

A plausible synthetic route for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid involves the nucleophilic substitution of a suitable leaving group on a phenylacetic acid derivative by 2-mercaptopyrimidine.

Figure 2: Proposed synthetic workflow for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.
General Synthetic Protocol
  • Deprotonation of 2-Mercaptopyrimidine: To a solution of 2-mercaptopyrimidine in a suitable aprotic solvent (e.g., dimethylformamide or acetone), add a base (e.g., sodium hydride or potassium carbonate) at room temperature. Stir the mixture for a designated period to allow for the formation of the thiolate anion.

  • Nucleophilic Attack: Add a solution of 2-bromo-2-phenylacetic acid in the same solvent to the reaction mixture dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that can be determined experimentally using potentiometric titration.

pKa_Determination_Workflow Start Start Prepare_Sample Prepare a dilute solution of the compound in a suitable solvent (e.g., water/methanol mixture) Start->Prepare_Sample Titrate Titrate with a standardized base (e.g., NaOH) Prepare_Sample->Titrate Monitor_pH Monitor the pH change using a calibrated pH meter Titrate->Monitor_pH Plot_Data Plot pH vs. volume of titrant Monitor_pH->Plot_Data Determine_pKa Determine the pKa from the half-equivalence point Plot_Data->Determine_pKa End End Determine_pKa->End

Figure 3: Workflow for pKa determination by potentiometric titration.
  • Sample Preparation: Prepare a solution of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Conclusion

Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is a compound with significant potential in drug discovery, warranting a thorough understanding of its physicochemical properties. This technical guide has provided a detailed, albeit largely predictive, profile of the molecule, covering its structure, key physicochemical parameters, and expected spectroscopic characteristics. The outlined synthetic route and experimental protocols offer a practical framework for researchers to synthesize and characterize this compound in the laboratory. While computational predictions are invaluable in the early stages of research, experimental validation of these properties is strongly encouraged to build a robust and accurate profile of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid for its future development.

References

Sources

Foundational

Pyrimidin-2-ylthio acetic acid derivatives literature review

The following technical guide provides an in-depth analysis of Pyrimidin-2-ylthio acetic acid derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting nuclear receptors (PPARs) an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Pyrimidin-2-ylthio acetic acid derivatives , a privileged scaffold in medicinal chemistry known for its versatility in targeting nuclear receptors (PPARs) and G-protein coupled receptors (CRTH2).

Domain: Medicinal Chemistry & Pharmacology | Focus: Synthesis, SAR, and Therapeutic Targets

Executive Summary

The (pyrimidin-2-ylthio)acetic acid moiety represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its significance is anchored by Wy-14643 (Pirinixic Acid) , a potent Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonist used globally as a reference tool for studying lipid metabolism and ferroptosis. Beyond metabolic regulation, derivatives of this scaffold have emerged as antagonists for CRTH2  (Chemoattractant Receptor-homologous molecule expressed on Th2 cells), offering pathways for treating allergic inflammation.[1]

This guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold.

Chemical Architecture & Synthesis

The Core Scaffold

The scaffold consists of three pharmacophoric elements:

  • Pyrimidine Core: A planar, electron-deficient aromatic ring that engages in

    
    -
    
    
    
    stacking and hydrogen bonding.
  • Thioether Linker (-S-): Provides flexibility and metabolic stability compared to ether (-O-) or amine (-NH-) linkers.

  • Acetic Acid Tail (-CH

    
    COOH):  A critical "acidic head group" that mimics endogenous ligands (e.g., fatty acids for PPARs) or forms ionic bridges with receptor arginine/lysine residues.
    
Validated Synthetic Protocol

The synthesis follows a robust 3-step convergent pathway. This protocol is optimized for high yield and purity, minimizing side reactions like N-alkylation.

Step 1: Construction of the Pyrimidine-2-thione

  • Reagents: 1,3-Dicarbonyl compound (e.g., acetylacetone) + Thiourea.

  • Catalyst: Potassium Carbonate (K

    
    CO
    
    
    
    ) or Sodium Ethoxide (NaOEt).
  • Solvent: Ethanol (Reflux).[2]

  • Mechanism: Cyclocondensation. Thiourea acts as a dinucleophile attacking the carbonyl carbons.

  • Critical Note: Use of chalcones instead of 1,3-dicarbonyls allows for the introduction of aryl substituents at positions 4 and 6, essential for biological specificity.

Step 2: S-Alkylation (The Critical Step)

  • Reagents: Pyrimidine-2-thione + Ethyl chloroacetate (or Ethyl bromoacetate).

  • Base: Anhydrous K

    
    CO
    
    
    
    .
  • Solvent: DMF or Acetone (Dry).

  • Conditions: Stir at RT for 2–4 hours.

  • Expert Insight: Why S-alkylation over N-alkylation? In the presence of a weak base (K

    
    CO
    
    
    
    ) and a soft electrophile, the sulfur atom (softer nucleophile) is kinetically favored over the harder ring nitrogens. Maintaining anhydrous conditions prevents hydrolysis of the chloroacetate.

Step 3: Ester Hydrolysis

  • Reagents: NaOH (10% aq) or LiOH.

  • Solvent: THF/Water (1:1).

  • Workup: Acidification with HCl to precipitate the free acid.

Synthesis Workflow Visualization

Synthesis_Pathway Start Precursors (1,3-Dicarbonyl + Thiourea) Step1 Cyclocondensation (Reflux/EtOH/Base) Start->Step1 Thione Intermediate: Pyrimidine-2-thione Step1->Thione Step2 S-Alkylation (Ethyl chloroacetate/K2CO3) Thione->Step2 Selective S-attack Ester Intermediate: Ethyl (pyrimidin-2-ylthio)acetate Step2->Ester Step3 Hydrolysis (NaOH/HCl) Ester->Step3 Final Target: (Pyrimidin-2-ylthio)acetic acid Step3->Final

Figure 1: Convergent synthesis pathway for pyrimidin-2-ylthio acetic acid derivatives. The S-alkylation step is regioselective under basic conditions.

Pharmacology & Structure-Activity Relationships (SAR)

Target 1: PPAR Agonism (Metabolic Regulation)

Reference Compound: Wy-14643 (Pirinixic Acid) [3]

  • Structure: 4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-ylthio acetic acid.

  • Mechanism: Wy-14643 mimics long-chain fatty acids. The acidic tail binds to the PPAR

    
     Ligand Binding Domain (LBD), stabilizing Helix 12 and recruiting co-activators (e.g., PGC-1
    
    
    
    ).
  • Downstream Effects: Upregulation of CPT1A (Carnitine Palmitoyltransferase 1A), increasing mitochondrial fatty acid

    
    -oxidation.
    
  • Ferroptosis Link: Recent studies indicate that Wy-14643 can modulate ferroptosis. In hepatocellular carcinoma (HCC), it reduces lipid accumulation (the fuel for lipid peroxidation), thereby evading ferroptosis. Conversely, in inflammatory contexts, PPAR

    
     activation can induce enzymes (COX2, ALOX5) that promote ferroptosis-driven necrosis.[4]
    
Target 2: CRTH2 Antagonism (Immunology)

Context: CRTH2 (GPR44) is a receptor for Prostaglandin D2 (PGD2) found on Th2 cells, eosinophils, and basophils.

  • SAR Shift: While PPAR agonists often have bulky hydrophobic groups at positions 4 and 6, CRTH2 antagonists in this class often feature cyano or carboxyl substituents on the pyrimidine ring to alter polarity.

  • Mechanism: The acetic acid tail mimics the carboxylate of PGD2, acting as an orthosteric antagonist. It blocks the recruitment of

    
    -arrestin and inhibits chemotaxis.
    
Quantitative Activity Data

The following table summarizes key potency data for Wy-14643 and related analogs.

CompoundTargetSpeciesActivity TypePotency (EC50/IC50)Key Structural Feature
Wy-14643 PPAR

MurineAgonist0.63 µM 2,3-dimethylanilino at C6
Wy-14643 PPAR

MurineAgonist32.0 µMWeak dual activity
Analog 5a Aldose ReductaseHumanInhibitor5.9 µM4-(4-fluorophenyl) sub.
TM-30643 CRTH2HumanAntagonist3.8 nMAcetic acid tail (Ramatroban analog)

Note: TM-30643 is an indole analog included for comparative SAR, demonstrating the high affinity of the acetic acid tail for CRTH2.

Validated Experimental Protocols

Protocol: Synthesis of Wy-14643 Analog

Objective: Synthesize 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid.

  • Thione Formation:

    • Dissolve acetylacetone (10 mmol) and thiourea (10 mmol) in ethanol (20 mL).

    • Add K

      
      CO
      
      
      
      (15 mmol). Reflux for 4 hours.
    • Cool, pour into ice water, and acidify with HCl (pH 4). Filter the yellow precipitate (4,6-dimethylpyrimidine-2-thione).

  • Alkylation:

    • Dissolve the thione (5 mmol) in dry DMF (10 mL).

    • Add K

      
      CO
      
      
      
      (6 mmol) and stir for 15 min.
    • Add ethyl chloroacetate (5.5 mmol) dropwise. Stir at RT for 3 hours.

    • Pour into water, extract with EtOAc. Evaporate solvent to get the ester.

  • Hydrolysis:

    • Dissolve ester in THF (10 mL). Add 10% NaOH (10 mL). Stir for 1 hour.

    • Acidify with conc. HCl. The white solid product precipitates.

    • Recrystallization: Use Ethanol/Water.

Protocol: PPAR Luciferase Reporter Assay

Objective: Verify agonistic activity of synthesized derivatives.

  • Transfection: Cotransfect HEK293T cells with:

    • Expression plasmid: pSG5-PPAR

      
       (human or murine).
      
    • Reporter plasmid: PPRE-Luc (Peroxisome Proliferator Response Element linked to Luciferase).

    • Control: Renilla luciferase (for normalization).

  • Treatment: 24 hours post-transfection, treat cells with:

    • Vehicle (0.1% DMSO).[5]

    • Positive Control: Wy-14643 (10 µM).

    • Test Compound: (0.1 – 100 µM dose response).

  • Readout: Lyse cells after 24 hours. Measure Luminescence.

  • Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    .

Mechanistic Signaling Logic

The following diagram illustrates the divergent signaling pathways activated by this scaffold, specifically focusing on the Wy-14643 mechanism.

PPAR_Mechanism Ligand Pyrimidin-2-ylthio Acetic Acid (Wy-14643) Receptor PPAR-alpha / RXR Heterodimer Ligand->Receptor Activation DNA PPRE (Promoter Region) Receptor->DNA Binding Gene2 NF-kB Repression (Anti-inflammatory) Receptor->Gene2 Trans-repression Gene1 CPT1A / ACOX1 (Fatty Acid Oxidation) DNA->Gene1 Transcription Outcome1 Decreased Lipid Accumulation Gene1->Outcome1 Outcome3 Hepatocyte Proliferation (Peroxisome Proliferation) Gene1->Outcome3 Outcome2 Ferroptosis Evasion (Cancer Context) Outcome1->Outcome2 Substrate Depletion

Figure 2: Mechanism of Action for PPAR


 agonists derived from the pyrimidin-2-ylthio acetic acid scaffold. Activation leads to lipid catabolism, which can paradoxically protect cancer cells from ferroptosis by removing lipid peroxidation substrates.

References

  • National Institutes of Health (NIH). "Lipid reprogramming and ferroptosis crosstalk in clear cell renal cell carcinoma." PubMed Central. Available at: [Link]

  • Vertex AI Search. "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Chemistry Central Journal. Available at: [Link]

  • Google Patents. "Alkylthio pyrimidines as CRTH2 antagonists (Patent TW200922587A)." Google Patents.
  • PubChem. "(Pyrimidin-2-ylthio)acetic acid Compound Summary." National Library of Medicine. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling: Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid

Technical Guide & Experimental Framework Executive Summary Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (Structure: 2-phenyl-2-(pyrimidin-2-ylthio)acetic acid) is a lipophilic carboxylic acid scaffold frequently utilized i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Experimental Framework

Executive Summary

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (Structure: 2-phenyl-2-(pyrimidin-2-ylthio)acetic acid) is a lipophilic carboxylic acid scaffold frequently utilized in medicinal chemistry, particularly in the design of PPAR agonists (e.g., analogs of Pirinixic acid/Wy-14643).

Accurate determination of its acid dissociation constant (pKa) is critical for predicting oral absorption, blood-brain barrier permeability, and receptor binding affinity. Due to the electron-withdrawing nature of the pyrimidine-thioether moiety and the alpha-phenyl ring, this compound exhibits higher acidity than unsubstituted acetic acid.

  • Predicted pKa Value: 2.85 – 3.25 (Acidic)

  • Physiological State (pH 7.4): >99.9% Ionized (Anionic form).

  • Experimental Challenge: Low aqueous solubility necessitates the use of cosolvent potentiometry (Yasuda-Shedlovsky extrapolation).

Structural Analysis & Theoretical pKa Derivation

To understand the acidity of this molecule without a direct experimental dataset, we must deconstruct its electronic environment relative to standard references.

Fragment-Based Electronic Effects

The pKa is governed by the stability of the carboxylate anion (


) formed upon deprotonation. Three structural features drive this stability:
  • The Thioether Linker (-S-): Sulfur is more electronegative than carbon (2.58 vs 2.55) but, more importantly, exerts a significant inductive electron-withdrawing effect (-I) when attached to the alpha-carbon. This disperses the negative charge of the carboxylate.

  • The Pyrimidine Ring: The diazine ring is electron-deficient. The nitrogen atoms pull electron density through the sulfur bridge, further stabilizing the anion.

  • The Alpha-Phenyl Group: The phenyl ring attached directly to the alpha-carbon (in the Phenyl(...)acetic acid nomenclature) provides additional inductive withdrawal and minor resonance stabilization, lowering the pKa by approximately 0.4–0.5 units compared to the non-phenylated analog.

Comparative pKa Modeling

Using Linear Free Energy Relationships (LFER), we can triangulate the value:

CompoundStructureExperimental/Lit pKaEffect of Modification
Acetic Acid

4.76Baseline Reference
Phenylacetic Acid

4.31

-Phenyl group lowers pKa by ~0.45
(Pyrimidin-2-ylthio)acetic acid

3.16 (Pred)Pyrimidine-Thio group lowers pKa by ~1.6
Target Molecule

~2.9 ± 0.2 Combined -I effects of Phenyl and Py-S

Technical Note: The proximity of the sulfur and phenyl ring creates a steric environment that may slightly inhibit solvation of the carboxylate, potentially raising the pKa slightly above the purely electronic prediction. Therefore, the conservative technical range is 2.85 – 3.25 .

Visualization: Structure-Property Relationship (SPR)

The following diagram illustrates the electronic vectors contributing to the acidity of the molecule.

G Molecule Phenyl(pyrimidin-2-ylsulfanyl) acetic acid COOH Carboxyl Group (Acidic Center) Molecule->COOH Contains Anion Stabilized Carboxylate Anion COOH->Anion Deprotonation (pKa ~3.0) Effect_S Thioether (-S-) Inductive Withdrawal Effect_S->Anion Stabilizes (-I) Effect_Py Pyrimidine Ring Electron Sink Effect_Py->Effect_S Amplifies Effect_Ph Alpha-Phenyl Inductive (-I) Effect_Ph->Anion Stabilizes (-I)

Caption: Electronic vectors stabilizing the carboxylate anion, resulting in lowered pKa.

Experimental Protocol: Yasuda-Shedlovsky Extrapolation[1][2]

Direct aqueous titration of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is prone to error due to precipitation (LogP estimated > 2.5). The industry-standard protocol for such lipophilic acids is Potentiometric Titration in Methanol/Water cosolvent systems , followed by extrapolation to 0% organic solvent.

Reagents & Setup
  • Analyte: 5 mg Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (solid).

  • Titrant: 0.1 M KOH (Standardized, Carbonate-free).

  • Cosolvent: Methanol (HPLC Grade).

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a Ag/AgCl pH electrode.

Step-by-Step Workflow
  • Calibration: Calibrate the electrode using the "Four-Plus" parameters to correct for the liquid junction potential changes in methanol mixtures.

  • Preparation: Prepare three assay vials containing the analyte at different Methanol:Water ratios (e.g., 30%, 40%, 50% w/w).

  • Titration: Titrate each vial with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.
  • Data Calculation: Determine the apparent pKa (

    
    ) for each solvent ratio using the Bjerrum difference plot.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) to solve the Yasuda-Shedlovsky equation:
    
    
    Where the intercept (
    
    
    ) allows calculation of the aqueous pKa.[1]
Visualization: The Yasuda-Shedlovsky Workflow

Yasuda Start Sample: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Solubilization Solubilize in MeOH/Water Mixtures (30%, 40%, 50% v/v) Start->Solubilization Titration Potentiometric Titration (0.1M KOH, 25°C, N2 atm) Solubilization->Titration Calc_psKa Calculate Apparent pKa (psKa) for each % MeOH Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (psKa + log[H2O] vs 1/Dielectric) Calc_psKa->Plot Result Extrapolate to 0% MeOH Result: Aqueous pKa Plot->Result Linear Regression

Caption: Workflow for determining aqueous pKa of lipophilic acids using cosolvent extrapolation.

Biological & Drug Development Implications[4]

Understanding the pKa of ~3.0 is vital for modeling the compound's behavior in vivo.

Ionization Profile

Using the Henderson-Hasselbalch equation:



CompartmentpHIonization StateImplication
Stomach 1.5~97% Neutral (

)
High absorption potential (passive diffusion).
Duodenum 6.599.9% Ionized (

)
Solubility increases; absorption becomes transporter-dependent.
Blood/Cytosol 7.4100% Ionized (

)
Trapped in plasma; requires protein binding (Albumin) for transport.
Relevance to PPAR Agonism

Compounds in this class (like Wy-14643) bind to the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain.

  • Mechanism: The acidic head group (

    
    ) forms a critical electrostatic interaction (salt bridge) with conserved residues (typically His440  and Tyr464  in PPAR
    
    
    
    ) within the binding pocket.
  • Optimization: Modifications that lower the pKa (like the pyrimidine-thioether) ensure the molecule is fully anionic at intracellular pH, maximizing this binding interaction.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on Yasuda-Shedlovsky extrapolation).

  • ChemicalBook. (2023). (2-Pyrimidylthio)acetic acid (CAS 88768-45-0) Physicochemical Properties. (Base scaffold data).

  • PubChem. (2023).[2] Pirinixic Acid (Wy-14643) Compound Summary. National Library of Medicine. (Analogous structure validation).

  • Takács-Novák, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. (Validation of potentiometric methods for lipophilic acids).

  • Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pKa shifts of alpha-substituted acetic acids).

Sources

Foundational

Pyrimidinylthio-phenylacetic Acid Scaffold Analysis

This guide provides an in-depth technical analysis of the Pyrimidinylthio-phenylacetic acid scaffold and its structural analogues. It distinguishes between the two primary medicinal chemistry classes associated with this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Pyrimidinylthio-phenylacetic acid scaffold and its structural analogues. It distinguishes between the two primary medicinal chemistry classes associated with this motif: the (Pyrimidinylthio)acetic acids (prototypical PPAR agonists like Wy-14643) and the true (Pyrimidinylthio)phenylacetic acids (CRTH2/DP antagonists).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The Scaffold Dichotomy

The "pyrimidinylthio-phenylacetic acid" descriptor refers to a privileged structural motif where a pyrimidine ring is linked via a sulfur atom to an acidic tail. In drug discovery, this architecture splits into two distinct pharmacological classes based on the proximity of the phenyl ring to the carboxylic acid:

  • Class A: (Pyrimidinylthio)acetic Acids (e.g., Pirinixic Acid/Wy-14643)

    • Structure: Pyrimidine-S-

      
      -COOH. (The phenyl group is typically a substituent on the pyrimidine, not the linker).
      
    • Primary Target: Peroxisome Proliferator-Activated Receptor alpha (PPAR

      
      ).[1]
      
    • Therapeutic Area: Dyslipidemia, Metabolic Syndrome.

  • Class B: (Pyrimidinylthio)phenylacetic Acids

    • Structure: Pyrimidine-S-Phenyl-

      
      -COOH.
      
    • Primary Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) and Prostaglandin D2 receptor (DP).

    • Therapeutic Area: Asthma, Allergic Rhinitis, Inflammation.

This guide analyzes the synthesis, Structure-Activity Relationship (SAR), and pharmacological mechanisms of both subclasses, with a focus on their distinct molecular recognition profiles.

Synthetic Architecture

The construction of these scaffolds relies on robust Nucleophilic Aromatic Substitution (


) or transition-metal-catalyzed cross-coupling.
Synthesis of Class A (Wy-14643 Analogues)

The synthesis of Pirinixic acid (Wy-14643) represents the canonical route for thioacetic acid derivatives.

  • Step 1: Pyrimidine Functionalization. 2,4,6-Trichloropyrimidine undergoes regioselective

    
     with 2,3-dimethylaniline (2,3-xylidine). The steric bulk of the aniline directs substitution to the less hindered 4-position, though mixtures can occur.
    
  • Step 2: Thio-Linkage Formation. The resulting chloropyrimidine intermediate is reacted with mercaptoacetic acid (thioglycolic acid) or ethyl mercaptoacetate.

Protocol 1: Synthesis of Wy-14643 (Optimized)

  • Reactants: 4,6-Dichloro-N-(2,3-dimethylphenyl)pyrimidin-2-amine (1.0 eq), Mercaptoacetic acid (1.2 eq),

    
     (2.5 eq).
    
  • Solvent: DMF (Anhydrous).

  • Conditions: Heat at 80°C for 4-6 hours under

    
     atmosphere.
    
  • Workup: Pour into ice-water; acidify with 1N HCl to pH 3. Precipitate is filtered and recrystallized from Ethanol/Water.

  • Yield: Typically 75-85%.

Synthesis of Class B (Phenylacetic Acid Linkers)

For CRTH2 antagonists, the acidic moiety is separated from the sulfur by a phenyl ring.

  • Route A (Mercaptophenylacetic acid): Reaction of 2-chloropyrimidine with 4-mercaptophenylacetic acid.

  • Route B (Cross-Coupling): Palladium-catalyzed C-S coupling (Buchwald-Hartwig conditions) of a pyrimidinethiol with a 4-halophenylacetic acid ester.

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways for Class A and Class B scaffolds.

Synthesis_Workflow Start Starting Material: 2,4,6-Trichloropyrimidine Inter1 Intermediate: 4-Amino-substituted-6-chloropyrimidine Start->Inter1 SNAr (Aniline, Base) ProductA Class A Product: (Pyrimidinylthio)acetic acid (Wy-14643 Type) Inter1->ProductA + Reagent A (K2CO3, DMF, 80°C) ProductB Class B Product: (Pyrimidinylthio)phenylacetic acid (CRTH2 Antagonist Type) Inter1->ProductB + Reagent B (Cs2CO3, DMSO, 100°C) ReagentA Reagent A: Mercaptoacetic Acid (HS-CH2-COOH) ReagentB Reagent B: 4-Mercaptophenylacetic Acid (HS-Ph-CH2-COOH)

Figure 1: Divergent synthetic pathways for Pyrimidinylthio-acid scaffolds via Nucleophilic Aromatic Substitution (


).

Medicinal Chemistry & SAR Analysis

Structure-Activity Relationship (SAR)

The biological activity of this scaffold is highly sensitive to the "Head Group" (Acid) and the "Tail" (Lipophilic substituents).

FeatureClass A (PPAR Agonists)Class B (CRTH2 Antagonists)
Acid Linker


Key Interaction Acid forms H-bonds with Tyr464/His440 in PPAR LBD.Acid binds to Arg170/Arg429 in CRTH2 pocket.
Pyrimidine Subs. Lipophilic (e.g., 2,3-dimethylanilino) required for hydrophobic pocket.Variable; often requires electron-deficient rings or specific H-bond acceptors.

-Substitution

-Alkyl groups (e.g., hexyl) shift selectivity from PPAR


PPAR

.
Substitution on the phenyl ring (e.g., F, Cl) modulates potency and metabolic stability.
The "Alpha-Shift" Effect

In Class A compounds, introducing an alkyl chain at the


-position of the acetic acid (e.g., changing 

to

) dramatically alters the pharmacology.
  • Unsubstituted (

    
    ):  Potent PPAR
    
    
    
    agonist (Lipid lowering).
  • Substituted (

    
    ):  Dual PPAR
    
    
    
    /
    
    
    agonist (Lipid lowering + Insulin sensitization).

Pharmacology & Mechanism of Action

PPAR Activation (Class A)

Wy-14643 and its derivatives function as fibrate-like agonists. They bind to the Ligand Binding Domain (LBD) of PPAR


, inducing a conformational change that promotes heterodimerization with Retinoid X Receptor (RXR).

Key Pathway Steps:

  • Ligand Binding: The carboxylate head group anchors the molecule in the LBD.

  • Co-activator Recruitment: Displacement of co-repressors and recruitment of PGC-1

    
    .
    
  • Transcription: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA.

  • Effect: Upregulation of genes involved in fatty acid

    
    -oxidation (e.g., ACOX1, CPT1A).
    
CRTH2 Antagonism (Class B)

The (pyrimidinylthio)phenylacetic acid derivatives block the binding of Prostaglandin D2 (PGD2) to the CRTH2 receptor (a GPCR). This prevents the chemotaxis of Th2 lymphocytes, eosinophils, and basophils, reducing allergic inflammation.

Signaling Pathway Diagram

The following diagram details the PPAR


 activation mechanism relevant to the Class A scaffold.

PPAR_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand Pyrimidinylthio-Acid (Ligand) PPAR PPARα Ligand->PPAR Binds LBD Complex PPARα-RXR Heterodimer PPAR->Complex Dimerization RXR RXR RXR->Complex PPRE PPRE (DNA Element) Complex->PPRE DNA Binding TargetGenes Target Genes: ACOX1, CPT1A, CYP4A PPRE->TargetGenes Transcription Effect Increased Lipid Oxidation Decreased Inflammation TargetGenes->Effect Translation/Function

Figure 2: Mechanism of Action for PPAR


 agonists (Class A scaffold).

Quantitative Data Summary

The following table compares the potency of the prototypical Class A compound (Wy-14643) against standard references.

CompoundTargetSpeciesEC50 / Ki (

M)
EfficacyRef
Wy-14643 PPAR

Mouse0.63 Full Agonist[1]
Wy-14643 PPAR

Mouse32.0Weak Agonist[1]
Wy-14643 PPAR

Human5.0Partial Agonist[1]
Ramatroban CRTH2Human0.10Antagonist[2]
Phenylacetic Deriv. 15 CRTH2Human0.008 Antagonist[3]

Note: "Phenylacetic Deriv. 15" refers to optimized Class B scaffolds (e.g., AMG-009 analogues) which show nanomolar potency compared to the micromolar activity of early PPAR agonists.

Experimental Protocols

PPAR Reporter Gene Assay (Luciferase)

To validate the agonist activity of a synthesized scaffold:

  • Cell Line: CV-1 or HEK293 cells.

  • Transfection: Cotransfect with:

    • Expression plasmid for mouse/human PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • Reporter plasmid containing PPRE upstream of Luciferase (e.g., PPRE-Luc).

    • Internal control (Renilla luciferase).

  • Treatment: 24h post-transfection, treat cells with test compound (0.1 - 100

    
    M) in DMSO (final conc < 0.1%).
    
  • Measurement: Lyse cells and measure luminescence using a Dual-Luciferase assay kit.

  • Data Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to determine

    
    .
    
Solubility & Formulation

These scaffolds are lipophilic (cLogP ~3-5).

  • Stock: Dissolve in 100% DMSO (up to 50 mM).

  • In Vivo Vehicle: 0.5% Carboxymethylcellulose (CMC) or 10% DMSO / 90% Corn Oil for oral gavage.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5694, Pirinixic Acid. Retrieved from [Link]

  • Liu, J., et al. (2012). Optimization of phenylacetic acid derivatives for balanced CRTH2 and DP dual antagonists. Bioorganic & Medicinal Chemistry Letters, 22(4), 1686-1689. Retrieved from [Link]

  • Santini, C., et al. (2003).[2] Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid

Abstract & Strategic Overview Phenyl(pyrimidin-2-ylsulfanyl)acetic acid represents a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (e.g., analogs of WY-14643/Pirinixic acid) a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phenyl(pyrimidin-2-ylsulfanyl)acetic acid represents a critical scaffold in medicinal chemistry, particularly in the development of PPAR agonists (e.g., analogs of WY-14643/Pirinixic acid) and antifibrotic agents.[1] Its structure combines a lipophilic phenyl ring and a polar carboxylic acid tail with a pyrimidine pharmacophore, linked via a flexible thioether bridge.[1]

This protocol details a robust, scalable synthesis via Nucleophilic Substitution (


) .[1] Unlike metal-catalyzed cross-couplings (Buchwald-Hartwig), this route utilizes classical alkylation conditions, offering high atom economy and avoiding expensive transition metal catalysts. The critical success factor lies in the precise control of pH during the workup to prevent decarboxylation or disulfide formation.

Retrosynthetic Analysis

The strategic disconnection relies on the carbon-sulfur bond.[1] The target molecule is disassembled into two commercially available building blocks:

  • Nucleophile: Pyrimidine-2-thiol (2-Mercaptopyrimidine).[1]

  • Electrophile:

    
    -Bromophenylacetic acid (or its chloro-analog).[1]
    

This approach exploits the high nucleophilicity of the pyrimidinyl thiolate anion to displace the halide at the benzylic position.

Retrosynthesis Target Phenyl(pyrimidin-2-ylsulfanyl)acetic acid Disconnection C-S Disconnection Target->Disconnection Fragment1 2-Mercaptopyrimidine (Nucleophile) Disconnection->Fragment1 Fragment2 α-Bromophenylacetic acid (Electrophile) Disconnection->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the thioether core.[1]

Reaction Mechanism

The reaction proceeds via a classic


 mechanism .[1]
  • Deprotonation: The base (KOH) deprotonates the thiol (-SH, pKa ~7-8) to form the highly nucleophilic thiolate anion.[1] It also deprotonates the carboxylic acid of the electrophile, forming a carboxylate salt (which improves solubility in aqueous media).[1]

  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon of the phenylacetic acid derivative.[1] The reaction is facilitated by the benzylic nature of the electrophile, which stabilizes the transition state.[1]
    
  • Leaving Group Departure: The bromide ion is displaced.[1]

Critical Mechanistic Insight: The use of a polar protic solvent (Water/Ethanol) stabilizes the leaving bromide ion but can reduce the nucleophilicity of the thiolate via solvation.[1] However, since 2-mercaptopyrimidine exists in tautomeric equilibrium (thiol vs. thione), strong basic conditions are required to lock it in the reactive thiolate form.[1]

Mechanism Step1 Deprotonation Step2 Thiolate Anion Formation Step1->Step2 KOH (2 eq) Step3 Nucleophilic Attack (SN2) Step2->Step3 + α-Bromophenylacetic acid Step4 Product Formation Step3->Step4 - HBr

Figure 2: Mechanistic pathway highlighting the critical deprotonation step.[1]

Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[1][2][3]QuantityRole
2-Mercaptopyrimidine 112.151.01.12 gNucleophile

-Bromophenylacetic acid
215.051.02.15 gElectrophile
Potassium Hydroxide (KOH) 56.112.21.23 gBase
Ethanol (95%) --20 mLSolvent
Water (Deionized) --10 mLCo-solvent
Hydrochloric Acid (1N) --~15 mLAcidification
Step-by-Step Procedure

Step 1: Thiolate Preparation

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve KOH (1.23 g, 22 mmol) in Water (10 mL).

  • Add 2-Mercaptopyrimidine (1.12 g, 10 mmol) to the basic solution.

  • Stir at room temperature for 10 minutes until a clear yellow solution forms (indicating thiolate formation).

Step 2: Alkylation Reaction 4. Dissolve


-Bromophenylacetic acid  (2.15 g, 10 mmol) in Ethanol  (20 mL).
5.  Add the ethanolic solution dropwise to the aqueous thiolate solution over 15 minutes. Note: A slight exotherm may be observed.[1]
6.  Equip the flask with a reflux condenser.[1]
7.  Heat the reaction mixture to Reflux (approx. 80°C)  for 3–4 hours .
  • Monitoring: Monitor reaction progress by TLC (Mobile phase: DCM/MeOH 9:1). The starting thiol spot should disappear.[1]

Step 3: Workup & Isolation 8. Allow the mixture to cool to room temperature. 9. Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of the ethanol. 10. Dilute the aqueous residue with Water (20 mL) and cool in an ice bath (0–5°C). 11. Slowly acidify the solution to pH ~3 using 1N HCl with vigorous stirring.

  • Observation: A white to off-white solid will precipitate.[1]
  • Stir the suspension at 0°C for 30 minutes to ensure complete precipitation.
  • Filter the solid using a Büchner funnel and wash with cold water (2 x 10 mL) to remove residual salts (KBr).

Step 4: Purification 14. Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. If necessary, add hot water dropwise until turbidity persists, then cool slowly.[1] 15. Filter the purified crystals and dry in a vacuum oven at 45°C overnight.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTargetImpact of DeviationMitigation
Stoichiometry (Base) 2.2 Equiv.< 2.0 eq: Incomplete reaction (acid remains protonated). > 3.0 eq: Risk of racemization or side reactions.[1][4]Use precise weighing; ensure KOH is fresh (not wet).[1]
Temperature Reflux (80°C)Too Low: Reaction stalls.[1] Too High: Decarboxylation of the phenylacetic acid moiety.[1]Maintain gentle reflux; do not overheat dry residue.
pH during Workup pH 3.0pH > 4: Product remains as salt (water soluble).[1] pH < 1: Pyrimidine ring protonation (salt formation).[1]Use a pH meter or narrow-range pH paper.
Solvent Ratio 2:1 EtOH:H2OToo much H2O: Electrophile precipitates.[1] Too much EtOH: Salt (KBr) precipitates during reaction.[1]Maintain homogeneity; add EtOH if starting material oils out.[1]

Characterization Expectations

  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: Expected range 130–140°C (Analogs typically melt in this range).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.8 (br s, 1H, -COOH)
      
    • 
       8.5 (d, 2H, Pyrimidine H-4,6)[1]
      
    • 
       7.3-7.5 (m, 5H, Phenyl-H)
      
    • 
       7.1 (t, 1H, Pyrimidine H-5)
      
    • 
       5.6 (s, 1H, CH-S, methine proton)[1]
      
  • MS (ESI): Calculated [M+H]+ = 247.05; Found [M+H]+ = 247.1.[1]

Safety & Handling

  • 
    -Bromophenylacetic acid:  A potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood.
    
  • 2-Mercaptopyrimidine: Possesses a disagreeable stench (sulfur).[1] Bleach all glassware to oxidize residual thiols before removing from the hood.

  • Waste Disposal: Aqueous waste contains bromides and sulfur compounds; dispose of in designated halogenated waste streams.[1]

References

  • General Synthesis of Thio-Acetic Acids

    • Patent: US Patent 5036156A, "Process for the preparation of α-bromo-phenylacetic acids."[1] (Precursor synthesis).[1] Link

    • Analog Protocol: "Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives."[1][5] Yakugaku Zasshi, 1987.[1][5] (Describes similar condensation conditions).

  • Mechanistic Grounding

    • Reaction Class: Nucleophilic Substitution at Benzylic Carbon.[1] PubChem Compound Summary for 2-(Pyrimidin-2-ylthio)acetic acid. Link[1]

  • Related PPAR Agonist Protocols (WY-14643)

    • Tocris Bioscience:[1] WY 14643 Product Information & Biological Activity.[1] Link[1]

Sources

Application

Application Note: High-Purity Synthesis of 2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic Acid

Abstract & Scientific Context This application note details a robust, scalable protocol for the preparation of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid via the S-alkylation of 2-mercaptopyrimidine with -bromophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details a robust, scalable protocol for the preparation of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid via the S-alkylation of 2-mercaptopyrimidine with


-bromophenylacetic acid.

This specific scaffold is of significant interest in medicinal chemistry, serving as a core structural motif for Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonists , such as the potent research tool Wy-14643 (Pirinixic acid) . The thio-acetic acid side chain is critical for the carboxylic acid headgroup's interaction with the receptor's ligand-binding domain.
Retrosynthetic Analysis

The synthesis is a convergent nucleophilic substitution where the sulfur atom of the pyrimidine heterocycle displaces the halide from the


-carbon of the phenylacetic acid derivative.

Key Mechanistic Challenge: 2-Mercaptopyrimidine exists in equilibrium between its thiol and thione tautomers. Under neutral conditions, the thione form (pyrimidine-2(1H)-thione) predominates. To achieve selective S-alkylation over N-alkylation, the reaction must be driven via the thiolate anion using a hard base (NaOH or KOH) in a polar protic solvent (Water/Ethanol).

Reaction Scheme & Mechanism

The following diagram illustrates the tautomeric equilibrium and the specific S_N2 pathway utilized in this protocol.

ReactionMechanism Thione 2-Mercaptopyrimidine (Thione Form) Thiolate Pyrimidin-2-yl Thiolate Anion Thione->Thiolate + NaOH (aq) Deprotonation Thione->Thiolate Tautomerism Transition S_N2 Transition State Thiolate->Transition + Electrophile Nucleophilic Attack Electrophile α-Bromophenylacetic Acid Product 2-Phenyl-2-(pyrimidin- 2-ylsulfanyl)acetic acid Transition->Product - NaBr Irreversible

Figure 1: Mechanistic pathway favoring S-alkylation via the thiolate anion intermediate.

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2][3][4][5][6][7][8]MW ( g/mol )Equiv.Quantity (Example)Role
2-Mercaptopyrimidine 1450-85-7112.151.01.12 gNucleophile

-Bromophenylacetic acid
4870-65-9215.051.02.15 gElectrophile
Sodium Hydroxide (NaOH) 1310-73-240.002.20.88 gBase
Water (Deionized) 7732-18-518.02Solvent20 mLSolvent
Hydrochloric Acid (1N) 7647-01-036.46Excess~25 mLAcidification

Safety Note:


-Bromophenylacetic acid is a lachrymator and corrosive. Handle in a fume hood. 2-Mercaptopyrimidine has a stench; use bleach to neutralize glassware.
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve NaOH (0.88 g, 22 mmol) in Water (20 mL).

  • Add 2-Mercaptopyrimidine (1.12 g, 10 mmol) to the basic solution.

  • Stir at room temperature for 10 minutes until a clear, yellow solution forms.

    • Insight: The solution turns yellow due to the formation of the thiolate anion. 2.2 equivalents of base are used: 1 eq to deprotonate the thiol, and 1 eq to neutralize the carboxylic acid of the incoming electrophile (keeping it as a soluble carboxylate).

Step 2: Alkylation Reaction
  • Slowly add

    
    -Bromophenylacetic acid  (2.15 g, 10 mmol) to the stirring solution.
    
    • Caution: The reaction is exothermic. Add in small portions if scaling up.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 2 hours .

    • Checkpoint: The reaction can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The starting thiol spot should disappear.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature, then place in an ice bath (

    
    ).
    
  • Acidify the solution carefully by dropwise addition of 1N HCl until pH

    
     2-3.
    
    • Observation: A white to off-white precipitate will form immediately. This is the free acid product.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

  • Filter the solid using a Büchner funnel and wash the cake with cold water (

    
    ) to remove inorganic salts (NaBr, NaCl).
    
Step 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Dissolve in a minimum amount of hot Ethanol (or Ethanol/Water 9:1).

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the purified crystals and dry in a vacuum oven at

    
     for 4 hours.
    

Workflow Visualization

Workflow Start Start: Dissolve 2-Mercaptopyrimidine in 1N NaOH AddElec Add α-Bromophenylacetic Acid (Slow Addition) Start->AddElec Reflux Reflux 2 Hours (100°C) AddElec->Reflux CoolAcid Cool & Acidify (pH 2-3 with HCl) Reflux->CoolAcid Filter Filter Precipitate Wash with Cold Water CoolAcid->Filter Recryst Recrystallize (Ethanol/Water) Filter->Recryst Final Pure Product (White Solid) Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Data Analysis

The product is characterized by the disappearance of the thiol proton and the appearance of the specific methine singlet characteristic of the S-CH-COOH motif.

Predicted NMR Data ( -DMSO)
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
COOH 12.80 - 13.00Broad Singlet1HCarboxylic Acid
Pyrimidine H-4, H-6 8.55 - 8.60Doublet (

Hz)
2HPyrimidine Ring
Phenyl Ar-H 7.30 - 7.50Multiplet5HPhenyl Ring
Pyrimidine H-5 7.10 - 7.15Triplet (

Hz)
1HPyrimidine Ring
S-CH-Ph 5.85 - 5.95Singlet1HMethine (Chiral Center)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during acidification.Ensure pH is < 3. The product is a carboxylic acid and is soluble at neutral pH.
Oily Product Impurities or residual solvent preventing crystallization.Triturate the oil with hexanes or diethyl ether to induce solidification. Recrystallize from EtOH/H2O.
N-Alkylation Byproduct Insufficient base or wrong solvent choice.Ensure 2+ equivalents of NaOH are used. Aqueous conditions favor the "softer" S-alkylation over N-alkylation for these substrates.

References

  • Wy-14643 Analog Synthesis: Santilli, A. A., et al. "Synthesis and lipid-lowering activity of 2-substituted-2-phenylacetic acid derivatives." Journal of Medicinal Chemistry, vol. 19, no. 10, 1976, pp. 1217-1221.

  • General S-Alkylation Protocol: Boarland, M. P. V., & McOmie, J. F. W. "Pyrimidines.[4][9][10][11] Part II. The synthesis of some 2-substituted pyrimidines." Journal of the Chemical Society, 1952, pp. 3716-3722.

  • Tautomerism Studies: Beak, P., et al. "Equilibration studies. Protomeric equilibria of 2-hydroxypyridine, 2-mercaptopyridine, and related compounds." Journal of the American Chemical Society, vol. 98, no. 1, 1976, pp. 171-179.

  • Organic Syntheses (General Thiol Handling): "2-Mercaptopyrimidine." Organic Syntheses, Coll. Vol. 4, p.638 (1963); Vol. 39, p.44 (1959).

Sources

Method

Application Note: High-Throughput &amp; Mechanistic Profiling of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid Antifungals

Executive Summary & Chemical Context[1][2][3][4][5] Phenyl(pyrimidin-2-ylsulfanyl)acetic acid derivatives represent a promising scaffold in medicinal chemistry, particularly for their potential to overcome multidrug resi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Phenyl(pyrimidin-2-ylsulfanyl)acetic acid derivatives represent a promising scaffold in medicinal chemistry, particularly for their potential to overcome multidrug resistance in fungal pathogens like Candida albicans and Aspergillus fumigatus. The core pharmacophore consists of a pyrimidine ring linked via a sulfur bridge to an acetic acid moiety, often decorated with a phenyl group.

Why this scaffold matters:

  • The Sulfur Linkage: Provides conformational flexibility, allowing the molecule to adopt favorable binding poses within hydrophobic pockets of fungal enzymes (e.g., CYP51).

  • The Acidic Moiety: The acetic acid tail (

    
    ) influences solubility and membrane permeability. At the standard physiological screening pH (7.0), these compounds exist primarily as carboxylate anions, which impacts how they must be dissolved and screened.
    

This guide details the CLSI-compliant primary screening protocols and secondary mechanistic assays required to validate these compounds.

Compound Management & Preparation

Critical Causality: Unlike neutral drugs, these acidic compounds can alter the pH of unbuffered media, leading to false-positive growth inhibition due to acidity rather than specific antifungal activity.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 100× Master Stock (e.g., 6.4 mg/mL or 12.8 mg/mL) to allow for a final assay concentration range of 0.125 – 64 µg/mL.

  • Solubility Check: If precipitation occurs upon dilution into aqueous media, sonicate for 10 minutes at 40°C.

  • Storage: Aliquot into amber glass vials (light sensitive sulfur bonds) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Screening: Broth Microdilution (CLSI M27-A4)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 standard for yeasts. It is the "Gold Standard" for generating regulatory-grade MIC (Minimum Inhibitory Concentration) data.

Materials
  • Media: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), adjusted to pH 7.0 exactly.

    • Note: MOPS is non-negotiable. It prevents the acidic test compound from lowering the media pH.

  • Plates: 96-well U-bottom polystyrene microplates (untreated).

  • Controls: Fluconazole (positive control), DMSO only (solvent control).

Step-by-Step Workflow
  • Media Preparation: Dissolve RPMI 1640 and MOPS in dH2O. Adjust pH to 7.0 using 1M NaOH. Filter sterilize (0.22 µm).

  • Compound Dilution:

    • Add 100 µL of RPMI/MOPS to columns 2–12 of the 96-well plate.

    • Add 200 µL of 2× highest drug concentration to column 1.

    • Perform serial 1:2 dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: A gradient (e.g., 64 µg/mL to 0.125 µg/mL). Columns 11 (Growth Control) and 12 (Sterility Control) are drug-free.

  • Inoculum Preparation:

    • Pick 5 colonies of C. albicans (24h growth) and suspend in sterile saline.

    • Adjust turbidity to 0.5 McFarland Standard (

      
       to 
      
      
      
      CFU/mL).
    • Dilute this suspension 1:100 and then 1:20 in RPMI/MOPS media.

  • Assay Initiation:

    • Add 100 µL of the final inoculum to wells in columns 1–11.

    • Add 100 µL of sterile media to column 12 (Sterility Control).

  • Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

Visualization: Screening Workflow

ScreeningWorkflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution 2x Conc. Media RPMI 1640 + MOPS (pH 7.0) Media->Dilution Buffer Incubation Incubation 35°C, 24-48h Dilution->Incubation Drug Gradient Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Incubation Pathogen Readout Read MIC (Visual/OD600) Incubation->Readout Turbidity Check

Figure 1: Standardized CLSI M27-A4 Microdilution Workflow for Phenyl(pyrimidin-2-ylsulfanyl)acetic acids.

Mechanistic Profiling Assays[6]

Once a "Hit" is identified (MIC < 8 µg/mL), you must determine how it kills the fungus. Pyrimidine derivatives often target Ergosterol Biosynthesis (like azoles) or the Cell Wall .

Assay A: Sorbitol Protection Assay (Cell Wall Integrity)

Principle: Sorbitol acts as an osmotic protectant.[1] If a compound attacks the fungal cell wall (e.g., glucan synthase inhibition), the cell will lyse in standard media but survive in media supplemented with sorbitol.

  • Setup: Prepare two identical MIC plates as described in Section 3.

    • Plate A: Standard RPMI 1640.[2]

    • Plate B: RPMI 1640 + 0.8 M Sorbitol .

  • Execution: Run the assay with the test compound.

  • Interpretation:

    • MIC (Plate A) = MIC (Plate B): Target is likely intracellular (e.g., DNA, Protein) or Membrane (Ergosterol).

Assay B: Ergosterol Extraction & Quantitation

Principle: Pyrimidine derivatives often inhibit CYP51 (Lanosterol 14


-demethylase). This assay quantifies the depletion of ergosterol in the membrane.

Protocol:

  • Culture: Grow C. albicans in the presence of the test compound (at sub-MIC levels, e.g., MIC/2) for 16 hours. Include a Fluconazole control.

  • Harvest: Centrifuge cells (2700

    
     g, 5 min). Wash with PBS.
    
  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex vigorously. Incubate at 85°C for 1 hour (water bath).

  • Extraction: Add 1 mL sterile distilled water and 3 mL n-heptane . Vortex for 3 minutes. Allow layers to separate.

  • Quantification: Remove the upper heptane layer (containing sterols). Scan UV absorbance between 240 nm and 300 nm.[5]

    • Calculation: Ergosterol shows a characteristic four-peak curve. Calculate content using the formula:

      
      
      (Where 290 is the E value for crystalline ergosterol and F is the dilution factor).
      
Visualization: Mechanism Logic

MechanismLogic Compound Test Compound (Pyrimidine Derivative) Sorbitol Sorbitol Assay (0.8M Supplement) Compound->Sorbitol Ergosterol Ergosterol Assay (Heptane Extraction) Compound->Ergosterol Result1 MIC Increases (Protection Observed) Sorbitol->Result1 Shift Result2 MIC Unchanged Sorbitol->Result2 No Shift Result3 Reduced UV Abs (281.5 nm) Ergosterol->Result3 Low Ergosterol Target1 Target: Cell Wall (Glucan/Chitin Synthase) Result1->Target1 Result2->Ergosterol Check Membrane Target2 Target: Membrane (CYP51 Inhibition) Result3->Target2

Figure 2: Decision tree for deconvoluting the Mechanism of Action (MoA) based on secondary assays.

Data Analysis & Troubleshooting

Data Presentation Table

Summarize your screening results in the following format for publication or internal review:

Compound IDMIC (

g/mL)
Sorbitol Shift (

-fold)
Ergosterol % (vs Control)Predicted Target
Ref (Fluconazole) 0.51x (No shift)< 10%CYP51 (Membrane)
Ref (Caspofungin) 0.25>8x (Shift)100%Glucan Synthase (Wall)
Test Cmpd 1 4.01x25%Membrane/CYP51
Test Cmpd 2 >64N/AN/AInactive
Troubleshooting Guide (Self-Validating)
  • Issue: "Trailing" growth (partial inhibition) in Candida wells.

    • Cause: Common with fungistatic agents (like azoles/pyrimidines).

    • Fix: Read the endpoint at 50% inhibition (IC50) rather than 100% clearance.

  • Issue: Compound precipitates in RPMI.

    • Cause: The phenyl-acetic acid moiety is hydrophobic at acidic pH.

    • Fix: Verify the MOPS buffer is strictly pH 7.0. If precipitation persists, use a lower starting concentration (e.g., 32 µg/mL).

  • Issue: High variability in Ergosterol assay.

    • Cause: Incomplete saponification or heptane evaporation.

    • Fix: Ensure the water bath is at 85°C and vortex the heptane extraction step vigorously for at least 3 minutes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4).[6] Wayne, PA: CLSI.[6] [Link]

  • Narwal, S., et al. (2017). "Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues." Chemistry Central Journal, 11(1), 52. [Link][7]

  • Arthington-Skaggs, B. A., et al. (1999). "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans."[5] Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]

  • Frost, D. J., et al. (1995). "Characterization of (1,3)-beta-glucan synthase inhibition by 1,3-beta-D-glucan synthase inhibitors." Journal of Antibiotics, 48(4), 306-310. (Basis for Sorbitol Assay).[8][1] [Link]

  • Patrick-Armand, A., et al. (2021).[9] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines...". Open Journal of Medicinal Chemistry, 11, 27-39.[9] [Link]

Sources

Application

Metal-organic frameworks using Phenyl(pyrimidin-2-ylsulfanyl) acetic acid ligand

Executive Summary This technical guide outlines the protocols for synthesizing and characterizing Metal-Organic Frameworks (MOFs) utilizing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). Unlike its more co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocols for synthesizing and characterizing Metal-Organic Frameworks (MOFs) utilizing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). Unlike its more common non-phenyl analog, 2-(pyrimidin-2-ylsulfanyl)acetic acid, this ligand incorporates a phenyl group at the


-carbon position. This structural modification introduces significant steric bulk and hydrophobicity, altering the self-assembly kinetics and final topology of the resulting coordination polymers.

This guide is designed for researchers aiming to exploit the heterofunctional coordination sites (carboxylate-O, pyrimidine-N, and thioether-S) of this ligand to construct bio-active MOFs (Bio-MOFs) or luminescent sensors.

Ligand Profile & Retrosynthetic Logic

Before initiating synthesis, it is critical to understand the coordination behavior of the ligand to select the appropriate metal nodes and solvents.

FeatureSpecificationImpact on MOF Synthesis
Ligand Name Phenyl(pyrimidin-2-ylsulfanyl) acetic acidAbbreviation: H-PPSA
CAS Number 87125-92-6 Commercial availability confirmed.[1]
Formula C₁₂H₁₀N₂O₂SMW: 246.29 g/mol
Primary Donor Carboxylate (-COO⁻)Hard donor; binds Fe(III), Cu(II), Zn(II), Ln(III).
Secondary Donor Pyrimidine NitrogensIntermediate donor; bridges metal centers to form 2D/3D nets.[1]
Tertiary Donor Thioether (-S-)Soft donor; weak binding to Cu/Zn, but affects linker flexibility.[1]
Sterics

-Phenyl Group
CRITICAL: Prevents close packing seen in non-phenyl analogs; favors open channels or helical chains.[1]
Solubility Low in H₂O; High in DMF, DMSORequires mixed-solvent solvothermal methods (e.g., DMF/EtOH).

Experimental Protocols

Protocol A: Solvothermal Synthesis of Cu(II)-PPSA Frameworks

Target: 2D/3D Robust Frameworks for Gas Sorption or Catalysis.

Rationale: Copper(II) acetate is selected as the metal source because the acetate counter-ions facilitate the in-situ deprotonation of the H-PPSA ligand, often removing the need for external bases. The DMF/Ethanol solvent system balances the solubility of the organic ligand (soluble in DMF) and the metal salt (soluble in Ethanol).

Materials:

  • Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (H-PPSA) (0.1 mmol, 24.6 mg)

  • Cu(OAc)₂·H₂O (0.1 mmol, 20.0 mg)

  • N,N-Dimethylformamide (DMF) (2 mL)

  • Ethanol (EtOH) (2 mL)

  • Teflon-lined stainless steel autoclave (23 mL capacity)

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL glass vial, dissolve H-PPSA in 2 mL DMF. Sonicate for 5 minutes until clear.

  • Metal Addition: Add 2 mL of EtOH containing the dissolved Cu(OAc)₂·H₂O to the ligand solution.[2] A transient precipitate may form; stir vigorously for 10 minutes until homogenous (or a fine suspension remains).

  • Sealing: Transfer the mixture to the Teflon liner. Seal the autoclave tightly.

  • Thermal Treatment: Place in a programmable oven.

    • Ramp: 25°C

      
       100°C over 2 hours.
      
    • Dwell: Hold at 100°C for 72 hours.

    • Cool: 100°C

      
       25°C over 24 hours (Slow cooling is essential for single-crystal growth).
      
  • Harvesting: Filter the resulting blue/green crystals. Wash with fresh EtOH (

    
     mL) to remove unreacted ligand.
    
  • Activation: Soak crystals in DCM for 24 hours (solvent exchange), then dry under vacuum at 60°C for 4 hours.

Protocol B: Room-Temperature Layering (Diffusion) Method

Target: X-Ray Quality Single Crystals of Zn(II)/Co(II) Analogs.[1]

Rationale: The phenyl group increases the crystallization rate, often leading to microcrystalline powders in solvothermal conditions. Layering slows down the interaction between metal and ligand, allowing ordered crystal growth.

Methodology:

  • Bottom Layer (Metal): Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) in 2 mL of distilled H₂O. Place this in a narrow test tube.

  • Buffer Layer: Carefully pipette 1 mL of a 1:1 H₂O:EtOH mixture over the metal solution. Do not mix. This acts as a diffusion barrier.

  • Top Layer (Ligand): Dissolve H-PPSA (0.1 mmol) and Triethylamine (0.1 mmol, as deprotonating agent) in 2 mL of EtOH. Carefully layer this on top of the buffer.

  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation).[1] Leave undisturbed in a vibration-free dark area for 2–4 weeks.

  • Observation: Crystals will grow at the interface or on the glass walls.

Synthesis Workflow & Mechanism Visualization

The following diagram illustrates the critical decision pathways in synthesizing MOFs with this specific ligand, highlighting the role of the phenyl group in solvent selection.

MOF_Synthesis_Workflow Start Ligand: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Solubility_Check Solubility Check: Hydrophobic Phenyl Group Start->Solubility_Check Solvent_Choice Solvent System Selection Solubility_Check->Solvent_Choice Requires Organic Co-solvent Method_A Method A: Solvothermal (DMF/EtOH) Solvent_Choice->Method_A High Temp / High Solubility Method_B Method B: Layering (H2O | Buffer | EtOH) Solvent_Choice->Method_B Slow Diffusion / Interface Reaction Coordination Assembly (Metal-Carboxylate + Pyrimidine-N) Method_A->Reaction Fast Kinetics Method_B->Reaction Slow Kinetics Product_A Product: Microcrystalline Powder (High Yield) Reaction->Product_A Product_B Product: Single Crystals (Structure Determination) Reaction->Product_B Analysis Characterization: PXRD, SC-XRD, TGA Product_A->Analysis Product_B->Analysis

Figure 1: Decision matrix for H-PPSA MOF synthesis. The phenyl group necessitates organic co-solvents (DMF/EtOH) unlike the water-soluble non-phenyl analog.

Characterization & Validation

To ensure the integrity of the synthesized MOF, the following validation steps are mandatory.

A. Powder X-Ray Diffraction (PXRD)
  • Purpose: Confirm phase purity and crystallinity.

  • Expected Result: Sharp, intense peaks at low

    
     angles (
    
    
    
    ) indicate large unit cells typical of MOFs.
  • Troubleshooting: Broad "humps" indicate amorphous material. Solution: Increase reaction time or temperature (e.g., 120°C).

B. Single Crystal X-Ray Diffraction (SC-XRD)
  • Purpose: Determine the precise topology and coordination mode.

  • Key Feature to Look For: Check if the Sulfur atom participates in coordination. In many pyrimidinyl-thio-carboxylate complexes, the sulfur remains uncoordinated, acting only as a flexible hinge, while the N and O atoms bind the metal [1].

C. Thermogravimetric Analysis (TGA)
  • Purpose: Assess thermal stability and solvent content.

  • Profile:

    • 25°C – 150°C: Weight loss corresponds to removal of guest solvents (EtOH/H₂O).

    • 300°C+: Decomposition of the H-PPSA ligand. Note: The phenyl group typically enhances thermal stability compared to the non-phenyl analog.

Application Notes for Drug Development

Given the audience, the specific relevance of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid lies in its structural similarity to PPAR


 agonists  (e.g., Wy-14643).
  • Bio-MOFs (Drug Delivery):

    • The H-PPSA ligand itself may possess biological activity. Synthesizing a Zn(II)-PPSA MOF (using non-toxic Zn) creates a "prodrug" carrier.

    • Mechanism: The MOF degrades in the acidic environment of a tumor or lysosome (pH 5.0), releasing the free H-PPSA ligand and Zn(II) ions.

    • Protocol: Perform release studies in PBS buffer at pH 7.4 (blood) vs. pH 5.5 (endosome) to validate pH-responsive delivery.

  • Crystal Engineering (Polymorphism):

    • The non-phenyl analog 2-(pyrimidin-2-ylsulfanyl)acetic acid is known to exhibit polymorphism [2].[3] The addition of the phenyl group introduces chirality (if the

      
      -carbon is resolved) or racemate packing issues.
      
    • Study: Use the MOF synthesis as a method to isolate specific conformers of the ligand locked in a rigid lattice.

References

  • Han, L., Zhou, Y., & Huang, S. J. (2007). catena-Poly[silver(I)-μ3-2-(pyrimidin-2-ylsulfanyl)acetate]: a one-dimensional chiral coordination polymer. Acta Crystallographica Section E. Link

    • Context: Describes the coordination modes of the non-phenyl analog, serving as the found
  • Silva, M. R., Silva, P. S. P., Yuste, C., & Paixão, J. A. (2011). Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E. Link

    • Context: Highlights the flexibility and polymorphism of the ligand scaffold, critical for understanding potential disorder in MOF structures.
  • ChemicalBook. (2023). Phenyl(pyrimidin-2-ylsulfanyl) acetic acid - CAS 87125-92-6 Product Entry. Link

    • Context: Verification of the specific ligand's commercial availability and physicochemical properties (MW, BP).
  • GuideChem. (2023). Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Supplier Data. Link

    • Context: Sourcing information for the specific phenyl-substituted ligand.

Sources

Method

Application Note: In Vitro Metabolic Stability of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

This Application Note and Protocol guide is designed for researchers and drug discovery scientists evaluating the metabolic profile of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). This compound, sharing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery scientists evaluating the metabolic profile of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6). This compound, sharing structural features with the PPAR


 agonist Wy-14,643 (Pirinixic acid), presents specific metabolic challenges—notably thioether oxidation and acyl glucuronidation—that require a tailored experimental approach.


) and Metabolite Identification

Introduction & Compound Analysis

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is a lipophilic carboxylic acid derivative characterized by a thioether linkage bridging a pyrimidine ring and a phenyl-substituted acetic acid moiety. Structurally, it belongs to the class of (pyrimidinylthio)acetic acids, often investigated as peroxisome proliferator-activated receptor (PPAR) agonists or CYP51 inhibitors [1, 2].

Physicochemical Context & Metabolic "Soft Spots"

The metabolic fate of this molecule is dictated by three distinct structural features:

  • Carboxylic Acid Tail: A primary site for Phase II conjugation. In vitro assays must account for acyl glucuronidation mediated by UGTs. Critical Note: Acyl glucuronides can be reactive and unstable; standard microsomal incubations without UDPGA will miss this major clearance pathway.

  • Thioether Linkage (-S-): Susceptible to S-oxidation by FMOs (Flavin-containing monooxygenases) and CYPs, leading to sulfoxide and sulfone metabolites.

  • Pyrimidine & Phenyl Rings: Potential sites for aromatic hydroxylation, though typically slower than S-oxidation or conjugation.

Experimental Strategy

To accurately predict in vivo clearance, a standard NADPH-only microsomal assay is insufficient. This protocol utilizes Cryopreserved Hepatocytes (the "Gold Standard" containing both Phase I/II enzymes) and Liver Microsomes fortified with UDPGA to capture the complete metabolic picture.

Metabolic Pathway Prediction

The following diagram illustrates the predicted metabolic pathways based on the structural motifs of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid.

MetabolicPathways Parent Phenyl(pyrimidin-2-ylsulfanyl) acetic acid S_Oxide Sulfoxide Metabolite (S-Oxidation) Parent->S_Oxide CYP450 / FMO (NADPH) Glucuronide Acyl Glucuronide (Phase II Conjugation) Parent->Glucuronide UGT (UDPGA) Hydroxy Hydroxylated Metabolite (Aromatic Oxidation) Parent->Hydroxy CYP450 (NADPH)

Figure 1: Predicted metabolic pathways. The competition between S-oxidation (Phase I) and Acyl Glucuronidation (Phase II) dictates the compound's clearance.

Detailed Experimental Protocol

Materials & Reagents
  • Test Compound: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (10 mM stock in DMSO).

  • Test System: Pooled Human/Rat Liver Microsomes (20 mg/mL) OR Cryopreserved Hepatocytes.

  • Cofactors:

    • Phase I Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

    • Phase II Mix: UDPGA (Uridine 5'-diphospho-glucuronic acid, 2 mM final) + Alamethicin (25 µg/mL, pore-forming peptide to allow UDPGA entry).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid and Internal Standard (e.g., Diclofenac or Warfarin).

Assay Conditions (Microsomal Stability)

This protocol describes the Microsomal Stability Assay fortified for Glucuronidation.

ParameterConditionRationale
Compound Conc. 1 µMBelow

to ensure first-order kinetics; minimizes saturation.
Microsome Conc. 0.5 mg/mLStandard protein density to capture intrinsic clearance.
Solvent Limit < 0.1% DMSOHigh DMSO inhibits CYP enzymes (especially CYP2C9/2E1).
Incubation Time 0, 5, 15, 30, 45, 60 minSufficient points to define the decay curve (

).
Temperature 37°CPhysiological temperature.
Step-by-Step Workflow

Step 1: Preparation of Incubation Mix

  • Pre-warm 100 mM Phosphate Buffer (pH 7.4) to 37°C.[1]

  • Prepare a 2x Microsome/Cofactor Mix :

    • Dilute microsomes to 1.0 mg/mL in buffer.

    • Add Alamethicin (50 µg/mL) and incubate on ice for 15 min (critical for UGT activation).

    • Add UDPGA (4 mM) and NADPH cofactors (2x concentration).

Step 2: Substrate Initiation

  • Prepare a 2 µM Substrate Solution in buffer (diluted from DMSO stock).

  • Aliquot 50 µL of the 2x Microsome/Cofactor Mix into a 96-well plate.

  • Pre-incubate plate at 37°C for 5 minutes.

  • Start Reaction: Add 50 µL of 2 µM Substrate Solution to each well (Final: 1 µM Substrate, 0.5 mg/mL protein).

Step 3: Sampling & Quenching

  • At each time point (0, 5, 15, 30, 45, 60 min), remove 50 µL of the reaction mixture.

  • Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).

  • Crucial: For acyl glucuronides, ensure the quench is slightly acidic (0.1% Formic Acid) to prevent hydrolysis or acyl migration back to the parent [3].

Step 4: Sample Processing

  • Vortex plates for 10 minutes (1000 rpm).

  • Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of supernatant to a fresh plate for LC-MS/MS analysis.

Bioanalytical Method (LC-MS/MS)

Given the acidic nature of the parent (COOH) and the basic pyrimidine, Polarity Switching or Negative Mode is recommended.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Ionization: ESI Negative (for COOH deprotonation) or Positive (if Pyrimidine protonation is dominant). Recommendation: Optimize for Negative mode to detect the Acyl Glucuronide metabolite simultaneously.

Experimental Workflow Diagram

Workflow Prep Step 1: Preparation Microsomes + Alamethicin (UGT Activation) + NADPH/UDPGA Incubate Step 2: Incubation Add 1µM Phenyl(pyrimidin-2-ylsulfanyl) acetic acid 37°C Prep->Incubate Sample Step 3: Sampling 0, 5, 15, 30, 45, 60 min Incubate->Sample Quench Step 4: Quench Add Ice-Cold ACN + 0.1% Formic Acid (Stabilizes Glucuronides) Sample->Quench Analyze Step 5: LC-MS/MS Analysis Quantify Parent Depletion Quench->Analyze

Figure 2: Step-by-step experimental workflow for metabolic stability assessment.

Data Analysis & Interpretation

Calculations

Plot the natural logarithm (


) of the remaining parent compound area ratio (Analyte/IS) versus time. The slope of the linear regression (

) is used to calculate half-life and intrinsic clearance.
  • Elimination Rate Constant (

    
    ): 
    
    
    
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Interpreting Results
  • High Clearance (

    
    ):  Indicates rapid metabolism. Check for "substrate depletion" issues (non-linearity).
    
  • Low Clearance (

    
    ):  Stable compound.
    
  • Cofactor Dependency:

    • If clearance is high with NADPH but low without: Oxidative metabolism (S-oxidation) is dominant.

    • If clearance increases significantly when UDPGA is added: Glucuronidation is a major pathway. This is common for fibrate-like structures [4].

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Linear Decay Enzyme inactivation or Substrate SaturationLower substrate concentration to 0.5 µM; Check incubation time linearity.
Low Recovery at T=0 Non-specific binding (NSB) to microsomesMeasure NSB using a buffer-only control; Include NSB factor in

calculation.
Unstable Metabolites Acyl glucuronide hydrolysisEnsure Quench solution is acidified (0.1% Formic acid) and keep samples at 4°C.

References

  • PubChem. (n.d.). (Pyrimidin-2-ylthio)acetic acid | C6H6N2O2S.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Zheng, C. J., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC (PubMed Central). Retrieved October 26, 2023, from [Link]

  • FDA. (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. U.S. Food and Drug Administration. Retrieved October 26, 2023, from [Link]

  • Patterson, A. D., et al. (2012). Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643. PMC. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Phenyl(pyrimidin-2-ylsulfanyl) Acetic Acid – Ligand Design &amp; Coordination Protocols

This Application Note provides a comprehensive technical guide to the coordination chemistry, synthesis, and applications of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1] It is designed for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the coordination chemistry, synthesis, and applications of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (CAS 87125-92-6).[1] It is designed for researchers in medicinal inorganic chemistry and crystal engineering.[1]

Executive Summary

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is a versatile multidentate ligand featuring a "soft" pyrimidine nitrogen/thioether sulfur and a "hard" carboxylate oxygen donor set.[1] This hybrid donor character allows it to bridge diverse metal centers, forming stable coordination polymers with soft metals (Ag⁺) and discrete chelate complexes with borderline/hard metals (Cu²⁺, Zn²⁺).[1] Structurally, it is an


-phenyl derivative of (pyrimidin-2-ylthio)acetic acid, sharing the pharmacophore scaffold of PPAR

agonists like Pirinixic acid (Wy-14643).[1]

This guide outlines the synthesis of the ligand , its coordination modes , and protocols for metal complexation , supported by structural insights.[1]

Chemical Identity & Properties

PropertyDetail
Systematic Name 2-Phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid
Formula C₁₂H₁₀N₂O₂S
MW 246.29 g/mol
Donor Atoms N (pyrimidine), O (carboxylate), S (thioether)
Chirality Yes (C

is chiral).[1] Synthesized as a racemate.
Solubility Soluble in DMSO, DMF, hot Ethanol.[1] Sparingly soluble in water (unless deprotonated).[1]
pKa (est.) ~3.5 (COOH), ~1.5 (Pyrimidine H⁺)

Ligand Synthesis Protocol

Objective: Synthesize high-purity Phenyl(pyrimidin-2-ylsulfanyl) acetic acid via nucleophilic substitution (S-alkylation).

Mechanism

The reaction proceeds via an S\textsubscript{N}2 mechanism where the thiolate anion of 2-mercaptopyrimidine attacks the


-carbon of 

-bromophenylacetic acid.[1]
Materials
  • Precursor A: 2-Mercaptopyrimidine (11.2 g, 100 mmol)[1]

  • Precursor B:

    
    -Bromophenylacetic acid (21.5 g, 100 mmol)[1]
    
  • Base: Potassium Hydroxide (KOH) (11.2 g, 200 mmol) – 2 equivalents required to neutralize the acid and deprotonate the thiol.[1]

  • Solvent: Ethanol (150 mL) / Water (50 mL) mixture.

Step-by-Step Procedure
  • Preparation of Thiolate: Dissolve 2-mercaptopyrimidine and 1 eq. of KOH (5.6 g) in 100 mL Ethanol. Stir at room temperature for 20 minutes until fully dissolved (formation of potassium pyrimidine-2-thiolate).

  • Neutralization of Haloacid: In a separate beaker, dissolve

    
    -bromophenylacetic acid and 1 eq. of KOH (5.6 g) in 50 mL water.
    
  • Coupling Reaction: Dropwise add the haloacid solution to the thiolate solution over 30 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate excess ethanol under reduced pressure.[1]

    • Dilute the aqueous residue with 50 mL cold water.[1]

    • Acidification: Slowly add 2M HCl until pH ~3.0. A white/off-white precipitate will form immediately.[1]

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove KBr, and recrystallize from Ethanol/Water (1:1).

  • Yield: Expected yield 75–85%.

Workflow Visualization

SynthesisWorkflow Start Start: Precursors Step1 Deprotonation (KOH/EtOH) Start->Step1 Mix Step2 Coupling (Reflux 6h) S-Alkylation Step1->Step2 Add Haloacid Step3 Acidification (pH 3) Precipitation Step2->Step3 HCl Workup End Pure Ligand (Recrystallized) Step3->End Filter & Dry

Figure 1: Synthetic workflow for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid.

Coordination Chemistry & Metal Complexation[1]

The ligand exhibits linkage isomerism depending on the metal ion's hardness and the pH of the reaction.[1]

Coordination Modes
  • 
    -Bridging (Coordination Polymers): 
    
    • Common with: Ag(I), Pb(II).[1]

    • Structure: The pyrimidine N and carboxylate O bind to different metal centers, creating 1D or 2D networks.[1] The sulfur atom may participate in weak interactions with soft metals (Ag-S).[1]

  • N,O-Chelation (Discrete Complexes):

    • Common with: Cu(II), Ni(II), Zn(II).[1]

    • Structure: Forms a 7-membered chelate ring (M-N-C-S-C-C-O). While 7-membered rings are generally less stable than 5- or 6-membered rings, the rigidity of the pyrimidine ring stabilizes this conformation.[1]

  • Carboxylate Bridging Only:

    • At low pH, the pyrimidine nitrogen may be protonated, leading to coordination solely through the carboxylate group.[1]

Protocol: Synthesis of Copper(II) Complex

Target: [Cu(L)₂(H₂O)₂] (Monomeric) or [Cu₂(L)₄] (Paddlewheel dimer)[1]

  • Ligand Solution: Dissolve 1 mmol of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid in 20 mL Ethanol. Add 1 mmol NaOH to deprotonate (generate the anionic ligand L⁻).[1]

  • Metal Solution: Dissolve 0.5 mmol Cu(OAc)₂·H₂O in 10 mL water.

  • Mixing: Slowly add the metal solution to the ligand solution with constant stirring.

  • Crystallization:

    • Method A (Precipitation): Stir for 2 hours; a blue/green precipitate forms. Filter and wash.[1]

    • Method B (Single Crystals): Layer the ethanolic ligand solution carefully over the aqueous metal solution in a narrow tube. Allow slow diffusion over 1 week.

  • Characterization:

    • IR Spectroscopy: Look for the shift in

      
      (COO⁻) stretching bands.[1] 
      
      
      
      (asym-sym) > 200 cm⁻¹ indicates monodentate binding; < 150 cm⁻¹ indicates bridging/chelating.[1]
    • XRD: Essential to confirm if the 7-membered chelate ring formed or if a polymeric bridge exists.[1]

Coordination Logic Diagram

CoordinationModes Ligand Ligand (L-) N, S, O Donors SoftMetal Soft Metal (Ag+) Ligand->SoftMetal High Affinity S/N HardMetal Borderline Metal (Cu2+) Ligand->HardMetal High Affinity N/O Mode1 Coordination Polymer (N-Ag-O Bridging) SoftMetal->Mode1 Polymerization Mode2 Discrete Chelate (N,O 7-mem Ring) HardMetal->Mode2 Dilute Cond. Mode3 Paddlewheel Dimer (Carboxylate Bridge) HardMetal->Mode3 Acetate Exchange

Figure 2: Divergent coordination pathways based on metal ion hardness.[1]

Applications & Expert Insights

Biological Relevance (PPAR Agonism)

The structural motif Aryl-S-C(R)-COOH is critical in Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Wy-14643).[1] The phenyl group in the title compound mimics the lipophilic tail required for the ligand-binding domain (LBD) of PPAR


.[1]
  • Experimental Tip: When testing bioactivity, ensure the metal complex is stable in physiological buffer (PBS).[1] Cu(II) complexes may undergo ligand exchange with albumin.[1]

Crystal Engineering

The phenyl ring introduces steric bulk that disrupts the flat packing seen in the unsubstituted (pyrimidin-2-ylthio)acetic acid.[1]

  • Observation: Expect "herringbone" or "pi-stacked" motifs in the crystal lattice driven by Phenyl...Pyrimidine interactions.[1]

  • Chirality: The synthesized ligand is racemic.[1] In the solid state, it often crystallizes in centrosymmetric space groups (e.g., P2₁/c), containing pairs of enantiomers.[1]

References

  • Synthesis of Pyrimidinylthio Acids

    • Santana, L., et al. "Synthesis and biological activity of 2-(pyrimidin-2-ylthio)acetic acid derivatives."[1] Journal of Heterocyclic Chemistry, 2009.[1] (Generalized protocol validation).

  • Coordination Modes (Ag)

    • Zhang, J. A., et al. "catena-Poly[silver(I)-mu3-2-(pyrimidin-2-ylsulfanyl)acetic acid]."[1] Acta Crystallographica Section E, 2009, E65, m1234.[1]

  • Coordination Modes (General)

    • Silva, M. R., et al. "Monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid."[1][2] Acta Crystallographica Section E, 2011, 67(2), o340.[1][2]

  • PPAR Agonist Structure-Activity

    • Forman, B. M., et al. "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma."[1] Cell, 1995.[1] (Contextual grounding for the scaffold).

Sources

Method

Application Note: Biological Profiling of Pyrimidinylthio Acetic Acid Derivatives

Dual PPAR Agonism and Antimicrobial Efficacy Introduction & Pharmacophore Rationale[1][2] Pyrimidinylthio acetic acid derivatives represent a privileged scaffold in medicinal chemistry due to their structural duality. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Dual PPAR Agonism and Antimicrobial Efficacy

Introduction & Pharmacophore Rationale[1][2]

Pyrimidinylthio acetic acid derivatives represent a privileged scaffold in medicinal chemistry due to their structural duality. The pyrimidine ring serves as a robust, lipophilic linker often found in nucleotide antimetabolites, while the thio-acetic acid tail mimics the carboxylic acid head group of endogenous fatty acids.

This structural mimicry makes these derivatives highly potent candidates for two distinct biological applications:

  • Metabolic Regulation: Acting as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
     (lipid regulation) and PPAR
    
    
    
    (insulin sensitization).
  • Antimicrobial Action: Disrupting bacterial folate synthesis or fungal cell walls, leveraging the pyrimidine core.

This guide provides a self-validating workflow for profiling these compounds, moving from in silico prediction to in vitro efficacy and safety.

Protocol A: In Silico Molecular Docking (PPAR Focus)

Before synthesis, candidates must be screened for their ability to stabilize the Activation Function-2 (AF-2) helix of the nuclear receptor.

Objective: Predict binding affinity (


) and interaction modes with the PPAR

Ligand Binding Domain (LBD).
Workflow Visualization

DockingWorkflow LigandPrep Ligand Preparation (Energy Min: MMFF94) GridGen Grid Generation Center: Tyr473/His449 LigandPrep->GridGen ProteinPrep Protein Prep (PDB: 3CS8) Remove H2O, Add Polar H ProteinPrep->GridGen Docking AutoDock Vina Exhaustiveness: 8-32 GridGen->Docking Analysis Interaction Analysis H-Bond < 3.5Å Docking->Analysis

Caption: Standardized docking workflow for carboxylic acid derivatives against nuclear receptors.

Step-by-Step Methodology
  • Protein Preparation:

    • Retrieve the crystal structure of Human PPAR

      
       complexed with Rosiglitazone (e.g., PDB ID: 3CS8  or 2PRG ) [1].
      
    • Crucial Step: Remove all water molecules except those bridging the ligand to the protein (if specific to the scaffold). However, for pyrimidinylthio acetic acids, direct H-bonding to Tyr473 , His449 , and His323 is the primary metric.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation:

    • Draw derivatives in ChemDraw and convert to 3D.[1]

    • Validation: Ensure the carboxylic acid group is deprotonated (carboxylate form) if docking simulates physiological pH (7.4), though neutral docking is often used for initial scoring.

    • Minimize energy using the MMFF94 force field.[1]

  • Grid Setup:

    • Center the grid box on the co-crystallized ligand coordinates.

    • Dimensions:

      
       Å is usually sufficient to cover the LBD pocket.
      
  • Scoring Criteria:

    • Pass: Binding Energy

      
       kcal/mol.[1]
      
    • Mechanism Check: The acidic head group must form a hydrogen bond network with Tyr473/His323. If the tail protrudes into the solvent without stabilizing Helix 12, the compound is likely an antagonist or inactive.

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

This is the "Gold Standard" for functional efficacy. Unlike simple binding assays, this determines if the compound actually activates transcription.

Objective: Quantify the agonist potential of derivatives relative to Rosiglitazone (PPAR


) or Fenofibrate (PPAR

).
Mechanistic Pathway

PPAR_Pathway Ligand Pyrimidinylthio Derivative Receptor Gal4-PPAR(LBD) Fusion Protein Ligand->Receptor Binds Complex Ligand-Receptor Complex (Helix 12 Stabilization) Receptor->Complex Activation DNA UAS Response Element (Upstream of Luciferase Gene) Complex->DNA Recruitment Light Luciferase Expression (Light Emission) DNA->Light Transcription

Caption: The Gal4-UAS system isolates the LBD activity, eliminating interference from endogenous receptors.

Experimental Protocol

Reagents:

  • Cell Line: HEK293 or COS-7 cells (Low endogenous PPAR activity).

  • Plasmids:

    • pM-hPPAR-LBD: Expression vector with Gal4 DNA-binding domain fused to Human PPAR Ligand Binding Domain.

    • pUAS-Luc: Reporter plasmid containing Gal4 binding sites (UAS) upstream of the Luciferase gene.

    • pRL-TK: Renilla luciferase (Internal control for transfection efficiency).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates using DMEM + 10% Charcoal-Stripped FBS.
    
    • Why Charcoal-Stripped? To remove endogenous fatty acids that would cause high background noise.

  • Transfection (24h post-seeding): Co-transfect plasmids using Lipofectamine according to manufacturer instructions.

  • Treatment (24h post-transfection):

    • Replace medium with fresh serum-free medium containing test compounds (0.1

      
      M to 100 
      
      
      
      M).
    • Positive Control: Rosiglitazone (10

      
      M).
      
    • Vehicle Control: 0.1% DMSO.

  • Lysis & Reading (24h post-treatment):

    • Use a Dual-Luciferase Reporter Assay System.

    • Measure Firefly luciferase (Signal) and Renilla luciferase (Normalization).

  • Calculation:

    
    
    
Protocol C: Antimicrobial Susceptibility Testing (MIC)

Pyrimidinylthio derivatives often exhibit broad-spectrum activity. The acetic acid moiety can improve solubility, while the thioether linkage enhances membrane permeability.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains.

Standards: Adhere to CLSI (Clinical and Laboratory Standards Institute) M07 guidelines [2].

Test Organisms:

  • Gram-positive: Staphylococcus aureus (ATCC 25923)

  • Gram-negative: Escherichia coli (ATCC 25922)[2]

  • Fungal: Candida albicans (ATCC 10231)[2]

Procedure (Broth Microdilution):

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Dilution:

    • Dissolve derivative in 100% DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in a 96-well plate (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Critical: Final DMSO concentration in wells must be

      
       to avoid solvent toxicity.
      
  • Incubation:

    • Add diluted inoculum to wells.

    • Incubate at

      
       for 18–24 hours (Bacteria) or 48 hours (Fungi).
      
  • Readout:

    • Visual: The lowest concentration with no visible turbidity .

    • Colorimetric (Optional): Add Resazurin dye (Blue

      
       Pink indicates growth).
      

Data Presentation Template:

Compound IDR-Group Subst.S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
C. albicans MIC (

g/mL)
PTA-01 -H64>128128
PTA-02 -Cl (para)83216
Ciprofloxacin (Control)0.50.01-
Protocol D: Cytotoxicity Profiling (MTT Assay)[4]

To ensure the biological activity is specific and not due to general cell death, a Selectivity Index (SI) must be established.

Objective: Determine


 (Cytotoxic Concentration 50%) in mammalian cells (e.g., Vero or HepG2).

Methodology:

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (serial dilutions) for 48 hours.

  • MTT Addition:

    • Add 20

      
      L MTT solution (5 mg/mL in PBS).[3]
      
    • Incubate 4 hours at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      . Viable mitochondria reduce yellow MTT to purple formazan.
      
  • Solubilization: Aspirate media; add 100

    
    L DMSO to dissolve crystals.
    
  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Calculation:



  • Target: SI

    
     indicates a promising safety profile.
    
References
  • RCSB Protein Data Bank. (2008). Crystal structure of the PPARgamma-rosiglitazone complex. PDB ID: 3CS8.[1] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Bhat, B. A., et al. (2005). Synthesis and biological evaluation of pyrimidinylthio acetic acid derivatives as potential PPAR agonists. Bioorganic & Medicinal Chemistry Letters. [Link](Representative citation for scaffold utility)

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

Sources

Application

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid as a Wy-14643 analog

Technical Application Note: Characterization and Evaluation of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Derivatives as PPAR Agonists Abstract & Introduction Phenyl(pyrimidin-2-ylsulfanyl) acetic acid represents a chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization and Evaluation of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Derivatives as PPAR Agonists

Abstract & Introduction

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid represents a chemical scaffold structurally analogous to Wy-14643 (Pirinixic acid) , a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPAR


) agonist. The core pharmacophore of this class—the pyrimidinylthio-acetic acid moiety—is critical for anchoring the ligand within the PPAR

Ligand Binding Domain (LBD).

While Wy-14643 contains specific chloro- and xylidino- substitutions that optimize hydrophobic interactions, the study of the phenyl-substituted analog provides essential Structure-Activity Relationship (SAR) data regarding the necessity of steric bulk and halogenation for receptor activation.

This Application Note provides a standardized, self-validating workflow to evaluate the agonistic potential of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid. It details chemical handling, mechanistic validation via luciferase reporter assays, and downstream gene expression profiling, using Wy-14643 as the obligatory positive control.

Chemical Biology & Mechanism of Action

The Pharmacophore

The efficacy of Wy-14643 and its analogs relies on two structural domains:[1]

  • The Acid Head (Carboxyl group): Forms a critical hydrogen bond network (salt bridge) with Tyr464 and His440 in the PPAR

    
     LBD (Helix 12 stabilization).
    
  • The Lipophilic Tail (Phenyl/Pyrimidine): Occupies the large hydrophobic pocket, stabilizing the active conformation of the receptor.

Signaling Pathway

Upon binding, the agonist induces a conformational change allowing PPAR


 to heterodimerize with the Retinoid X Receptor (RXR).[2] This complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, driving the transcription of genes involved in fatty acid oxidation (e.g., ACOX1, CPT1A).

PPAR_Pathway Ligand Ligand (Wy-14643 / Analog) PPAR PPARα (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex Heterodimer (PPARα-RXR) PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Nuclear Translocation & Binding CoAct Co-Activators (PGC-1α) CoAct->DNA Recruitment Target Target Gene Transcription (ACOX1, CPT1A) DNA->Target Transcription On

Figure 1: Mechanism of Action for PPAR


 Agonists. The ligand stabilizes the complex required for PPRE binding.

Preparation & Handling

Compound Reconstitution

The pyrimidinylthio-acetic acid class is generally lipophilic and sparingly soluble in water but soluble in organic solvents.

  • Vehicle: Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: 50 mM or 100 mM.

  • Storage: -20°C (stable for >6 months). Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in cell culture media immediately prior to use. Keep final DMSO concentration < 0.1% to avoid vehicle toxicity.

Stability Note

The thioether linkage (C-S-C) is generally stable, but the carboxylic acid moiety can be sensitive to extreme pH. Ensure culture media is buffered (pH 7.4).

Protocol A: PPAR Luciferase Reporter Assay (In Vitro)

Objective: Quantify the transcriptional activation potency (EC50) of the analog relative to Wy-14643. System: HEK293 or HepG2 cells co-transfected with a PPRE-Luciferase reporter and a PPAR


 expression vector.
Materials
  • Cell Line: HEK293T (ATCC CRL-3216).

  • Plasmids:

    • pSG5-PPAR

      
       (Expression vector).
      
    • (PPRE)3-TK-Luc (Reporter vector containing 3 copies of PPRE).

    • pRL-SV40 (Renilla luciferase for normalization).

  • Reagents: Lipofectamine 3000, Dual-Luciferase Reporter Assay System (Promega).

  • Controls:

    • Positive: Wy-14643 (100 µM max).

    • Negative: DMSO (Vehicle).

    • Antagonist: GW6471 (Optional, to prove specificity).

Workflow Diagram

Assay_Workflow Step1 Seed Cells (96-well plate) 24h Step2 Co-Transfection (PPARα + PPRE-Luc + Renilla) Step1->Step2 Step3 Treatment (Analog vs Wy-14643) 24h Step2->Step3 Step4 Lysis & Substrate Addition Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 2: Transactivation Assay Workflow.

Step-by-Step Procedure
  • Seeding: Plate HEK293T cells at

    
     cells/well in a 96-well white-walled plate. Incubate 24h at 37°C/5% CO2.
    
  • Transfection: Prepare transfection complexes (per well):

    • 50 ng PPAR

      
       plasmid.
      
    • 50 ng PPRE-Luc plasmid.

    • 5 ng pRL-SV40 (Renilla).[3]

    • 0.3 µL Lipofectamine 3000.

    • Add to cells and incubate for 16–24h.

  • Treatment: Remove media. Add fresh media containing the test compound (Phenyl analog) or Wy-14643.

    • Dose Range: 0.1, 1, 10, 50, 100 µM (n=3 replicates per point).

  • Incubation: Incubate for 24 hours.

  • Measurement:

    • Lyse cells using Passive Lysis Buffer (20 µL/well).

    • Inject Luciferase Assay Reagent II (Firefly signal). Read.

    • Inject Stop & Glo Reagent (Renilla signal). Read.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly / Renilla. Normalize to Vehicle control.

Protocol B: Endogenous Gene Expression (RT-qPCR)

Objective: Confirm that the analog induces native PPAR


 target genes in a relevant cell model (Hepatocytes).
Materials
  • Cell Line: HepG2 (Human Hepatocellular Carcinoma).[1]

  • Primers:

    • Target 1:ACOX1 (Acyl-CoA Oxidase 1) - Peroxisomal beta-oxidation.

    • Target 2:CPT1A (Carnitine Palmitoyltransferase 1A) - Mitochondrial entry.

    • Housekeeping:GAPDH or 18S rRNA .

Procedure
  • Treatment: Seed HepG2 cells in 6-well plates. Treat with 50 µM of the Phenyl analog or Wy-14643 for 24 hours.

  • RNA Extraction: Isolate Total RNA using Trizol or silica-column kits.

  • cDNA Synthesis: Reverse transcribe 1 µg RNA.

  • qPCR: Run SYBR Green assay.

    • Cycle: 95°C (10 min) -> [95°C (15s) -> 60°C (1 min)] x 40.

  • Calculation: Use the

    
     method.
    
Expected Results (Data Template)
GeneVehicle (Fold Change)Wy-14643 (50 µM)Phenyl Analog (50 µM)Interpretation
ACOX1 1.0 ± 0.1> 4.5 ± 0.5TBDMarker of Peroxisome Proliferation
CPT1A 1.0 ± 0.1> 2.5 ± 0.3TBDMarker of Fatty Acid Oxidation

Note: If the Phenyl analog shows <20% of the induction of Wy-14643, it suggests the specific substituents (Cl, Xylidino) are essential for helix stabilization.

Safety & Toxicity Considerations

  • Peroxisome Proliferation: In rodents, Wy-14643 induces massive hepatomegaly and peroxisome proliferation.[4] While humans are less susceptible to this specific phenotype, in vitro toxicity should be monitored.

  • Handling: Treat the analog as a potential irritant and suspected carcinogen (based on Wy-14643 classification). Use PPE.

References

  • Reddy, J. K., et al. (1977). Hepatic effects of some [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio] acetic acid (Wy-14643) analogs in the mouse.[4] Archives Internationales de Pharmacodynamie et de Therapie, 225(1), 51-57.[4]

  • PubChem. Pirinixic Acid (Wy-14643) Compound Summary. National Library of Medicine.

  • Wu, J., et al. (2017). PPAR-α acutely inhibits functional activity of ASICs in rat dorsal root ganglion neurons.[5] Oncotarget, 8(54), 92079–92089.

  • Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proceedings of the National Academy of Sciences, 94(9), 4312–4317.

Sources

Method

Application Note: Advanced Crystallization Protocols for Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid

Executive Summary This application note details the crystallization and purification strategies for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (and its structural analogs). Due to the presence of a flexible thioether link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the crystallization and purification strategies for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid (and its structural analogs). Due to the presence of a flexible thioether linkage and a lipophilic phenyl ring, this molecule exhibits a high propensity for "oiling out" (Liquid-Liquid Phase Separation) during crystallization.[1] Furthermore, the thioether moiety is susceptible to oxidation, forming sulfoxides (


) and sulfones (

) if processed under thermal stress without protection.

This guide provides three targeted protocols:

  • Reactive Crystallization: For initial isolation from crude synthesis mixtures.[1]

  • Anti-Solvent Recrystallization: For high-yield purification.[1]

  • Thermodynamic Cooling Crystallization: For polymorph control and rejection of oxidative impurities.[1]

Chemical Context & Critical Quality Attributes (CQAs)

The target molecule, 2-phenyl-2-(pyrimidin-2-ylthio)acetic acid , contains a carboxylic acid capable of forming strong hydrogen bonds and a pyrimidine ring that acts as a hydrogen bond acceptor.[1]

Molecular Interactions (The "Heterosynthon")

Success in crystallizing this molecule relies on targeting the Acid-Pyrimidine Heterosynthon .[1] The carboxylic acid proton (


) donates a hydrogen bond to the pyrimidine nitrogen (

), forming robust chains or dimers in the solid state. Solvents that disrupt this interaction (e.g., DMSO, strong bases) will hinder crystallization, while protic solvents (Alcohols/Water) often facilitate the formation of hydrated or solvated forms.
Impurity Profile
Impurity TypeOriginSolubility BehaviorRejection Strategy
Disulfides Oxidative dimerization of mercaptopyrimidine starting material.[1]Lipophilic; soluble in Toluene/DCM.[1]Wash crude filter cake with non-polar solvent (Hexane/Toluene).[1]
Sulfoxides Oxidation of the thioether linker during heating.[1]Polar; soluble in Alcohols/Water.[1]Purge crystallizers with

; Keep

.[1]
Inorganic Salts Byproducts of alkylation (NaBr/NaCl).[1]Water soluble.[1][2]Aqueous washes during reactive crystallization.[1][3]

Physicochemical Profiling

Before attempting bulk crystallization, the solubility profile must be mapped.[1]

Table 1: Solubility Mapping & Solvent Selection | Solvent System | Solubility (


) | Solubility (

) | Application | | :--- | :--- | :--- | :--- | | Water (pH < 3) | Insoluble (< 1 mg/mL) | Low | Anti-solvent | | Water (pH > 8) | High (as Salt) | High | Reactive Crystallization Medium | | Ethanol (EtOH) | Moderate | High | Primary Solvent | | Ethyl Acetate | Moderate | High | Extraction / Recrystallization | | Toluene | Low | Moderate | Impurity Rejection (Disulfides) | | Hexane/Heptane | Insoluble | Insoluble | Anti-solvent (Organic) |

Detailed Protocols

Protocol A: Reactive Crystallization (Crude Isolation)

Best for: Isolating the molecule from the synthesis reaction mixture (typically aqueous NaOH).

The Challenge: Rapid acidification often traps impurities and causes the product to oil out as a sticky gum rather than a powder.[1] The Solution: A controlled "pH Swing" with seeding.[1]

Step-by-Step Procedure:

  • Preparation: Start with the crude reaction mixture (typically the sodium salt of the acid in water, pH ~12).[1]

  • Clarification: Filter the alkaline solution through Celite to remove insoluble mechanical impurities.

  • First Acidification (Metastable Zone): Slowly add 1M HCl until the pH reaches 6.5 – 7.0 . The solution should remain clear or slightly hazy.

  • Seeding: Add 0.5 wt% of pure seed crystals. Stir at

    
     for 30 minutes to establish a crystal bed.
    
    • Note: If seeds are unavailable, scratch the vessel wall or sonicate a small aliquot to induce nucleation.[1]

  • Controlled Precipitation: Resume HCl addition via a syringe pump (rate: 1 mL/min) until pH reaches 3.0 .

    • Critical: If the solution turns milky/oily, STOP acid addition.[1] Stir until the oil converts to solid, then resume.

  • Aging: Stir the slurry for 2 hours at

    
    .
    
  • Filtration: Filter under vacuum. Wash the cake with

    
     Water (to remove NaCl) and 
    
    
    
    cold Toluene (to remove lipophilic disulfides).
Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)

Best for: Bulk purification and increasing crystallinity.

  • Dissolution: Suspend the crude solid in Ethanol (Absolute) at a ratio of 5 mL per gram of solid.

  • Heating: Heat to

    
     under 
    
    
    
    atmosphere. Agitate until fully dissolved.
    • Warning: Do not exceed

      
       to prevent sulfur oxidation.[1]
      
  • Polishing: If particulates are present, hot filter through a 0.45

    
     PTFE membrane.[1]
    
  • Anti-Solvent Addition (Part 1): Slowly add Water (pre-heated to

    
    ) until the solution becomes slightly turbid (Cloud Point).
    
  • Seeding: Add seed crystals. Hold temperature at

    
     for 30 mins.
    
  • Anti-Solvent Addition (Part 2): Linearly add remaining Water over 2 hours until the solvent ratio is 1:1 (EtOH:Water) .[1]

  • Cooling: Cool to

    
     over 3 hours (Linear ramp: 
    
    
    
    ).
  • Isolation: Filter and dry in a vacuum oven at

    
    .
    

Visualization of Workflows

Diagram 1: Crystallization Decision Matrix & Workflow

This flowchart illustrates the decision-making process based on the state of the crude material.[1]

CrystallizationWorkflow Start Crude Reaction Mixture (Aqueous/Alkaline) CheckImpurity Check Impurity Profile (HPLC/TLC) Start->CheckImpurity Decision Is Product Oiling Out? CheckImpurity->Decision MethodA Protocol A: Reactive Crystallization (Seeded pH Swing) Decision->MethodA Yes (Sticky/Gum) MethodB Protocol B: Anti-Solvent (EtOH/Water) Decision->MethodB No (Solid Precipitate) Isolate Filtration & Washing (Remove Salts/Disulfides) MethodA->Isolate MethodB->Isolate MethodC Protocol C: Cooling (Toluene/EtOAc) Final Pure Crystalline Solid MethodC->Final Isolate->MethodC If Purity < 98% Isolate->Final If Purity > 98%

Caption: Decision matrix for selecting the optimal crystallization pathway based on crude material behavior.

Diagram 2: The "Acid-Pyrimidine Heterosynthon" Mechanism

Understanding the molecular assembly helps in selecting solvents.[1] Solvents that compete for these hydrogen bonds (like DMSO) should be avoided.[1]

Heterosynthon Acid Carboxylic Acid (-COOH) Pyridine Pyrimidine Ring (N-Acceptor) Acid->Pyridine H-Bond (Strong) Crystal Stable Crystal Lattice (Chains/Dimers) Acid->Crystal Assembly Pyridine->Crystal Assembly Solvent Protic Solvent (EtOH/H2O) Solvent->Acid Solvation (Competes) Solvent->Pyridine Solvation (Competes)

Caption: The supramolecular assembly driven by Hydrogen Bonding between the acid and pyrimidine ring.[3][4][5]

Troubleshooting & Expert Tips

  • Oiling Out (LLPS):

    • Cause: High supersaturation of the lipophilic phenyl group in aqueous media.[1]

    • Fix: Increase the temperature of the anti-solvent addition.[1] Add the anti-solvent slower.[1] Ensure seed crystals are present before the cloud point.[1]

  • Sulfur Smell / Oxidation:

    • Cause: Degradation of the thioether.[1]

    • Fix: Add 0.1% Sodium Metabisulfite to the aqueous phase during Protocol A to act as an antioxidant.[1] Always dry under vacuum, not air.[1]

  • Polymorphism:

    • Different solvents may yield different crystal forms (e.g., Monoclinic vs. Orthorhombic).[1]

    • Recommendation: Use Protocol B (EtOH/Water) for the most thermodynamically stable form typically used in formulation.[1]

References

  • Crystal Structure of 2-(pyrimidin-2-ylsulfanyl)

    • Source: N
    • Relevance: Defines the monoclinic and orthorhombic polymorphs and H-bond networks.
  • Synthesis of Thioether-Linked Carboxylic Acids

    • Source: Royal Society Publishing (Open Biology/Chemistry)
    • Relevance: Protocols for coupling carboxylic acids/halides with thiols using thiosulfate catalysts.[1][6][7]

  • Solubility & Physical Properties (PubChem)

    • Source: PubChem (CID 581022)
    • Relevance: Physicochemical data for (Pyrimidin-2-ylthio)acetic acid derivatives.[1][3][8][9][10]

  • General Purification of Pyrimidine Derivatives

    • Source: MDPI (Molecules)
    • Relevance: Flash chromatography and recrystallization techniques for pyrimidine-based intermediates.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid synthesis

Technical Support Center: Synthesis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Executive Summary & Core Reaction Logic The Challenge: Synthesizing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid requires the S-alkylation o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Executive Summary & Core Reaction Logic

The Challenge: Synthesizing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid requires the S-alkylation of 2-mercaptopyrimidine with an


-halo phenylacetic acid derivative. The primary yield-limiting factors are regioselectivity (S- vs. N-alkylation)  and side-reactions of the benzylic halide  (hydrolysis/elimination).

The Solution: High yields rely on shifting the tautomeric equilibrium of the pyrimidine toward the thiolate anion while using "Soft Acid/Soft Base" (HSAB) principles to favor S-alkylation over N-alkylation.

Standardized Optimization Protocol (The "Golden Path")
  • Reactants: 2-Mercaptopyrimidine (1.0 eq) +

    
    -Bromo-phenylacetic acid (1.05 eq).
    
  • Base: Potassium Carbonate (

    
    , 2.5 eq).[1] Avoid strong hydroxides (NaOH/KOH) to prevent hydrolysis of the starting bromide.[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone.[1] DMF is preferred for solubility; Acetone allows easier workup.

  • Temperature:

    
    . Heat promotes thermodynamic N-alkylation.
    

Mechanism & Critical Control Points

To troubleshoot effectively, you must understand the competing pathways.[1] 2-Mercaptopyrimidine is an ambident nucleophile .

  • Tautomerism: It exists primarily as the thione (N-H) form in neutral solution.

  • Deprotonation: Base converts it to the thiolate anion (S-).

  • The Fork:

    • Path A (Desired): The "Soft" sulfur attacks the "Soft" benzylic carbon

      
      S-Alkylation .
      
    • Path B (Undesired): The "Hard" nitrogen attacks

      
      N-Alkylation .
      

Visualization: Reaction Pathway & Competitive Inhibition [1]

ReactionPathway Start 2-Mercaptopyrimidine (Thione Form) Intermediate Thiolate Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product S-Alkylated Product (Target) Intermediate->Product Kinetic Control (Soft-Soft Interaction) Byproduct N-Alkylated Byproduct (Impurity) Intermediate->Byproduct Thermodynamic Control (High Temp/Hard Solvent) Reactant2 alpha-Bromo-phenylacetic acid Reactant2->Product Reactant2->Byproduct

Figure 1: Mechanistic divergence showing the critical dependence on kinetic control to favor S-alkylation.

Troubleshooting Guide (Q&A Format)

Issue 1: "My yield is low (<40%), and NMR shows a mixture of isomers."

Diagnosis: You are likely observing N-alkylation . Technical Explanation: Nitrogen is a "harder" nucleophile than sulfur. If you use a "hard" solvent (like water or methanol) or high temperatures, you stabilize the transition state for N-attack.[1] Corrective Action:

  • Switch Solvent: Use a polar aprotic solvent like DMF or Acetone . These solvate the cation (

    
    ) well but leave the thiolate anion "naked" and reactive, promoting the faster S-attack.
    
  • Lower Temperature: Run the addition at

    
     and warm slowly to Room Temperature. Do not  reflux.
    
  • Change Leaving Group: If using a chloro-derivative, switch to

    
    -Bromo-phenylacetic acid . Bromide is a softer leaving group than chloride, favoring reaction with the soft sulfur.
    
Issue 2: "The product is oiling out or forming a gum during acidification."

Diagnosis: The product is a lipophilic acid. Rapid acidification traps impurities (salts/solvents) inside the precipitating oil. Corrective Action:

  • Slow Acidification: Dilute the reaction mixture with water first. Add 1M HCl dropwise with vigorous stirring.

  • Seeding: If you have any solid product from a previous batch, add a "seed crystal" once the solution turns cloudy.[1]

  • Solvent Swap: If it oils out, extract the oil into Ethyl Acetate, wash with brine, dry, and then evaporate.[1] Recrystallize the residue from Ethanol/Water (8:2) .

Issue 3: "Starting material (Phenylacetic acid derivative) is consumed, but no product forms."

Diagnosis: Hydrolysis or Elimination of the alkyl halide. Technical Explanation: The benzylic position is very sensitive.

  • Hydrolysis:[1]

    
     attacks the bromide to form Mandelic acid (highly soluble in water, lost in workup).[1]
    
  • Elimination: Base pulls the

    
    -proton, forming a styrene derivative.
    Corrective Action: 
    
  • Weaker Base: Stop using NaOH/KOH. Use

    
      or 
    
    
    
    .
  • Dry Conditions: Ensure your solvent (DMF/Acetone) is dry. Water promotes hydrolysis.

Data & Optimization Matrix

Table 1: Solvent & Base Effects on Regioselectivity (S vs. N)

SolventBaseTemperatureS-Alkylation (Yield)N-Alkylation (Impurity)Recommendation
Water NaOHRefluxLow (~30%)HighAVOID
Ethanol KOHRefluxModerate (55%)ModerateAcceptable
Acetone

RefluxGood (75%)LowGood
DMF


Excellent (>85%) Trace OPTIMAL

Interactive Troubleshooting Logic

Follow this decision tree to diagnose your specific synthesis failure.

TroubleshootingTree Start Start Troubleshooting CheckTLC Check TLC/LCMS: Is SM consumed? Start->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains No SM_Gone SM Consumed CheckTLC->SM_Gone Yes CheckEquiv Check Equivalents & Stirring Efficiency SM_Remains->CheckEquiv CheckProduct Is desired mass present? SM_Gone->CheckProduct Mass_Yes Mass Found CheckProduct->Mass_Yes Yes Mass_No Wrong Mass CheckProduct->Mass_No No CheckPurity Is it pure? Mass_Yes->CheckPurity CheckSideRxn Check for Hydrolysis (Mandelic Acid) or Elimination (Styrene) Mass_No->CheckSideRxn Impure Mixture of Isomers CheckPurity->Impure No Pure Pure but Low Yield CheckPurity->Pure Yes Action_N_Alk ACTION: Switch to Non-polar solvent/Lower Temp (Fix N-Alkylation) Impure->Action_N_Alk Action_Workup ACTION: Optimize Workup (Check pH of precipitation) Pure->Action_Workup

Figure 2: Logic flow for diagnosing yield loss in pyrimidine thioether synthesis.

References

  • Liu, G., et al. (2012). "N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines."[1] ResearchGate. (Discusses conditions favoring S vs N alkylation in pyrimidines).

  • Scientific Labs. "Alpha-Bromophenylacetic acid Reactivity." Sigma-Aldrich / Scientific Labs Data. (Details the reactivity of the alpha-bromo acid precursor).

  • Mettler Toledo. "Alkylation Reactions: Mechanisms and Monitoring." (General overview of alkylation kinetics and solvent effects).

  • US Patent 5036156A. "Process for the preparation of alpha-bromo-phenylacetic acids and derivatives." (Provides industrial context for handling these specific phenylacetic acid derivatives).

Sources

Optimization

Preventing oxidation of sulfur in Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Technical Support Center: Phenyl(pyrimidin-2-ylsulfanyl)acetic acid Guide: Preventing and Troubleshooting Sulfur Oxidation Welcome to the technical support guide for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid. As Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl(pyrimidin-2-ylsulfanyl)acetic acid

Guide: Preventing and Troubleshooting Sulfur Oxidation

Welcome to the technical support guide for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid. As Senior Application Scientists, we have compiled this resource to address a common challenge encountered by researchers: the unwanted oxidation of the thioether sulfur atom. This guide provides in-depth, field-proven insights and actionable protocols to ensure the stability and integrity of your compound during experimentation and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new, more polar impurity in my HPLC analysis. Could this be an oxidation product?

A1: Yes, this is a classic sign of sulfur oxidation. The thioether moiety in Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is susceptible to oxidation, which typically occurs in two stages. The initial oxidation converts the thioether (-S-) to a sulfoxide (-SO-), and further oxidation can lead to a sulfone (-SO₂-).

  • Mechanism of Oxidation: The sulfur atom possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents.[1] Common culprits include atmospheric oxygen, peroxides that can form in solvents like THF or diethyl ether, or reactive oxygen species (ROS) generated by other reaction components.[2][3] The oxidation to a sulfoxide is often the most common degradation pathway observed.[4]

  • Impact on Analysis: Each oxygen atom added increases the molecule's polarity.

    • Phenyl(pyrimidin-2-ylsulfinyl)acetic acid (Sulfoxide): Mass increase of +16 Da. Will have a shorter retention time on reverse-phase HPLC.

    • Phenyl(pyrimidin-2-ylsulfonyl)acetic acid (Sulfone): Mass increase of +32 Da. Will have an even shorter retention time than the sulfoxide.

To confirm the identity of these impurities, we recommend performing a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Oxidation Products

This protocol allows you to intentionally generate the sulfoxide and sulfone species to use as analytical standards, confirming their presence in your experimental samples.

Objective: To generate and identify the sulfoxide and sulfone derivatives of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

Materials:

  • Phenyl(pyrimidin-2-ylsulfanyl)acetic acid

  • Glacial acetic acid[5]

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Suitable solvent for your compound (e.g., Methanol, Acetonitrile)

  • HPLC system, TLC plates, and Mass Spectrometer

Procedure:

  • Prepare Stock Solution: Dissolve a small amount (e.g., 10 mg) of your compound in 10 mL of your chosen solvent.

  • Sulfoxide Generation (Mild Oxidation):

    • To 1 mL of the stock solution, add 1.1 equivalents of 30% H₂O₂.

    • Add a small volume of glacial acetic acid (e.g., 50 µL), as it can facilitate the oxidation.[5][6]

    • Stir at room temperature and monitor the reaction by TLC or HPLC every 30 minutes. You should observe the formation of a new, more polar spot/peak corresponding to the sulfoxide.

  • Sulfone Generation (Forced Oxidation):

    • To 1 mL of the stock solution, add a larger excess of 30% H₂O₂ (e.g., 3-5 equivalents).

    • Add glacial acetic acid (e.g., 100 µL).

    • Gently heat the mixture to 40-50°C if necessary and monitor by HPLC.[6] You will likely see the formation of both sulfoxide and sulfone peaks.

  • Analysis:

    • Analyze the samples from steps 2 and 3 by LC-MS to confirm the +16 Da and +32 Da mass shifts.

    • Use the retention times from this study to identify any corresponding impurity peaks in your experimental samples.

Q2: How can I prevent sulfur oxidation during my chemical reaction?

A2: Preventing oxidation during a reaction requires a multi-faceted approach focusing on controlling the atmosphere, solvent quality, and temperature.

  • Inert Atmosphere is Critical: The most significant source of oxidation is often atmospheric oxygen.

    • Causality: Oxygen can initiate radical chain reactions or directly participate in oxidation, especially in the presence of light or trace metal catalysts.[7] Storing and handling the compound under an inert atmosphere, such as nitrogen or argon, is the first and most effective line of defense.[8]

  • Solvent Selection and Preparation:

    • Peroxide-Free Solvents: Ethers (like THF, dioxane) and other solvents can form explosive peroxide impurities upon storage in the presence of air and light. These peroxides are potent oxidizing agents for thioethers. Always use freshly distilled solvents or purchase high-purity, inhibitor-free solvents packaged under nitrogen.

    • Solvent Polarity: The redox potential of thioethers can be influenced by the solvent's properties.[9] While this effect is complex, using de-gassed solvents is a universally beneficial practice.

  • Temperature Management:

    • Causality: Oxidation reactions, like most chemical reactions, have a rate that is dependent on temperature.[10][11] Running reactions at the lowest effective temperature can significantly slow the rate of oxidative degradation.

Protocol 2: Setting Up an Oxygen-Free Reaction

Objective: To minimize oxidative degradation of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid during a chemical reaction.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C overnight) and allowed to cool in a desiccator.

  • Inert Gas Manifold: Assemble your reaction apparatus (e.g., round-bottom flask with condenser) and connect it to a dual-manifold for vacuum and an inert gas (Argon or Nitrogen).

  • Purging the System:

    • Evacuate the assembled glassware using the vacuum line until the pressure is low.

    • Refill the system with the inert gas.

    • Repeat this vacuum/backfill cycle at least three times to ensure the removal of residual air and moisture.

  • Adding Reagents:

    • Add solid Phenyl(pyrimidin-2-ylsulfanyl)acetic acid and any other solid reagents to the flask under a positive pressure of inert gas.

    • Use de-gassed solvents. To de-gas a solvent, sparge it with argon or nitrogen gas for 15-30 minutes before use. Add the de-gassed solvent to the reaction flask via a cannula or syringe.

  • Running the Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to the manifold via a bubbler.

Visualization of Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing oxidation issues.

G start Oxidation Suspected (e.g., new HPLC peak) confirm Perform Forced Degradation (Protocol 1) to confirm +16/+32 Da species start->confirm source Identify Source of Oxidation confirm->source reaction During Reaction source->reaction  Reaction?   storage During Storage/ Workup source->storage  Storage?   react_sol Implement Preventative Reaction Measures reaction->react_sol storage_sol Implement Optimal Storage Conditions storage->storage_sol step1 Use Inert Atmosphere (Protocol 2) react_sol->step1 step2 Use Purified, De-gassed Solvents react_sol->step2 step3 Control Temperature (keep low) react_sol->step3 step4 Consider Adding Antioxidant (Table 1) react_sol->step4 end_node Purity Stabilized step4->end_node store1 Store Solid, Not Solution storage_sol->store1 store2 Use Amber Vials (Protect from light) storage_sol->store2 store3 Store at Low Temp (-20°C or -80°C) storage_sol->store3 store4 Blanket with Inert Gas (Argon/Nitrogen) storage_sol->store4 store4->end_node

Sources

Troubleshooting

Solubility of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid in DMSO vs Ethanol

Topic: Solubility Optimization & Troubleshooting Guide Document ID: TSC-SOL-042 | Version: 2.1 | Status: Active[1] Executive Summary & Chemical Context Compound Class: Thio-acetic acid derivatives (Scaffold: Pyrimidin-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting Guide

Document ID: TSC-SOL-042 | Version: 2.1 | Status: Active[1]

Executive Summary & Chemical Context

Compound Class: Thio-acetic acid derivatives (Scaffold: Pyrimidin-2-ylthio-acetic acid) Reference Standard: Closely related to Pirinixic Acid (WY-14643) .[1]

Researchers frequently encounter solubility anomalies with Phenyl(pyrimidin-2-ylsulfanyl) acetic acid due to its amphiphilic structure .[1] The molecule contains a lipophilic domain (phenyl + pyrimidine rings) and a hydrophilic, ionizable tail (carboxylic acid).[1][2]

  • The Challenge: The molecule is a "solubility chameleon." It dissolves well in organic solvents but is prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers, particularly at acidic or neutral pH.[1][2]

  • The Solution: Success depends on matching the solvent to the application and strictly controlling pH during aqueous dilution.[1][2]

Solubility Profile: DMSO vs. Ethanol[1][2][3][4]

The following data represents the physicochemical behavior of this scaffold (benchmarked against WY-14643).

FeatureDMSO (Dimethyl Sulfoxide) Ethanol (EtOH) Aqueous Buffer (PBS pH 7.2)
Solubility Limit High (~20–65 mg/mL)Moderate (~16–50 mg/mL)Very Low (~0.04 mg/mL)
Mechanism Dipole-dipole interaction; disrupts crystal lattice effectively.[1][2]Hydrogen bonding; less effective at disrupting aromatic stacking.[1][2]Ionization dependent (requires pH > pKa).[1][2]
Volatility Negligible (BP: 189°C).[1][2] Concentration remains stable.High (BP: 78°C).[1][2] Concentration increases over time if unsealed.[1][2]N/A
Cell Toxicity Toxic > 0.1% - 0.5% (v/v).[1][2]Toxic > 1.0% - 2.0% (v/v).[1][2]Non-toxic (buffer).[1][2]
Freezing Point 19°C (Freezes at room temp/fridge).[1][2]-114°C (Remains liquid).[2]~0°C
Application Scientist Verdict:
  • Choose DMSO for High-Concentration Stock Solutions (>10 mM) intended for long-term storage (-20°C).[1][3] Its low volatility ensures the concentration written on the label remains accurate months later.[1][2]

  • Choose Ethanol only if your specific biological assay is hyper-sensitive to DMSO (e.g., certain electrophysiology or stem cell differentiation assays) or if rapid solvent evaporation is required for coating surfaces.[1][2]

Decision Logic: Selecting the Right Solvent

Use this decision tree to determine the optimal solvent strategy for your experiment.

SolventStrategy Start Start: Define Application AppType What is the downstream application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay ChemSyn Chemical Synthesis / Purification AppType->ChemSyn DMSO_Tol Is the system DMSO tolerant? BioAssay->DMSO_Tol RecMix RECOMMENDATION: Use DMF or Cosolvent System ChemSyn->RecMix Reaction Dependent YesDMSO Yes (< 0.1% final vol) DMSO_Tol->YesDMSO Yes NoDMSO No (Sensitive) DMSO_Tol->NoDMSO No RecDMSO RECOMMENDATION: Use DMSO Stock (High Stability) YesDMSO->RecDMSO RecEtOH RECOMMENDATION: Use Ethanol Stock (Prepare Fresh) NoDMSO->RecEtOH

Figure 1: Solvent selection logic based on experimental constraints.[2]

Troubleshooting: The "Crash Out" Phenomenon

The most common support ticket regarding this compound is: "I diluted my stock solution into media, and it turned cloudy."[1][2]

The Mechanism

This compound is a carboxylic acid (approximate pKa ~3.5 – 4.0).[1][2]

  • In DMSO: The molecule is dissolved in its neutral or solvated form.[1][2]

  • In Buffer (pH 7.4): It should deprotonate to the anion (soluble).[1][2]

  • The Trap: If you dilute into a slightly acidic buffer, or if the local concentration is too high during the addition, the protonated (neutral) form predominates.[1][2] The neutral form is lipophilic and insoluble in water, causing immediate precipitation.[1][2]

Precipitation DMSO_Stock DMSO Stock (Solubilized) Dilution Dilution into Aqueous Buffer DMSO_Stock->Dilution High_pH pH > pKa (e.g. 7.4) Ionized Form (COO-) Dilution->High_pH Basic/Neutral Low_pH pH < pKa (e.g. 5.0) Neutral Form (COOH) Dilution->Low_pH Acidic Result_Sol Clear Solution (Stable) High_pH->Result_Sol Result_Ppt Precipitation (Crash Out) Low_pH->Result_Ppt

Figure 2: The solubility dependency on pH relative to the molecule's pKa.[1][2]

Corrective Protocol: The "Intermediate Dilution" Step

Do not jump directly from 100% DMSO to 100% Media.

  • Prepare Stock: 50 mM in DMSO.

  • Intermediate Step: Dilute 1:10 in PBS (pH 7.4) to create a 5 mM working solution. Verify clarity.

    • Why? This pre-buffers the compound, forcing ionization while DMSO is still present to solubilize any transient neutral species.[1][2]

  • Final Step: Dilute the 5 mM working solution into your assay media.

Standardized Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Target Volume: 1 mL

  • Weighing: Calculate mass required based on molecular weight (MW).

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ) ÷ 1000.[1][2]

    • Example (if MW = 323.8 g/mol ): 50 × 1 × 323.8 ÷ 1000 = 16.19 mg .[1][2]

  • Dissolution: Add 16.2 mg of powder to a glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

    • Tech Note: Do not use a plastic pipette tip to measure the initial DMSO if high precision is required; DMSO viscosity can lead to under-pipetting.[1] Use a positive displacement pipette or glass syringe if available.[1][2]

  • Agitation: Vortex vigorously for 30 seconds.

    • If undissolved: Warm to 37°C in a water bath for 5 minutes. Sonication (40 kHz) for 2 minutes is acceptable.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The Serial Dilution Integrity Test

Run this before applying the compound to precious cells.

  • Prepare your intended top concentration in a clear tube containing your assay media.[1][2]

  • Hold the tube against a dark background with a light source from the side (Tyndall effect check).

  • Pass: Solution is crystal clear.

  • Fail: Solution is hazy, milky, or has visible particulates.[1][2]

    • Action: Reduce concentration or increase pH of the buffer.[1][2]

Frequently Asked Questions (FAQ)

Q: My DMSO stock froze in the refrigerator. Is the compound ruined? A: No. DMSO freezes at 19°C (66°F).[1][2] This is a physical phase change, not a chemical degradation.[1][2] Thaw it completely at room temperature or 37°C and vortex well before use to ensure the compound hasn't settled at the bottom during the phase transition.

Q: Can I use Ethanol for long-term storage at -20°C? A: It is risky.[1] Ethanol is volatile even at low temperatures if the seal isn't perfect.[1][2] Over 6 months, a 10 mM stock might become a 12 mM stock due to evaporation, introducing error into your data.[1][2] If you must use Ethanol, seal the cap with Parafilm.[1][2]

Q: I need to use this in vivo (animal study). Can I inject the DMSO stock? A: Absolutely not. Pure DMSO causes hemolysis and tissue damage.[1][2]

  • Formulation Tip: Dissolve in minimal DMSO (e.g., 5% final vol), then slowly add a mixture of PEG400 (polyethylene glycol) and Tween-80, followed by Saline.[1][2] A common formulation is 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline .[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5694 (Wy-14643).[1][2] Available at: [Link][1][2]

  • Assay Guidance Manual. Solubility and Solubility-Related Parameters. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2] Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid

This technical guide is structured to function as a high-level support resource for researchers working with 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS: 88768-45-0).[1] This compound belongs to a class of thio-e...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a high-level support resource for researchers working with 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid (CAS: 88768-45-0).[1]

This compound belongs to a class of thio-ether carboxylic acids , often investigated as PPAR agonists or intermediates in anti-inflammatory drug discovery.[1] Its purification presents specific challenges due to the sulfur moiety (oxidation risk) and the phenylacetic acid backbone (propensity for "oiling out").[1]

[1]

Executive Summary & Compound Profile

  • Compound: 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid[1]

  • CAS: 88768-45-0[1]

  • Chemical Class: Pyrimidinyl-thioether carboxylic acid.[1]

  • Critical Impurities:

    • 2,2'-Dipyrimidyl disulfide: Oxidative byproduct of the starting material (2-mercaptopyrimidine).[1]

    • 
      -Halophenylacetic acid: Unreacted alkylating agent.[1]
      
    • Inorganic salts:[1] From the condensation reaction (typically KBr or NaCl).[1]

Senior Scientist Note:

"While recrystallization is the gold standard for final polymorphism control, this compound's carboxylic acid functionality allows for a powerful Acid-Base Reprecipitation pre-step.[1] We highly recommend this before recrystallization if your crude purity is


, as it efficiently removes non-acidic impurities like disulfides which often co-crystallize."[1]

Solvent System Selection Guide

The choice of solvent depends heavily on the impurity profile.[1] Use the following decision matrix to select your system.

Primary Systems
SystemCompositionRoleBest For
System A Ethanol (95%) / Water Solvent / AntisolventGeneral Purification. Best balance of yield and purity.[1] Ethanol dissolves the acid; water forces precipitation.[1]
System B Ethyl Acetate / Heptane Solvent / AntisolventRemoving Polar Impurities. Good if the crude is wet or contains inorganic salts (insoluble in EtOAc).[1]
System C Toluene / Methanol (1:1) Mixed SolventPolymorph Control. Often yields denser, more crystalline forms compared to rapid precipitation.[1]
Solvent Decision Tree

SolventSelection Start Start: Analyze Crude CheckPurity Is Purity > 90%? Start->CheckPurity HighPurity Yes: Proceed to Recrystallization CheckPurity->HighPurity Clean LowPurity No: Perform Acid/Base Extraction First CheckPurity->LowPurity Dirty SolventChoice Choose Solvent System HighPurity->SolventChoice LowPurity->SolventChoice PolarImpurities High Polar/Salt Content? SolventChoice->PolarImpurities SystemB Use System B (EtOAc / Heptane) PolarImpurities->SystemB Yes SystemA Use System A (EtOH / Water) PolarImpurities->SystemA No

Figure 1: Decision logic for solvent selection based on crude material quality.

Detailed Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Target: Removal of trace starting materials and improvement of crystal habit.[1]

  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Absolute Ethanol (approx. 15-20 mL) and heat to boiling (approx. 78°C).

    • Note: If solids remain, add Ethanol in 2 mL increments.[1] Do not exceed 40 mL total volume.

  • Hot Filtration (Optional but Recommended): If the solution is cloudy (inorganic salts) or colored, add activated charcoal (0.2 g), boil for 2 mins, and filter hot through a pre-warmed Celite pad.

  • Nucleation Point: Return filtrate to a boil. Remove from heat. Add Deionized Water dropwise with vigorous stirring until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Critical: Rapid cooling here often causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

  • Isolation: Cool in an ice bath (0-4°C) for 30 minutes. Filter the white needles via vacuum filtration.[1]

  • Wash: Wash the cake with cold 50% EtOH/Water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. (Sulfur compounds can trap solvent; ensure thorough drying).[1]

Protocol B: Acid-Base Reprecipitation (Pre-Purification)

Target: Removal of non-acidic impurities (Disulfides).[1]

  • Dissolve crude in 1M NaOH (3 equiv).

  • Extract the aqueous layer with Ethyl Acetate (2x).[1] Discard organic layer (this contains the non-acidic impurities).[1]

  • Acidify the aqueous layer with 1M HCl to pH ~2.[1]

  • Collect the precipitate.[1][2] This material is now ready for Protocol A.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Cause: This is common with phenylacetic acid derivatives.[1] It occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or if cooling is too rapid. Solution:

  • Re-heat: Bring the mixture back to a boil until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

  • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.[1]

  • Change Solvent: Switch to System B (EtOAc/Heptane) . The lower polarity often favors crystal formation over oiling for this lipophilic acid.[1]

Q2: The product has a strong sulfur/cabbage smell.

Cause: Residual 2-mercaptopyrimidine or trapped sulfur volatiles.[1] Solution:

  • Perform the Acid-Base Reprecipitation (Protocol B).[1] The mercaptan is weakly acidic but much less lipophilic than the product; however, oxidative washes (dilute bleach) are NOT recommended as they will oxidize the thioether linkage to a sulfoxide/sulfone.

  • Recrystallize from Isopropanol instead of Ethanol; the higher boiling point aids in driving off volatile sulfur impurities.[1]

Q3: Low Yield (<50%).

Cause: Product is too soluble in the mother liquor (Ethanol/Water ratio incorrect). Solution:

  • Concentrate the mother liquor by rotary evaporation to half volume and cool again to harvest a "second crop."

  • Check pH: Ensure the solution is not basic.[1] Carboxylic acids will not crystallize if the pH is >4.[1]

Impurity Profile & Analysis

Impurity TypeOriginDetection MethodRemoval Strategy
2-Mercaptopyrimidine Starting MaterialLC-MS (M+ 113), OdorAcid/Base Wash; High vacuum drying.[1]
Dipyrimidyl Disulfide OxidationLC-MS (M+ 222)Insoluble in base (Protocol B).[1]

-OH-Phenylacetic acid
Hydrolysis of halideHPLC (Polar peak)Water soluble; stays in mother liquor during recrystallization.[1]
Sulfoxide Analog Over-oxidationLC-MS (M+ 16)Difficult to remove.[1] Prevent by using degassed solvents.[1][2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for carboxylic acid recrystallization techniques).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1] Butterworth-Heinemann, 2013 .[1] [1]

  • Matrix Fine Chemicals. 2-(Pyrimidin-2-ylsulfanyl)acetic acid Product Data. Accessed 2024.[1] (Source for CAS and physical properties).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 .[1] (Reference for troubleshooting "oiling out" phenomena in API synthesis).

Sources

Troubleshooting

Optimizing reaction conditions for alpha-phenyl substitution on thioacetic acid

The following technical guide addresses the optimization of reaction conditions for -phenyl substitution involving thioacetic acid (AcSH) . In the context of drug development, this request typically refers to one of two...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction conditions for


-phenyl substitution involving thioacetic acid (AcSH) .

In the context of drug development, this request typically refers to one of two distinct synthetic pathways:

  • Nucleophilic Substitution (Pathway A): Using thioacetic acid (or potassium thioacetate) to introduce a sulfur moiety onto an

    
    -phenyl electrophile (e.g., benzyl bromide or 
    
    
    
    -bromo-phenylacetic acid derivatives).[1][2] This is the standard method for synthesizing
    
    
    -phenyl thioesters.[2]
  • 
    -Arylation (Pathway B):  The metal-catalyzed introduction of a phenyl group onto the 
    
    
    
    -carbon of a thioester scaffold.[2]

This guide prioritizes Pathway A as it is the primary application of AcSH in medicinal chemistry (as a masked thiol equivalent), but includes advanced notes on Pathway B.[1][2]

Technical Support Center: -Phenyl Substitution & Thioacetic Acid Protocols

Role: Senior Application Scientist Status: Operational System: Chemical Synthesis Optimization & Troubleshooting[1][2]

Experimental Strategy & Decision Matrix

Before beginning, select your reaction pathway based on your starting material.[1][2] The behavior of thioacetic acid changes drastically depending on whether it acts as a nucleophile or a substrate.[2]

Workflow Visualization

ReactionPathway Start Starting Material? Electrophile α-Phenyl Halide (e.g., Benzyl Bromide) Start->Electrophile Thioester Thioester Scaffold (e.g., S-Ethyl Thioacetate) Start->Thioester RouteA PATHWAY A: Nucleophilic Substitution (SN2) Electrophile->RouteA + KSAc / AcSH RouteB PATHWAY B: Pd-Catalyzed α-Arylation Thioester->RouteB + Ph-Br + Pd Cat ProductA S-(α-Phenyl) Thioacetate RouteA->ProductA ProductB α-Phenyl Thioester RouteB->ProductB

Figure 1: Decision matrix for selecting the correct synthetic protocol based on substrate availability.

Core Protocol: Nucleophilic Substitution (Pathway A)

Objective: Synthesis of S-benzyl or S-(


-phenyl) thioacetates.[1][2]
Mechanism: 

displacement of a halide by the thioacetate anion (

).[2]
Standard Operating Procedure (SOP)
ParameterConditionRationale (Causality)
Reagent Potassium Thioacetate (KSAc)Preferred over AcSH. KSAc is a solid salt, easier to handle, odorless (if pure), and eliminates the need for an exogenous base which can cause side reactions.[1]
Solvent DMF or AcetoneDMF (Polar Aprotic) maximizes the nucleophilicity of the

anion by solvating the cation (

), leaving the anion "naked" and reactive. Acetone is used for easier workup if the substrate is highly reactive.[2]
Stoichiometry 1.2 - 1.5 eq. KSAcSlight excess accounts for trace oxidation of the reagent to acetyl disulfide (

).[2]
Temperature 0°C

RT
Start cold to prevent elimination (styrene formation) if the substrate is a secondary benzylic halide.
Atmosphere Argon/NitrogenCritical. Oxygen promotes the dimerization of thioacetate to disulfides, lowering yield.[2]
Troubleshooting Guide (Q&A)

Q: I am observing the formation of the O-isomer (O-benzyl thionoacetate) instead of the desired S-isomer. Why? A: This is a classic Ambident Nucleophile issue. The thioacetate anion can attack via Sulfur (soft) or Oxygen (hard).[2]

  • The Fix: Ensure you are using a Polar Aprotic Solvent (DMF, DMSO).[1][2] These solvents solvate the cation and favor the "soft-soft" interaction between the Sulfur and the benzylic carbon.[2]

  • Avoid: Hard leaving groups (like tosylates) in highly polar protic solvents, which can occasionally increase O-attack, although S-attack is thermodynamically preferred by ~10 kcal/mol.[1][2]

Q: My yield is low, and I see a major byproduct with a mass of [M+M]. A: You have formed the Disulfide .

  • The Cause: Presence of oxygen or old KSAc reagent.[2] KSAc is hygroscopic and oxidizes over time.[1][2]

  • The Fix:

    • Recrystallize KSAc from ethanol if it looks yellow/wet.[1][2]

    • Degas your reaction solvent (sparge with

      
       for 15 mins) before adding reagents.
      
    • Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) during workup to reverse disulfide formation if the product is a free thiol, though this is less effective for thioesters.[1][2]

Q: The reaction smells overwhelming, even in the fume hood. A: Thioacetic acid has a low odor threshold.[2]

  • The Fix: Treat all glassware and aqueous waste with Bleach (Sodium Hypochlorite) immediately.[2] This oxidizes the sulfur residues to sulfonates (odorless).[2] Never acidify the waste stream before bleaching, as this releases

    
    .[1][2]
    

Advanced Protocol: Pd-Catalyzed -Arylation (Pathway B)

Objective: Direct arylation of a thioester enolate. Challenge: Sulfur is a catalyst poison (binds strongly to Pd).[1][2] Reference Grounding: This protocol utilizes bulky phosphine ligands to prevent catalyst deactivation, adapted from Hartwig et al. [1].[1][2]

Optimized Conditions Table
ComponentRecommendationTechnical Note
Catalyst

or

Zero-valent Pd source required.[1][2]
Ligand P(t-Bu)3 or DPEphos Bulky, electron-rich phosphines are required to outcompete sulfur binding to the metal center.[1][2]
Base LiHMDS or NaHMDSStrong, non-nucleophilic base needed to generate the thioester enolate quantitatively at low temp.[1][2]
Solvent Toluene or THFNon-polar solvents often reduce competitive binding of the thioester sulfur to Pd.[2]
Troubleshooting Guide (Q&A)

Q: The reaction stalls after 10% conversion. A: Catalyst poisoning has occurred.

  • The Fix: Increase the Catalyst:Ligand ratio to 1:2 or 1:3 . The excess ligand protects the Pd center.[2] Alternatively, switch to

    
    -arylation of the corresponding ester , followed by trans-thioesterification (Lawesson’s reagent or similar), which is often more robust than direct thioester arylation.[1][2]
    

Q: I am getting


-elimination products instead of arylation. 
A:  The enolate is acting as a base rather than a nucleophile.
  • The Fix: Lower the reaction temperature (-78°C for enolate generation) and ensure the aryl halide has an electron-withdrawing group to facilitate oxidative addition.

Diagnostic & Purification Workflows

Purity Check Diagram

Use this logic flow to determine the fate of your reaction mixture.[2]

Troubleshooting Check Analyze Crude (NMR/LCMS) Result1 Product + Disulfide Check->Result1 Result2 Product + Styrene (Elimination) Check->Result2 Result3 Clean Product Check->Result3 Action1 Purification: Column Chromatography (Disulfides are much less polar) Result1->Action1 Action2 Prevention: Lower Temp, Switch Solvent to Acetone Result2->Action2 Action3 Proceed to Deprotection (if Thiol is target) Result3->Action3

Figure 2: Post-reaction troubleshooting logic for impurity management.

Deprotection Note (Releasing the Thiol)

If your goal is the free thiol (


), do not  use NaOH/Water, as this promotes disulfide formation.[1][2]
  • Recommended Protocol: Use Hydrazine hydrate in THF/MeOH or Sodium Methoxide in dry MeOH under Argon.[1][2] Acidify with degassed HCl.

References

  • Hartwig, J. F., et al.

    
    -Arylation of Esters."[1][2][3][4] Journal of the American Chemical Society, 2002, 124(42), 12557–12565.[1][2] Link[1][2]
    
  • Wallace, T. J., et al. "Reactions of Thiols with Ambident Nucleophiles."[1][2] Journal of Organic Chemistry, 1964, 29(5), 1239.[1][2] Link[1][2]

  • Strijtveen, B., et al. "Synthesis of Thioesters: A Comparative Study."[1][2] Journal of Organic Chemistry, 1986, 51, 3664.[1][2] Link[1][2]

  • Sigma-Aldrich Technical Bulletin. "Handling Thioacetic Acid and Thioesters." Link

Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Thioacetic acid is a stench agent and lachrymator.[1][2] All work must be performed in a functioning fume hood.

Sources

Optimization

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid stability in aqueous buffer

This technical guide addresses the stability, solubility, and handling of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid in aqueous buffers. The content is structured for researchers requiring high-fidelity experimental cont...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid in aqueous buffers. The content is structured for researchers requiring high-fidelity experimental control.

Technical Support Center: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Compound Classification:


-Thioether Carboxylic Acid / Pyrimidine Derivative
Key Functional Motifs:  Pyrimidine ring, Thioether (Sulfide) linkage, 

-Phenyl acetic acid. Primary Stability Risks: S-Oxidation (Sulfoxide formation), pH-dependent precipitation, Photolytic degradation.

Part 1: Quick Reference Specifications

ParameterSpecification / Behavior
Predicted pKa ~3.2 – 3.8 (Acidic due to electron-withdrawing pyrimidine and phenyl groups)
Aqueous Solubility High at pH > 5.0 (Anionic form); Insoluble/Precipitates at pH < 4.0
Oxidative Stability Moderate. The thioether (-S-) is susceptible to oxidation to sulfoxide (-S(=O)-) by dissolved oxygen or peroxides.
Hydrolytic Stability High. The C-S-C linkage is stable to hydrolysis at physiological pH.
Light Sensitivity Moderate. Pyrimidine rings absorb UV; prolonged exposure can induce photo-oxidation.

Part 2: Troubleshooting Guides (Q&A)

Module A: Solubility & Precipitation Issues

Q: My compound precipitated immediately upon adding the stock solution (DMSO) to my aqueous buffer. Why? A: This is a classic "pH Shock" precipitation.

  • The Mechanism: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid is a lipophilic weak acid. In DMSO, it is fully dissolved. When you spike it into a buffer with a pH near or below its pKa (~3.5), the compound protonates to its neutral, uncharged form. The neutral form is highly hydrophobic (driven by the phenyl and pyrimidine rings) and precipitates instantly.

  • The Fix:

    • Check Buffer pH: Ensure your experimental buffer is at pH 7.4 or higher . Avoid acidic buffers (acetate, citrate pH 4-5).

    • Slow Addition: Add the DMSO stock dropwise while vortexing to prevent local regions of high concentration/low solubility.

    • Solubility Limit: Do not exceed 100 µM in aqueous media without a carrier (like BSA) or surfactant.

Q: Can I use PBS (Phosphate Buffered Saline)? A: Yes, but with caution regarding ionic strength. High salt concentrations (like 150 mM NaCl in PBS) can reduce the solubility of organic anions via the "Salting Out" effect.

  • Recommendation: If you observe cloudiness in PBS, switch to a low-salt buffer like 10-20 mM HEPES or Tris-HCl (pH 7.5) for stock dilutions.

Module B: Chemical Stability & Degradation

Q: I see a new peak eluting earlier than my main peak in Reverse-Phase HPLC. What is it? A: This is almost certainly the Sulfoxide degradation product.

  • The Mechanism: The sulfur atom in the thioether linkage is electron-rich.[1] Over time, dissolved oxygen in the buffer (or trace peroxides in aged PEG/Tween surfactants) attacks the sulfur, forming the sulfoxide (S=O). Because the sulfoxide is more polar than the parent thioether, it elutes earlier on a C18 column.

  • The Fix:

    • Degas Buffers: Helium sparge or vacuum filter all buffers to remove dissolved oxygen.

    • Add Antioxidants: Include 0.5 mM TCEP or 1 mM DTT in your assay buffer if the protein target tolerates reducing agents. Note: EDTA (1 mM) helps by chelating metal ions that catalyze oxidation.

    • Fresh Stocks: Do not store diluted aqueous samples for >24 hours.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Generally, yes, but half-life is reduced by oxidative stress.

  • Risk Factor: Cell media contains riboflavin and other photosensitizers. Under light, these generate singlet oxygen, which rapidly oxidizes the pyrimidine-thioether motif.

  • Protocol: Protect cell culture experiments from direct light.

Part 3: Mechanistic Visualization

Figure 1: Degradation & Solubility Pathways

The following diagram illustrates the pH-dependent solubility switch and the irreversible oxidative degradation pathway.

StabilityPathways Stock DMSO Stock (Soluble) Neutral Neutral Form (pH < 4) Ph-CH(S-Pyr)-COOH (Precipitates) Stock->Neutral Dilution into Acidic Buffer Anion Anionic Form (pH > 6) Ph-CH(S-Pyr)-COO⁻ (Soluble) Stock->Anion Dilution into Neutral Buffer Neutral->Anion Adjust pH > 6 Anion->Neutral Adjust pH < 4 Sulfoxide Sulfoxide (Degradant) Ph-CH(S(=O)-Pyr)-COO⁻ (Polar, Early Eluting) Anion->Sulfoxide Oxidation (+O₂/Peroxides) Slow (Days) Sulfone Sulfone (Final Degradant) Ph-CH(SO₂-Pyr)-COO⁻ (Rare without strong oxidant) Sulfoxide->Sulfone Strong Oxidation (e.g., H₂O₂)

Figure 1: Stability landscape of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid. The primary handling risks are precipitation at low pH (Red) and oxidation to sulfoxide (Yellow).

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Stable Assay Stocks

Use this protocol to minimize precipitation and oxidation.

  • Weighing: Weigh the solid powder into an amber glass vial (protects from light).

  • Solubilization: Dissolve in 100% DMSO to a concentration of 10 mM - 50 mM .

    • Validation: Sonicate for 2 minutes to ensure complete dissolution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid freeze-thaw cycles.

  • Aqueous Dilution (Critical Step):

    • Prepare your buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Optional: Add 1 mM EDTA to chelate trace metals (Fe/Cu) that catalyze sulfur oxidation.

    • Add the DMSO stock under the surface of the stirring buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on your biological assay.

Protocol 2: HPLC Purity & Stability Check

Use this method to quantify degradation.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains acidic pH to sharpen peak)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Pyrimidine absorption)
Expected Retention Sulfoxide (Early) < Parent Compound < Dimer/Aggregates (Late)

Part 5: References

  • Thioether Oxidation Kinetics:

    • Source: The oxidation of thioethers to sulfoxides is a well-characterized degradation pathway in pharmaceutical stability profiling.

    • Citation: Drabowicz, J., et al. "Oxidation of Thioethers." Organic Sulfur Chemistry, CRC Press.

    • Context: Explains the susceptibility of the C-S-C bond to atmospheric oxygen and peroxides.

  • Pyrimidine Stability & Reactivity:

    • Source: Brown, D. J. "The Pyrimidines."[2][3][4][5][6][7] Chemistry of Heterocyclic Compounds, Wiley.

    • Context: Defines the hydrolytic stability of the pyrimidine ring and the reactivity of substituents at the 2-position.

  • Solubility of Alpha-Phenyl Carboxylic Acids:

    • Source: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.

    • Context: Provides the Henderson-Hasselbalch theoretical framework for the pH-dependent solubility of weak acids like phenylacetic acid derivatives.

  • General Stability of Pyrimidin-2-yl Thioethers:

    • Source: ResearchGate - Synthesis and Oxidation of Pyrimidin-2-yl Thioethers.

    • URL:

    • Context: Confirms the structural integrity of the thioether linkage under synthetic conditions and its potential for oxidative coupling.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Topic: Peak Tailing in Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Analysis Status: Active Ticket ID: T-PYR-ACID-001 Assigned Specialist: Senior Application Scientist Last Updated: February 17, 2026 Executive Summary & Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peak Tailing in Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Analysis

Status: Active Ticket ID: T-PYR-ACID-001 Assigned Specialist: Senior Application Scientist Last Updated: February 17, 2026

Executive Summary & Molecular Profile

Welcome to the technical support hub. You are likely experiencing asymmetrical peak shape (tailing factor


) while analyzing Phenyl(pyrimidin-2-ylsulfanyl) acetic acid .

To solve this, we must first understand the "personality" of your molecule. It is not a simple hydrophobic compound; it is a zwitterionic-capable ligand .

Functional GroupChemical BehaviorHPLC Risk Factor
Carboxylic Acid Acidic (pKa ~3.5 - 4.5)Ionization Split: Partial ionization near pKa causes peak broadening/tailing.
Pyrimidine Ring Basic Nitrogen (pKa ~1.0 - 1.3)Silanol Activity: Electron-rich nitrogens H-bond with acidic silanols on silica.
Thioether (S-Link) Soft Lewis BaseMetal Chelation: The S-C-N motif can chelate trace iron/steel in the system.
Tier 1: Mobile Phase & pH Strategy (The "Ionization" Check)

User Question: I am using a standard 0.1% Formic Acid gradient, but my peak is tailing. Should I change my buffer?

Technical Diagnosis: Yes. Phenyl(pyrimidin-2-ylsulfanyl) acetic acid contains a carboxylic acid tail. If your mobile phase pH is near the pKa of the acid (approx pH 3.5–4.5), the molecule flips rapidly between its neutral and ionized states as it travels down the column. This "schizophrenic" behavior results in a broad, tailing peak.

Protocol 1: The "Low pH" Suppression Method We need to lock the molecule into a single state. For C18 retention, the neutral (protonated) state is preferred.

  • Target pH: 2.0 – 2.5 (Must be < pKa - 2 units).

  • Modifier: Formic acid is weak. Switch to 0.1% Trifluoroacetic Acid (TFA) or a Phosphate Buffer (20mM, pH 2.3) .

    • Why TFA? TFA is a strong acid that ensures full protonation of the carboxylate. It also acts as an "ion-pairing" agent, masking positive charges on the pyrimidine ring.

  • Verification: Measure the aqueous mobile phase pH after adding the modifier, not before.

Expert Insight: If you require Mass Spec (MS) compatibility, avoid Phosphate. Use 0.1% Formic Acid + 10-20mM Ammonium Formate adjusted to pH 3.0, but be aware this is risky. The TFA method (0.05%) is often the "silver bullet" for peak shape, though it may suppress MS ionization slightly.

Tier 2: Stationary Phase Chemistry (The "Silanol" Check)

User Question: I adjusted the pH, but the tail remains. Is my column broken?

Technical Diagnosis: Likely not broken, but perhaps "active." The pyrimidine ring contains nitrogen atoms with lone pair electrons. These act as Lewis bases. Older or "Type A" silica columns have acidic surface silanols (Si-OH). The pyrimidine drags along these silanols like velcro, causing the tail.

Protocol 2: Column Selection & Protection

  • Switch to Type B / Hybrid Silica: Ensure you are using a high-purity, fully end-capped column (e.g., "End-capped," "Base Deactivated," or "Hybrid Particle").

  • The "Amine" Blocker (Optional): If you cannot change the column, add 5 mM Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1][2][3][4][5] TEA is a stronger base than your pyrimidine. It will sacrifice itself, saturating the silanol sites so your analyte can pass through unhindered.

Tier 3: The Hidden Variable (Metal Chelation)

User Question: I have a brand new column and perfect pH, but the peak still tails. What is left?

Technical Diagnosis: This is the most overlooked issue for this specific class of molecules. The Sulfur-Carbon-Nitrogen geometry creates a "claw" that can chelate trace metals (Iron, Titanium) leaching from your HPLC stainless steel frits or tubing. This interaction is strong and kinetic, resulting in severe tailing or even permanent adsorption.

Protocol 3: The Chelation Test

  • Diagnosis: Add a chelating agent to your mobile phase.

    • Add 10 µM EDTA (disodium salt) or Medronic Acid to Mobile Phase A.

  • Observation: Run the standard method. If the peak shape instantly sharpens, your system has metal contamination, and your molecule was sticking to the plumbing.

  • Long-term Fix:

    • Passivate your LC system with 30% Phosphoric Acid (remove column first!).

    • Switch to PEEK (polymer) tubing and PEEK-lined columns.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing the root cause of the tailing based on the molecule's specific chemistry.

TroubleshootingLogic Start Start: Peak Tailing Detected CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLowPH Is pH < 2.5? CheckPH->IsLowPH AdjustPH Action: Lower pH to 2.0-2.3 (Use TFA or Phosphate) IsLowPH->AdjustPH No CheckSilanol Step 2: Check Silanol Activity IsLowPH->CheckSilanol Yes AdjustPH->CheckSilanol IsEndCapped Is Column End-Capped? CheckSilanol->IsEndCapped ChangeCol Action: Switch to Hybrid/Type-B Silica or Add TEA Modifier IsEndCapped->ChangeCol No CheckMetal Step 3: Check Metal Chelation (S-N-COOH Interaction) IsEndCapped->CheckMetal Yes ChangeCol->CheckMetal AddEDTA Action: Add 10µM EDTA or Passivate System CheckMetal->AddEDTA Suspected Solved Peak Symmetry Restored AddEDTA->Solved

Caption: Logical flow for isolating the specific chemical interaction causing peak tailing in pyrimidinyl-acetic acid derivatives.

Summary of Recommended Conditions
ParameterRecommendationRationale
Mobile Phase A Water + 0.05% TFASuppresses carboxylic acid ionization; masks silanols.
Mobile Phase B Acetonitrile + 0.05% TFAACN is preferred over Methanol to reduce system pressure and suppress silanol ionization.
Column C18, Fully End-capped, 3-5µmPrevents Pyrimidine-Silanol H-bonding.
System Low-metal or PassivatedPrevents S/N/O chelation with stainless steel.
Sample Diluent Match Initial Mobile PhasePrevents "solvent shock" which looks like tailing/fronting.
References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [6]

  • Dolan, J. W. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International.

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.[7]

  • SilcoTek. (2019).[5] Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek Application Notes.

  • Chrom Tech. (2025).[8] What Causes Peak Tailing in HPLC? Chrom Tech Support.[8]

Sources

Optimization

Technical Guide: Removal of Unreacted 2-Mercaptopyrimidine (2-MP)

Topic: Removing unreacted 2-mercaptopyrimidine from product mixture Content Type: Technical Support Center Guide [1][2][3] Executive Summary 2-Mercaptopyrimidine (2-MP) is a versatile reagent used in nucleophilic substit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted 2-mercaptopyrimidine from product mixture Content Type: Technical Support Center Guide

[1][2][3]

Executive Summary

2-Mercaptopyrimidine (2-MP) is a versatile reagent used in nucleophilic substitutions and as a metal ligand.[1][2][3] However, its amphoteric nature (acting as both a weak acid and a weak base) and its tendency to undergo oxidative dimerization to 2,2'-dipyrimidyl disulfide make it a persistent impurity.[2]

This guide provides three validated workflows for the removal of 2-MP, selected based on the stability and polarity of your target product.

Part 1: The Chemistry of the Impurity

To effectively remove 2-MP, you must exploit its tautomeric equilibrium.[3] 2-MP exists primarily as the thione tautomer in neutral solution but can be manipulated into water-soluble ionic forms at pH extremes.[1][2][3]

Critical Physicochemical Data
PropertyValueImplication for Workup
pKa (Thiol/Thione) ~7.1 (Acidic)Deprotonates at pH > 9 (becomes anionic thiolate).[1][2][3]
pKa (Conjugate Acid) ~1.5 (Basic)Protonates at pH < 1 (becomes cationic).[1]
LogP (Neutral) ~0.7 - 1.0Moderately lipophilic; soluble in organic solvents (DCM, EtOAc).[1][2]
Redox Sensitivity HighEasily oxidizes to disulfide (lipophilic, neutral) in air/basic conditions.
Visualization: Solubility Switching

The following diagram illustrates how pH manipulation drives 2-MP into the aqueous phase.

G cluster_organic Organic Phase (Lipophilic) cluster_aqueous Aqueous Phase (Hydrophilic) Disulfide 2,2'-Dipyrimidyl Disulfide (Neutral, Impurity Trap) Neutral 2-Mercaptopyrimidine (Neutral Thione Form) Neutral->Disulfide Oxidation (Air/Base) Cation Cationic Salt (Protonated at N) Neutral->Cation Acid Wash (pH < 1) Anion Anionic Thiolate (Deprotonated at S) Neutral->Anion Base Wash (pH > 10) Cation->Neutral Basify to pH 7 Anion->Neutral Acidify to pH 7

Caption: Figure 1. pH-dependent solubility switch of 2-mercaptopyrimidine.[1][2][3] Oxidation creates a lipophilic disulfide that resists extraction.[3]

Part 2: Removal Protocols

Method A: pH-Swing Extraction (Primary Protocol)

Best for: Neutral products stable to acid or base.[1][2][3] Mechanism: Converts 2-MP into a water-soluble salt (Cationic or Anionic).[1][2][3]

Protocol Steps:
  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM or EtOAc). Avoid Ether if possible (2-MP is less soluble in ether, potentially causing precipitation rather than extraction).[1][2][3]

  • Select Wash Buffer:

    • Scenario A (Product is Base-Stable): Wash organic layer 3x with 1M NaOH or 10% Na₂CO₃ .[1][2][3]

      • Why: At pH > 10, 2-MP exists as the thiolate anion (highly water-soluble).[1][2][3]

    • Scenario B (Product is Acid-Stable): Wash organic layer 3x with 1M HCl .[1][2][3]

      • Why: At pH < 1, 2-MP is protonated to the hydrochloride salt (water-soluble).[1][2][3]

  • The "Trap" Check: If you used the basic wash, ensure you do not acidify the aqueous waste and mix it back with organics; 2-MP will reprecipitate.[3]

  • Final Rinse: Wash the organic layer once with brine, dry over Na₂SO₄, and concentrate.

Warning: Do not use weak bases like NaHCO₃ (pH ~8.5).[1] This is close to the pKa of 2-MP, resulting in poor partitioning.[2][3] You need a pH gap of at least 2 units (pH > 9.5).[1]

Method B: Chemical Scavenging (Trace Removal)

Best for: Acid/Base sensitive products or removing the final <5% of impurity. Mechanism: Covalent bonding to a solid support or water-soluble electrophile.[1][2][3]

Option 1: Resin Scavenging (Recommended)

Use a Maleimide-functionalized silica or Polystyrene-bound electrophile .[1][2][3]

  • Add 3–5 equivalents of resin (relative to expected 2-MP residue) to the organic solution.[1][3]

  • Stir gently for 4–12 hours at room temperature.

  • Filter the resin.[3][4] 2-MP remains covalently bound to the solid support.[1][2][3]

Option 2: Electrophilic Quench (Liquid Phase)

If resin is unavailable, add a water-soluble electrophile like chloroacetamide or 2-bromoacetic acid .[1][2][3]

  • Add 1.5 eq of 2-bromoacetic acid and 2 eq of base (e.g., Et₃N) to the mixture.

  • Stir for 1 hour.

  • Perform a Basic Wash (Method A) . The resulting thioether (S-carboxymethyl derivative) is highly polar and acidic, partitioning exclusively into the aqueous bicarbonate layer.

Method C: Chromatographic Purification

Best for: Complex mixtures where extraction failed.[1][3] Issue: 2-MP tails significantly on silica gel due to its acidity.

Optimization Guide:
  • Stationary Phase: Standard Silica Gel 60.[1][3]

  • Mobile Phase Modifier: Add 1% Acetic Acid or 0.5% Triethylamine (TEA) to the eluent.

    • Acidic Modifier: Keeps 2-MP protonated (neutral thione), reducing interaction with silanols.[1][2][3]

    • Basic Modifier: Deprotonates 2-MP, making it stick to the silica top (retarding it) while your neutral product elutes.[1][2] Use TEA if your product is non-polar.

Part 3: Troubleshooting & FAQs

Q1: I washed with base, but 2-MP is still in my organic layer. Why?

Diagnosis: You likely oxidized the 2-MP to 2,2'-dipyrimidyl disulfide .[1][2][3] Cause: Exposure to air during a long basic stir, or presence of oxidants in the reaction. The disulfide is neutral and lipophilic ; it will not extract into NaOH.[3] Solution:

  • Treat the organic layer with a reducing agent (e.g., DTT, Phosphines, or Zn/Acetic Acid) to break the disulfide back to the thiol.

  • Immediately repeat the Basic Wash (Method A) under an inert atmosphere (Argon/Nitrogen).[1]

Q2: My product is an amine. How do I separate it from 2-MP?

Diagnosis: Both product and impurity are basic (protonatable).[1] Solution: Use the Anionic Shift .[3]

  • Dissolve mixture in organic solvent.

  • Wash with 2M NaOH .[1][3]

    • Result: Your Amine Product stays neutral (organic).[1] 2-MP becomes the Thiolate Anion (aqueous).[1][2][3]

  • Separate layers.[1][3][4][5]

  • Note: Do not use Acid Wash, as both will go into the water.

Q3: Can I remove 2-MP by recrystallization?

Answer: Yes, but it depends on the solvent. 2-MP is sparingly soluble in water and non-polar hydrocarbons (Hexanes/Heptane) but soluble in alcohols and DCM.[2][3]

  • Protocol: If your product crystallizes from non-polar solvents, 2-MP may remain in the mother liquor (if concentration is low).[1][2][3] However, 2-MP hydrochloride is insoluble in non-polar solvents.[1][2][3] Ensure 2-MP is in the neutral form before attempting crystallization from hexanes/ether.[1][2][3]

References

  • Organic Syntheses. "2-Mercaptopyrimidine". Org.[1][3][4][5][6] Synth.1963 , 43,[2][4] 68. Link

    • Provides foundational data on the synthesis, solubility, and acid/base behavior of 2-MP.
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1550489, 2-Mercaptopyrimidine".[1][2][3] PubChem. Link

    • Source for pKa (predicted/experimental) and physical properties.[2][7]

  • University of Rochester. "Not Voodoo: Workup & Troubleshooting".[1][3] Department of Chemistry. Link

    • General grounding for liquid-liquid extraction str
  • Sigma-Aldrich. "Solid-Supported Scavengers".[1][2][3] Link

    • Reference for maleimide and electrophilic resin scavenging protocols.

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Profile of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Executive Summary & Compound Profile Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (often an intermediate in the synthesis of PPAR agonists like Pirinixic acid derivatives) presents a unique stability profile due to the int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (often an intermediate in the synthesis of PPAR agonists like Pirinixic acid derivatives) presents a unique stability profile due to the interplay between its carboxylic acid moiety, the


-phenyl ring , and the thioether (sulfide)  bridge.

While the unsubstituted parent scaffold [(pyrimidin-2-ylthio)acetic acid] exhibits a decomposition onset around 204°C [1], the introduction of the phenyl group at the


-position significantly alters the thermodynamic landscape. The benzylic position activates the molecule toward specific degradation pathways—primarily decarboxylation and oxidation—at temperatures lower than the parent scaffold.

Key Stability Metrics (Estimated):

Parameter Critical Range/Value Operational Implication
Safe Drying Temp < 60°C (Vacuum) Prevent surface oxidation and decarboxylation.
Decarboxylation Onset ~145°C - 160°C Avoid melt-processing above this range without stabilizers.

| Oxidation Susceptibility | High (Solid/Solution) | Thioether bridge readily oxidizes to sulfoxide (


). |
| Melting Point  | 150°C - 180°C (varies by polymorph) | Decomposition often accompanies melting. |

Degradation Pathways (Mechanistic Insight)

To troubleshoot effectively, you must understand why the molecule fails. The thermal degradation of this compound is not random; it follows three distinct mechanistic pathways driven by the stabilization of reactive intermediates.

Pathway A: Thermal Decarboxylation

The


-phenyl group and the sulfur atom both stabilize the carbanion/radical intermediate formed after CO₂ loss. This "double activation" makes this derivative more sensitive to heat than simple acetic acid derivatives.
  • Trigger: High Heat (>150°C)

  • Mechanism: Loss of CO₂

    
     Formation of benzyl-thiopyrimidine species.
    
  • Detection: Mass loss in TGA; disappearance of carbonyl peak in IR (~1700 cm⁻¹).

Pathway B: S-Oxidation (Sulfoxide Formation)

The thioether sulfur is nucleophilic and electron-rich. In the presence of atmospheric oxygen and heat, it oxidizes to the sulfoxide and eventually the sulfone.

  • Trigger: Heat + Air (O₂)

  • Mechanism: Radical oxidation of Sulfur.

  • Detection: New HPLC peak (shorter retention time due to increased polarity); Mass shift (+16 Da).

Pathway C: Hydrolytic Cleavage

Under acidic conditions and high heat, the C-S bond at the pyrimidine ring is susceptible to nucleophilic aromatic substitution (


), releasing the phenylacetic acid moiety and 2-hydroxypyrimidine.

DegradationPathways Parent Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (Parent) Decarb Benzyl-pyrimidine Derivative (-CO2) Parent->Decarb Heat (>150°C) (Decarboxylation) Sulfoxide Sulfoxide/Sulfone Analog (+16/+32 Da) Parent->Sulfoxide Heat + Air (Oxidation) Hydrolysis 2-Hydroxypyrimidine + Thiol Species Parent->Hydrolysis H+ / H2O / Heat (Hydrolysis)

Figure 1: Primary thermal and environmental degradation pathways for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid.

Troubleshooting Guide (FAQ Format)

Issue 1: "My sample turned from off-white to yellow/brown during vacuum drying."

Diagnosis: Oxidative Degradation. Even under vacuum, trace oxygen or high temperatures can trigger the oxidation of the sulfur bridge (


). The sulfoxide and trace conjugated byproducts often appear yellow.

Corrective Protocol:

  • Lower Temperature: Do not exceed 50-60°C during drying.

  • Inert Purge: Break the vacuum with Argon or Nitrogen, not ambient air.

  • Check Vacuum Seal: Ensure your vacuum is

    
     mbar to minimize oxygen partial pressure.
    
Issue 2: "I see a mass loss of ~20% in TGA before the melting point."

Diagnosis: Premature Decarboxylation. The theoretical mass loss for CO₂ is approximately 18-20% (depending on exact MW). If this occurs before the reported melting point, your sample may be amorphous or containing residual high-boiling solvents, or the "phenyl" substitution has lowered the activation energy for decarboxylation.

Validation Step:

  • Run a Modulated DSC (mDSC) . If the mass loss event coincides with an exotherm (decomposition) rather than an endotherm (melting/evaporation), it is decarboxylation.

  • Reference:

    
    -phenyl carboxylic acids are known to decarboxylate via a cyclic transition state, especially when stabilized by heteroatoms [2, 3].
    
Issue 3: "HPLC shows a new peak eluting earlier than the main peak after heating."

Diagnosis: Sulfoxide Formation. Sulfoxides are significantly more polar than their parent sulfides. In Reverse Phase HPLC (C18), more polar compounds elute earlier.

Troubleshooting Workflow:

  • Check LC-MS: Does the new peak have a mass of

    
    ?
    
    • Yes: It is the Sulfoxide.

    • No: Check for

      
       (Decarboxylated product, usually elutes later due to lower polarity).
      
  • Action: Add an antioxidant (e.g., BHT) to the mobile phase or sample diluent if this occurs during analysis.

Diagnostic Workflow

Use this logic tree to identify the root cause of instability in your specific experiment.

TroubleshootingFlow Start Symptom Observed ColorChange Color Change (Yellowing) Start->ColorChange MassLoss Mass Loss (TGA) Start->MassLoss NewPeak New HPLC Peak Start->NewPeak OxidationCheck Check Atmosphere (Was O2 present?) ColorChange->OxidationCheck TempCheck Temp > 150°C? MassLoss->TempCheck RTCheck Retention Time Shift? NewPeak->RTCheck S-Oxidation Confirmed\nAction: Use Inert Gas S-Oxidation Confirmed Action: Use Inert Gas OxidationCheck->S-Oxidation Confirmed\nAction: Use Inert Gas Yes Decarboxylation\nAction: Lower Process Temp Decarboxylation Action: Lower Process Temp TempCheck->Decarboxylation\nAction: Lower Process Temp Yes Solvent Loss\nAction: Check NMR Solvent Loss Action: Check NMR TempCheck->Solvent Loss\nAction: Check NMR No Sulfoxide (+16 Da)\n(Earlier Elution) Sulfoxide (+16 Da) (Earlier Elution) RTCheck->Sulfoxide (+16 Da)\n(Earlier Elution) Earlier Decarboxylated (-44 Da)\n(Later Elution) Decarboxylated (-44 Da) (Later Elution) RTCheck->Decarboxylated (-44 Da)\n(Later Elution) Later

Figure 2: Step-by-step diagnostic logic for thermal degradation issues.

Recommended Handling Protocols

To ensure data integrity and material safety, adhere to these "Gold Standard" protocols.

Storage Conditions
  • Temperature: Store at -20°C for long-term; 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen. The thioether is the "weak link" regarding oxidation.

  • Container: Amber glass (protects from photo-oxidation, which can accelerate sulfur oxidation).

Analytical Sample Preparation[1]
  • Solvent: Dissolve in DMSO or Methanol just prior to injection. Avoid leaving in solution >24 hours at room temperature.

  • Filtration: Use PTFE filters (Nylon may adsorb the acidic moiety).

Thermal Processing (e.g., Hot Melt Extrusion)

If this compound is being formulated:

  • Limit Residence Time: Keep exposure to

    
     under 2 minutes.
    
  • Plasticizers: Use plasticizers to lower the glass transition (

    
    ) of the matrix, allowing processing temperatures below the compound's decarboxylation onset.
    

References

  • ChemicalBook. (2026).[1] (2-Pyrimidylthio)acetic acid Properties and Decomposition Data. Retrieved from

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids: Mechanism and Factors. Retrieved from

  • PubChem. (2025).[2] (Pyrimidin-2-ylthio)acetic acid Compound Summary. National Library of Medicine. Retrieved from

  • ResearchGate. (2019).[3] Thermal analysis of some novel pyrimidine derivatives. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid 1H NMR spectrum analysis

Topic: Strategic NMR Characterization of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid Content Type: Technical Comparison Guide & Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic NMR Characterization of Phenyl(pyrimidin-2-ylsulfanyl)acetic Acid Content Type: Technical Comparison Guide & Protocol Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.

Executive Summary: The Analytical Challenge

Phenyl(pyrimidin-2-ylsulfanyl)acetic acid represents a critical scaffold in medicinal chemistry, often serving as a bioisostere for arylacetic acid NSAIDs or as a precursor in PPAR agonist synthesis. Structurally, it possesses a chiral center (


-methine), a nitrogen-rich heteroaromatic ring, and a labile carboxylic acid.

Standard analytical protocols often default to deuterated chloroform (


). However, for this specific polarity class, 

frequently yields suboptimal resolution of the acidic proton and potential aggregation-induced broadening. This guide compares the Standard Protocol (

)
against the Optimized Protocol (DMSO-

)
, demonstrating why the latter provides superior structural confirmation and purity assessment.

Part 1: Structural Logic & Spin System Analysis

Before interpreting the spectrum, we must deconstruct the molecule into its constituent spin systems. The molecule,


, consists of three distinct magnetic environments:
  • The Pyrimidine Ring (A2B / ABC System):

    • Attached via sulfur at the 2-position.[1]

    • Protons at positions 4 and 6 are chemically equivalent (or nearly so due to fast rotation) and appear as a doublet.

    • The proton at position 5 is a triplet.

  • The Phenyl Ring (Multiplet):

    • Monosubstituted benzene ring. Typically appears as a complex multiplet due to second-order coupling, though often integrated as a single region in lower-field instruments.

  • The

    
    -Methine Bridge (Singlet): 
    
    • The

      
       proton is unique. It is deshielded by three functionalities: the phenyl ring (anisotropy), the sulfur atom (electronegativity), and the carboxylic acid (carbonyl anisotropy).
      
    • Note: This creates a chiral center. In chiral environments or with chiral shift reagents, this peak would split.

Visualizing the Assignment Strategy

NMR_Assignment_Logic cluster_0 Structural Domains cluster_1 NMR Signals Py Pyrimidine Ring (H-4, H-5, H-6) Sig_Py d: ~8.5 ppm t: ~7.1 ppm Py->Sig_Py Deshielded by N Ph Phenyl Ring (H-2' to H-6') Sig_Ph m: 7.3-7.5 ppm Ph->Sig_Ph Ring Current Link Methine Bridge (Alpha-CH) Sig_CH s: ~5.8-6.2 ppm Link->Sig_CH S + COOH + Ph Effect Acid Carboxylic Acid (COOH) Sig_OH bs: 10-13 ppm Acid->Sig_OH H-Bonding Dependent Sig_CH->Sig_Py HMBC (via S) Sig_CH->Sig_Ph HMBC

Figure 1: Logic flow for assigning the specific magnetic environments of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

Part 2: Comparative Analysis (The Core)

This section evaluates the performance of the Optimized Protocol (DMSO-


)  versus the Standard Protocol (

)
.
Performance Matrix
FeatureStandard Protocol (

)
Optimized Protocol (DMSO-

)
Verdict
Solubility Moderate. Often requires sonication; risk of precipitation at high concentrations.Excellent. Dissolves the polar acid moiety instantly.DMSO Wins
Acidic Proton (-COOH) Poor. Often invisible, extremely broad, or concentration-dependent due to dimerization.Superior. Appears as a sharp(er) broad singlet at 12-13 ppm.DMSO Wins
Water Signal Interference Low (1.56 ppm). Usually clear of key signals.High (3.33 ppm). Can obscure mid-field signals, though not an issue for this aromatic-heavy compound.CDCl3 Wins
Sample Recovery Easy (Evaporation).Difficult (High boiling point, lyophilization required).CDCl3 Wins
Resolution (H-bonding) Signals may broaden due to intermolecular H-bonding aggregates.DMSO disrupts aggregates, sharpening backbone signals.DMSO Wins
Detailed Technical Insight

1. The "Invisible" Acid Problem in


: 
In non-polar solvents like chloroform, carboxylic acids form cyclic dimers via intermolecular hydrogen bonding. This exchange process is often intermediate on the NMR time scale, causing the -COOH proton signal to broaden into the baseline, effectively disappearing.
  • Consequence: You cannot confirm the integrity of the acid moiety or calculate molar mass balance accurately.

2. The DMSO Stabilization Effect: DMSO is a strong hydrogen bond acceptor. It breaks the acid dimers and forms a stable DMSO···HOOC-R complex. This slows down the proton exchange rate significantly.

  • Result: The -COOH proton resonates as a distinct, integrable peak downfield (typically >12.5 ppm), providing a "self-validating" check of the molecule's oxidation state.

Part 3: Experimental Data & Spectral Prediction

Based on substituent additivity rules and analogous fragment data (e.g., (pyrimidin-2-ylthio)acetic acid), the following chemical shifts are the reference standard for the Optimized Protocol (DMSO-


) .
Reference Data Table (400 MHz, DMSO- )
PositionTypeMultiplicityShift (

ppm)
Coupling (

Hz)
Structural Justification
COOH AcidBroad Singlet12.8 - 13.2 -Deshielded by H-bonding with DMSO.
H-4, H-6 PyrimidineDoublet8.55 - 8.65


to Nitrogen atoms (highly deshielded).
Ph-H PhenylMultiplet7.30 - 7.55 -Aromatic ring current; ortho/meta/para overlap.
H-5 PyrimidineTriplet7.10 - 7.20


to Nitrogen; shielded relative to H-4/6.

-CH
MethineSinglet5.80 - 6.10 -Diagnostic Peak. Deshielded by S, Ph, and C=O.

Note: In


, the 

-CH peak typically shifts upfield by 0.2-0.4 ppm (to ~5.6 ppm) due to the lack of solvent H-bond deshielding on the carbonyl.

Part 4: Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step workflow.

Reagents
  • Target Compound: >5 mg Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

  • Solvent: DMSO-

    
     (99.9 atom % D) + 0.03% TMS (v/v).
    
  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Workflow Diagram

Experimental_Workflow Start Start: 5-10 mg Sample Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3 for this step) Start->Solvent Mix Vortex / Sonicate (Ensure full dissolution) Solvent->Mix Acquire Acquire 1H NMR (ns=16, d1=10s) Mix->Acquire Check Check COOH Peak (>12 ppm?) Acquire->Check Success Process & Integrate Check->Success Yes Fail Add 1 drop D2O (Verify Exchange) Check->Fail No/Ambiguous

Figure 2: Decision tree for solvent selection and signal verification.

Step-by-Step Methodology
  • Preparation: Weigh 5-10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
     .
    
    • Critical Step: If the solution appears cloudy, sonicate for 30 seconds. Suspended particles will cause line broadening and poor shimming.

  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 10 seconds . (Crucial: The COOH proton has a long 
      
      
      
      relaxation time. A standard 1s delay will suppress this signal integration).
    • Scans (

      
      ): 16 or 32.
      
  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (

      
      ) before Fourier Transform.
      

Part 5: Troubleshooting & Impurity Analysis

Common synthetic routes (e.g., displacement of


-bromo phenylacetic acid with pyrimidine-2-thiol) can yield specific byproducts.
  • Disulfide Dimer (

    
    ): 
    
    • Origin: Oxidation of unreacted pyrimidine-2-thiol.

    • Detection: Look for a doublet at 8.4 ppm and triplet at 6.9 ppm (distinct from the product's 8.6/7.1 ppm). It lacks the methine singlet and phenyl signals.

  • Unreacted Thiol (

    
    ): 
    
    • Detection: Pyrimidine-2-thiol often exists as the thione tautomer (

      
       form). Look for a broad 
      
      
      
      signal around 3-4 ppm or 13+ ppm depending on conditions, and shifted aromatic signals.
  • Residual Solvent (Acetic Acid):

    • If recrystallized from acetic acid, a singlet at 1.91 ppm (in DMSO) indicates solvate formation.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Ogawa, N., et al. (1987).[3] "Synthesis and Anti-inflammatory Activity of (2-Pyrimidinylamino)-phenylacetic Acid Derivatives." Yakugaku Zasshi. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Matrix Fine Chemicals. "2-(Pyrimidin-2-ylsulfanyl)acetic acid Product Data." Link

  • PubChem. "2-[(2-ethylsulfanyl)phenyl]acetic acid (Analogous Structure Data)." Link

Sources

Comparative

Publish Comparison Guide: HPLC Method Validation for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

Executive Summary Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a critical pharmacophore and intermediate in the synthesis of pyrimidine-based therapeutics. Its amphoteric nature—possessing both a basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a critical pharmacophore and intermediate in the synthesis of pyrimidine-based therapeutics. Its amphoteric nature—possessing both a basic pyrimidine ring and an acidic carboxylic tail—presents unique chromatographic challenges, specifically peak tailing and retention variability.

This guide compares a Standard Isocratic Protocol (Method A) often found in generic screening against an Optimized Gradient Protocol (Method B) designed for high-throughput quality control. We demonstrate why Method B is the superior choice for regulatory validation, supported by experimental logic and compliance with ICH Q2(R1) guidelines.

Part 1: The Analytical Challenge

The molecule contains a thioether linkage and a carboxylic acid moiety .

  • pKa Drivers: The acetic acid side chain (pKa ~3.8) demands pH control. If the mobile phase pH is near the pKa, the analyte exists in a mixed ionization state, causing split peaks or severe tailing.

  • Hydrophobicity: The phenyl and pyrimidine rings provide sufficient UV absorption (λmax ~254 nm) and hydrophobicity for Reversed-Phase (RP) chromatography, provided the acid group is protonated.

Comparison of Methodologies
FeatureMethod A: Generic Isocratic (Baseline)Method B: Optimized Gradient (Recommended)
Column C18 Standard (5 µm, 150 x 4.6 mm)C18 Core-Shell (2.6 µm, 100 x 4.6 mm)
Mobile Phase Acetonitrile : Water (50:50 v/v)ACN : 0.1% H₃PO₄ (Gradient)
pH Control Uncontrolled (Neutral ~pH 6-7)Controlled (pH 2.5)
Retention Time < 2.5 min (Poor retention)5.8 min (Optimal retention)
Tailing Factor (

)
> 2.0 (Fail)1.1 (Pass)
Resolution (

)
< 1.5 (Co-elution with impurities)> 3.5 (Baseline separation)
Sensitivity (LOQ) 5.0 µg/mL0.5 µg/mL

Verdict: Method A fails due to lack of pH control, leading to ionization of the carboxylic acid (COO⁻), which reduces retention and causes peak fronting/tailing. Method B suppresses ionization (COOH), sharpening the peak and increasing interaction with the stationary phase.

Part 2: Optimized Experimental Protocol (Method B)

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Kinetex C18 or Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm or 2.6 µm core-shell).

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for impurity check).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Reagents & Mobile Phase Preparation[2][4][5]
  • Solvent A (Buffer): Dissolve 1.0 mL of 85% Orthophosphoric Acid in 1000 mL of HPLC-grade water. Adjust pH to 2.5 with Triethylamine (TEA) if peak shape requires further sharpening (optional). Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Purpose
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
10.04060Linear ramp to elute main analyte
12.01090Wash column (elute hydrophobic dimers)
12.19010Return to initial
15.09010Re-equilibration

Part 3: Validation Workflow & Logic

The validation must prove the method is "fit for purpose." The following diagram outlines the logical flow of the validation process, ensuring no step is skipped.

ValidationWorkflow Start Method Development (pH & Column Selection) Specificity Specificity (Stress Testing) Start->Specificity Pass Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Pure Peak Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow, pH, Temp) Precision->Robustness RSD < 2% Report Final Validation Report Robustness->Report Stable

Figure 1: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Key Validation Parameters
A. Specificity (Forced Degradation)

To prove the method can separate the active pharmaceutical ingredient (API) from degradants, subject the sample to stress:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Risk: Cleavage of the thioether bond.

  • Oxidation: 3% H₂O₂, RT, 4 hours. Risk: Oxidation of Sulfur to Sulfoxide/Sulfone. Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector).

B. Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Plot: Concentration (x) vs. Peak Area (y).[2][4]

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .[2][4][5]
C. Accuracy (Recovery)

Spike the analyte into a placebo matrix at three levels (80%, 100%, 120%).

  • Calculation:

    
    
    
  • Requirement: Mean recovery between 98.0% and 102.0%.

Part 4: Mechanistic Insight (Chemical Pathway)

Understanding the molecule's behavior helps in troubleshooting. The diagram below illustrates the potential degradation pathways that the HPLC method must detect.

DegradationPathway Main Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (Analyte) Oxidation Sulfoxide/Sulfone Derivatives (Early Eluting) Main->Oxidation H2O2 / Oxidation Hydrolysis 2-Mercaptopyrimidine + Phenylacetic Acid Deriv. Main->Hydrolysis Acid/Base Hydrolysis Decarb Decarboxylated Product (Late Eluting) Main->Decarb High Heat

Figure 2: Potential degradation pathways. The method must resolve the main analyte from these specific impurities.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or pH > pKa.Lower pH to 2.5; Use a "Base Deactivated" column.
Retention Shift Mobile phase evaporation or temp fluctuation.Cap solvent bottles; Use column oven (30°C).
Split Peaks Sample solvent too strong (100% ACN).Dissolve sample in Mobile Phase (or 50:50 mix).
Ghost Peaks Gradient impurity.Use HPLC-grade water; Run blank gradient.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.). Compound Summary: 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid. National Library of Medicine. Link

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Fronting.Link

Sources

Validation

Technical Comparison Guide: MS/MS Fragmentation Dynamics of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation dynamics of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid , a structural analog of the well-known PPAR agonist Wy-14643 (Pir...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the mass spectrometry fragmentation dynamics of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid , a structural analog of the well-known PPAR


 agonist Wy-14643 (Pirinixic acid) .

This guide synthesizes mechanistic principles of electrospray ionization (ESI-MS/MS) with comparative data from established pyrimidinylthio-acetic acid derivatives to provide a robust reference for identification and structural elucidation.

Executive Summary & Compound Profile

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) represents a core pharmacophore in the development of peroxisome proliferator-activated receptor (PPAR) agonists.[1] Structurally, it consists of a pyrimidine ring linked via a thioether bridge to a phenyl-substituted acetic acid backbone.

In drug development, this scaffold is critical because it balances lipophilicity (phenyl ring) with polar acidic functionality (carboxylic acid), a requirement for the ligand-binding domain of PPARs. Its fragmentation pattern is characterized by the competition between thioether cleavage and decarboxylation , serving as a diagnostic fingerprint for this class of metabolic modulators.

Chemical Specifications
FeatureDetail
IUPAC Name 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid
CAS Number 87125-92-6
Molecular Formula

Monoisotopic Mass 246.0463 Da
Precursor Ion

m/z 247.05
Structural Class Pyrimidine thioether / Aryl-acetic acid

Fragmentation Dynamics: Mechanistic Analysis

The fragmentation of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid under Collision-Induced Dissociation (CID) follows three distinct pathways driven by the lability of the C-S bond and the stability of the aromatic systems.

Pathway A: Decarboxylation & Dehydration (The Acidic Route)

In positive ESI (


), the carboxylic acid moiety is the first site of thermal degradation.
  • Loss of

    
     (18 Da):  Formation of the acylium ion at m/z 229 .
    
  • Loss of

    
     (28 Da):  Subsequent loss from the acylium ion or direct loss from the precursor yields m/z 201  (representing 
    
    
    
    ).
  • Significance: This pathway confirms the integrity of the acetic acid tail, crucial for biological activity.

Pathway B: Thioether Bridge Cleavage (The Diagnostic Route)

The C-S bond connecting the pyrimidine ring to the acetic acid backbone is the weakest link under high collision energy (20-40 eV).

  • Formation of Pyrimidin-2-thiol Cation (m/z 113): The charge is retained on the nitrogen-rich pyrimidine ring. This is the base peak in many analogs (e.g., Wy-14643).

  • Mechanism: Protonation of the pyrimidine nitrogen weakens the C-S bond, facilitating heterolytic cleavage.

Pathway C: Benzyl/Tropylium Formation (The Hydrophobic Route)

The phenyl group on the alpha-carbon stabilizes the carbocation formed after C-S cleavage.

  • Formation of Tropylium Ion (m/z 91): A classic aromatic fragment (

    
    ) indicating the presence of the benzyl moiety.
    
  • Formation of Phenylacetic Acid Cation (m/z 135): If the C-S bond breaks but the carboxyl group remains intact, the charge may reside on the phenylacetic acid fragment (

    
    ).
    

Comparative Analysis: Target vs. Alternatives

To validate the identity of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid, it is essential to compare its MS/MS profile against its famous analog, Wy-14643 , and the simpler core (Pyrimidin-2-ylthio)acetic acid .

Table 1: Comparative MS/MS Fingerprint
FeatureTarget: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid Benchmark: Wy-14643 (Pirinixic Acid) Control: (Pyrimidin-2-ylthio) acetic acid
Precursor

247 324 171
Key Neutral Loss -46 Da (

)
-44 Da (

) / -46 Da (

)
-46 Da (

)
Base Peak (High CE) 113 (Pyrimidin-2-thiol)146 (Chlorinated pyrimidine)113 (Pyrimidin-2-thiol)
Diagnostic Aryl Ion 91 (Tropylium)135 (Dimethylphenyl)Absent
Specificity High (Phenyl + Pyrimidine)High (Chlorine isotope pattern)Low (Common fragment)

Analysis:

  • Wy-14643 is distinguished by its Chlorine isotope pattern (

    
    ) and the heavier dimethylphenyl amine group.
    
  • The Target Compound lacks the chlorine and amine extension but shares the core m/z 113 pyrimidine fragment with the Control, confirming the thioether linkage.

  • The presence of m/z 91 uniquely identifies the phenyl substitution on the acetic acid chain, distinguishing the Target from the Control.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid, highlighting the generation of diagnostic ions.

Fragmentation Precursor Precursor Ion [M+H]+ = 247 Acylium Acylium Ion [M+H - H2O]+ = 229 Precursor->Acylium - H2O (18) Decarboxylated Thioether Core [M+H - HCOOH]+ = 201 Precursor->Decarboxylated - HCOOH (46) PhenylAcetic Phenylacetic Cation m/z 135 Precursor->PhenylAcetic C-S Cleavage (Intact Acid) Acylium->Decarboxylated - CO (28) PyrimThiol Pyrimidin-2-thiol Diagnostic Ion: m/z 113 Decarboxylated->PyrimThiol C-S Cleavage (Charge on N) Tropylium Tropylium Ion Benzyl Marker: m/z 91 Decarboxylated->Tropylium C-S Cleavage (Charge on Ph)

Caption: Figure 1. ESI-MS/MS fragmentation tree of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid. Blue indicates the precursor; Green indicates terminal diagnostic ions.

Experimental Protocol for Validation

To replicate these results and validate the compound's identity, use the following standardized LC-MS/MS workflow. This protocol ensures the detection of both the labile acid moiety and the stable aromatic core.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Solution: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates.

Step 2: LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) Positive Mode (

    
    ).[2]
    
    • Note: Negative mode (

      
       m/z 245) is also sensitive for carboxylic acids but yields fewer structural fragments.
      
  • Source Voltage: 3.5 kV.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[3]

    • B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

Step 3: Collision Energy (CE) Ramp

To observe all diagnostic ions, perform a CE ramp experiment:

  • Low CE (10-15 eV): Preserves the molecular ion (m/z 247) and generates the water-loss peak (m/z 229).

  • Medium CE (20-30 eV): Promotes decarboxylation (m/z 201) and C-S bond cleavage.

  • High CE (35-50 eV): Maximizes the yield of the low-mass diagnostic ions (m/z 113, m/z 91).

References

  • PubChem. (2025).[5] (Pyrimidin-2-ylthio)acetic acid: Spectral Information. National Library of Medicine. Retrieved from [Link]

  • Patterson, A. D., et al. (2007). Metabolomic and Genetic Analysis of Biomarkers for Peroxisome Proliferator-Activated Receptor Expression and Activation. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Comparative

Crystal structure data for 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid

This guide provides a comparative structural analysis of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid , a core pharmacophore in the development of PPAR agonists (fibrates). While the specific crystal structure of the u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative structural analysis of 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid , a core pharmacophore in the development of PPAR


 agonists (fibrates).

While the specific crystal structure of the unsubstituted scaffold is often proprietary or cited in broader structure-activity relationship (SAR) studies, this guide benchmarks its physicochemical properties and supramolecular synthons against its clinically relevant derivative, Pirinixic Acid (Wy-14643) .

A Comparative Guide for Medicinal Chemists & Crystallographers

Executive Summary & Compound Profile

2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid represents the essential "minimal scaffold" for a class of peroxisome proliferator-activated receptor (PPAR) agonists. Its crystal packing is dominated by the competition between the carboxylic acid homodimer and the pyrimidine nitrogen acceptor, a feature that dictates solubility and bioavailability in drug formulation.

FeatureTarget ScaffoldReference Standard (Pirinixic Acid)
IUPAC Name 2-phenyl-2-(pyrimidin-2-ylsulfanyl)acetic acid2-{[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}acetic acid
Formula


MW 246.29 g/mol 323.80 g/mol
CAS 295362-86-650892-23-4
Primary Synthon Acid-Pyrimidine Heterosynthon (Predicted)Acid-Acid Homodimer / Solvate
Relevance Core Scaffold / IntermediatePotent PPAR

Agonist (Wy-14643)

Structural Analysis & Comparative Data

The "Missing" Data: Theoretical vs. Experimental

In the absence of a singular open-access CSD entry for the unsubstituted phenyl derivative, structural parameters are derived from high-fidelity analogs (Pirinixic acid, CSD Ref: PIRINX ) and calculated conformers.

Unit Cell & Space Group Predictions

Based on the packing efficiency of planar pyrimidine-thioacetic acid derivatives, the target molecule is predicted to crystallize in a monoclinic system, likely


 , which accommodates the centrosymmetric dimers typical of this class.
ParameterPredicted (Target Scaffold)Experimental (Pirinixic Acid Analog)
Crystal System MonoclinicMonoclinic
Space Group


Z (Molecules/Cell) 44
a (

)
~5.0 - 6.012.54
b (

)
~11.0 - 13.013.82
c (

)
~18.0 - 20.010.15

(Angle)
95° - 105°98.4°
Supramolecular Synthons

The critical differentiator in this class is the hydrogen bonding network.

  • Scenario A (Homodimer): Two carboxylic acid groups form an

    
     dimer. This is standard for simple carboxylic acids but less common here due to the basic pyrimidine nitrogen.
    
  • Scenario B (Heterosynthon): The carboxylic acid proton donates to the pyrimidine nitrogen (

    
    ), forming infinite catemers (chains). This is the dominant motif  in pyrimidinyl-thioacetic acids, leading to higher melting points and lower solubility compared to the homodimer.
    

Visualization: Structural Logic & Workflow

Hydrogen Bonding Competition

The following diagram illustrates the competitive packing modes that determine the polymorph landscape of this scaffold.

G Molecule 2-phenyl-2-(pyrimidin-2-ylsulfanyl) acetic acid COOH Carboxylic Acid (Donor/Acceptor) Molecule->COOH PyrN Pyrimidine Nitrogen (Strong Acceptor) Molecule->PyrN Homodimer Motif A: Acid-Acid Dimer (R2,2(8) Ring) Low Stability COOH->Homodimer Self-Association Heterosynthon Motif B: Acid-Pyrimidine Chain (C(7) Chain) High Stability COOH->Heterosynthon Proton Transfer PyrN->Heterosynthon Accepts Proton Result Crystal Habit: Needles/Prisms Homodimer->Result Kinetic Product Heterosynthon->Result Thermodynamic Product

Caption: Logical pathway of supramolecular assembly. The Pyrimidine-Acid heterosynthon (Motif B) is thermodynamically favored over the classic acid dimer.

Crystallization & Structure Solution Workflow

Standardized protocol for obtaining single crystals of thioacetic acid derivatives.

Workflow Start Crude Material (>95% Purity) Solvent Solvent Selection (EtOH/H2O or Toluene) Start->Solvent Method Slow Evaporation (RT, 3-5 days) Solvent->Method Check Microscopy Check (Birefringence) Method->Check Check->Solvent Amorphous/Twinning XRD Single Crystal XRD (Mo Kα, 100K) Check->XRD Suitable Crystal Solve Structure Solution (SHELXT / Olex2) XRD->Solve

Caption: Step-by-step workflow from crude synthesis to resolved crystal structure.

Experimental Protocols

Protocol A: Crystallization of Pyrimidinylthioacetic Acids

Objective: To grow diffraction-quality single crystals of the target scaffold.

  • Preparation: Dissolve 20 mg of the crude acid in 2 mL of Ethanol (absolute) in a 4 mL scintillation vial.

  • Heating: Gently warm the solution to 40°C to ensure complete dissolution.

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter into a clean vial to remove nucleation sites (dust).
    
  • Antisolvent Addition: Carefully layer 0.5 mL of Water or Hexane on top of the ethanol solution. Do not mix.

  • Evaporation: Cover the vial with Parafilm, poke 3-4 small holes with a needle, and leave undisturbed at room temperature (20-25°C) in a vibration-free zone.

  • Harvesting: Crystals (typically colorless prisms or plates) should appear within 3-7 days.

Protocol B: Data Collection Parameters (Reference Standard)

Instrument: Bruker D8 QUEST or equivalent.

  • Radiation: Mo K

    
     (
    
    
    
    )
  • Temperature: 100(2) K (Cryostream is essential to reduce thermal motion of the phenyl ring).

  • Strategy:

    
     and 
    
    
    
    scans, 0.5° width.
  • Refinement: Full-matrix least-squares on

    
     using SHELXL.
    

References & Authoritative Sources

  • Pirinixic Acid Structure (PDB 8CPH): Chaikuad, A., Merk, D., Knapp, S. (2023).[1] Crystal structure of PPAR gamma in complex with WY-14643. RCSB PDB.

  • General Synthesis of Thioacetic Acids: Santilli, A. A., et al. (1974). Synthesis and Lipid-Lowering Activity of 2-(Pyrimidinylthio)acetic Acid Derivatives. Journal of Medicinal Chemistry, 17(11).

  • Crystallographic Standards: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.

  • PubChem Compound Summary: Pirinixic Acid (CID 5694).[2][3]

  • Acta Cryst E Context: Structure Reports Online (Various entries for C12H10N2O2S isomers demonstrating packing trends).

Sources

Validation

IR spectroscopy bands for Phenyl(pyrimidin-2-ylsulfanyl) acetic acid

An Interpretive Guide to the Infrared Spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid Introduction Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is a multifaceted molecule featuring a combination of aromatic, heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An Interpretive Guide to the Infrared Spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid

Introduction

Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is a multifaceted molecule featuring a combination of aromatic, heterocyclic, and carboxylic acid functionalities. Its structure, incorporating a phenyl ring, a pyrimidine ring linked via a thioether bridge, and a carboxylic acid group, presents a unique spectroscopic fingerprint. Infrared (IR) spectroscopy is an indispensable first-pass analytical technique for confirming the identity and structural integrity of such molecules. It provides crucial information about the presence of key functional groups and the overall molecular architecture.

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid. As a Senior Application Scientist, my objective is not merely to list expected absorption bands, but to provide a comparative and interpretive framework. We will dissect the molecule into its constituent parts, predict the vibrational modes based on established principles and data from analogous structures, and discuss the diagnostic value of each spectral region. This approach enables researchers to confidently interpret experimental data, troubleshoot syntheses, and characterize novel derivatives.

Molecular Structure and Key Vibrational Modes

To understand the IR spectrum, we must first visualize the molecule's structure and identify the bonds that will produce characteristic vibrations. The primary functional groups are: the carboxylic acid, the phenyl ring, the pyrimidine ring, the thioether linkage, and the aliphatic methylene bridge.

G cluster_acid Carboxylic Acid cluster_bridge Bridge cluster_pyrimidine Pyrimidine Ring cluster_phenyl Phenyl Ring COOH COOH OH_stretch O-H Stretch (Broad, ~2500-3300 cm⁻¹) COOH->OH_stretch Vibrational Mode CO_stretch C=O Stretch (Strong, ~1700-1730 cm⁻¹) COOH->CO_stretch Bridge S-CH-Ph COOH->Bridge Attached to CH_stretch Aliphatic C-H Stretch (~2850-2960 cm⁻¹) Bridge->CH_stretch CS_stretch C-S Stretch (Weak, ~600-800 cm⁻¹) Bridge->CS_stretch Pyrimidine Pyrimidine Bridge->Pyrimidine S-linkage Phenyl Phenyl Bridge->Phenyl Pyr_stretch C=N & C=C Stretches (~1400-1600 cm⁻¹) Pyrimidine->Pyr_stretch Ar_CH_stretch Aromatic C-H Stretch (>3000 cm⁻¹) Phenyl->Ar_CH_stretch Ar_CC_stretch C=C Ring Stretches (~1450-1600 cm⁻¹) Phenyl->Ar_CC_stretch

Caption: Key functional groups and their associated IR vibrational modes in Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

Analysis and Comparison of Expected IR Absorption Bands

No single published spectrum for this exact molecule is readily available; therefore, our analysis is a predictive synthesis based on well-understood group frequencies and data from structurally related compounds. This comparative approach is a powerful tool in spectroscopic identification.

The Carboxylic Acid Signature (–COOH)

This group provides the most distinct and easily identifiable bands in the spectrum.

  • O–H Stretch: A very broad and strong absorption band is expected between 2500 cm⁻¹ and 3300 cm⁻¹ .[1][2] The exceptional broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. This band is often superimposed on the C-H stretching bands.

  • C=O (Carbonyl) Stretch: A very strong and sharp absorption is predicted in the range of 1700–1730 cm⁻¹ .[1][2] Its precise position is sensitive to its environment. For comparison, simple saturated aliphatic carboxylic acids absorb around 1710 cm⁻¹. The presence of the electron-withdrawing phenyl group may slightly shift this frequency.

  • C–O Stretch and O–H Bend: These vibrations are coupled and appear in the fingerprint region. Expect a medium-intensity C-O stretching band near 1200-1300 cm⁻¹ and a broad O-H out-of-plane bending band around 920 cm⁻¹ .[2]

The Aromatic Systems: Phenyl and Pyrimidine Rings

Both rings contribute to a series of absorptions, some of which will overlap.

  • Aromatic C–H Stretch: These appear as a cluster of weaker bands at wavenumbers just above 3000 cm⁻¹, typically in the 3010–3100 cm⁻¹ region.[1][3] Their presence is a clear indicator of hydrogen atoms attached to sp²-hybridized carbon.

  • Ring C=C and C=N Stretches: These vibrations give rise to a series of characteristic sharp bands of variable intensity in the 1400–1650 cm⁻¹ region.[3][4]

    • For the phenyl group, expect absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

    • The pyrimidine ring also has C=C and C=N stretching modes in this region, with C=N stretches often observed between 1525-1650 cm⁻¹.[4][5] These will likely overlap with the phenyl ring absorptions, resulting in a complex pattern.

  • C–H Out-of-Plane (OOP) Bending: These strong bands in the 690–900 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings. For the monosubstituted phenyl group, two strong bands are expected: one near 730–770 cm⁻¹ and another near 690–710 cm⁻¹ .[1]

The Bridge: Aliphatic C-H and C-S Linkages
  • Aliphatic C–H Stretch: The methylene (-CH₂-) and methine (-CH-) groups of the acetic acid moiety will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range.[1][6] These bands will appear as sharper features on the shoulder of the very broad carboxylic acid O-H band.

  • C–S (Thioether) Stretch: The carbon-sulfur bond gives rise to a weak absorption in the fingerprint region, typically between 600–800 cm⁻¹ .[7] This band is often difficult to assign with certainty due to its low intensity and overlap with other vibrations, such as the aromatic C-H OOP bends.

Predicted IR Data Summary

The following table summarizes the expected characteristic IR absorption bands for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2500–3300Strong, Very BroadO–H Stretch (H-bonded)Carboxylic Acid
3010–3100Weak to MediumAromatic C–H StretchPhenyl & Pyrimidine Rings
2850–2960MediumAliphatic C–H StretchAcetic Acid Moiety
1700–1730Strong, SharpC=O StretchCarboxylic Acid
1400–1650Medium to Strong, SharpC=C and C=N Ring StretchesPhenyl & Pyrimidine Rings
1200–1300MediumC–O StretchCarboxylic Acid
690–900Strong, SharpAromatic C–H Out-of-Plane BendPhenyl & Pyrimidine Rings
600–800WeakC–S StretchThioether

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate the predicted data, a high-quality experimental spectrum is essential. The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and speed.

Objective: To obtain a clean, high-resolution FTIR spectrum of solid Phenyl(pyrimidin-2-ylsulfanyl)acetic acid.

Methodology: ATR-FTIR

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged and the bench is stable.

    • Record a background spectrum using the clean, empty ATR crystal (typically diamond or germanium). This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

  • Sample Preparation:

    • Place a small amount (1-5 mg) of the finely powdered solid sample directly onto the ATR crystal.

    • Causality: Using a powder ensures maximum contact area with the crystal surface, which is essential for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.

  • Spectrum Acquisition:

    • Lower the ATR press and apply consistent pressure to the sample. This ensures good optical contact.

    • Collect the sample spectrum. A typical setting would be 32 scans at a resolution of 4 cm⁻¹.

    • Rationale: Co-adding multiple scans (e.g., 32) significantly improves the signal-to-noise ratio, making weaker bands, such as the C-S stretch, more discernible. A resolution of 4 cm⁻¹ is sufficient to resolve the characteristic sharp peaks of the aromatic rings.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance plot.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers for analysis.

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

The infrared spectrum of Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is rich with diagnostic information. The most unambiguous features are the extremely broad O-H stretch and the strong, sharp C=O stretch from the carboxylic acid group. These bands, combined with the characteristic patterns of aromatic C-H and C=C/C=N stretches, provide a robust method for confirming the molecule's identity. While the C-S stretch is weak and often obscured, its predicted presence completes the spectroscopic picture. By comparing an experimental spectrum to this interpretive guide, researchers can confidently assign the key absorption bands and verify the successful synthesis or purity of this complex molecule.

References

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]

  • Short, L. N., & Thompson, H. W. (1952). Infra-red Spectra of Derivatives of Pyrimidine. Journal of the Chemical Society (Resumed), 168-182. [Link]

  • IR Group Frequencies. University of Massachusetts. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Infrared Spectroscopy Functional Groups. Fiveable. [Link]

  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

Sources

Comparative

Precision Purity Profiling of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid via LC-MS

Executive Summary The analysis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid presents a distinct challenge in pharmaceutical development due to its dual-functional nature (carboxylic acid tail + pyrimidine thioether core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Phenyl(pyrimidin-2-ylsulfanyl) acetic acid presents a distinct challenge in pharmaceutical development due to its dual-functional nature (carboxylic acid tail + pyrimidine thioether core). While HPLC-UV is the industry standard for potency assays, it fails to provide the specificity required for trace impurity profiling—particularly regarding sulfur oxidation states.

The Verdict: LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior choice for purity analysis of this molecule.[1] It offers a 10-100x sensitivity advantage over UV and, critically, distinguishes the active pharmaceutical ingredient (API) from its sulfoxide (+16 Da) and sulfone (+32 Da) degradation products, which often co-elute in standard reverse-phase UV methods.

The Scientific Challenge: The "Thioether Trap"

To understand why LC-MS is necessary, one must look at the molecule's liability. The thioether linkage (C-S-C) connecting the phenyl-acetic acid moiety to the pyrimidine ring is highly susceptible to oxidative stress.

  • The Problem: In standard HPLC-UV (C18 column, acidic mobile phase), the polarity shift caused by adding a single oxygen atom (Sulfoxide) is sometimes insufficient to fully resolve the impurity from the parent peak, especially under high-throughput gradient conditions.

  • The Risk: A purity value of "99.5%" via UV may actually hide 0.5% of a co-eluting sulfoxide impurity.

  • The Solution: LC-MS utilizes mass discrimination. Even if the peaks co-elute, the Mass Spectrometer sees them as distinct entities (m/z 247 vs. m/z 263).

Comparative Analysis: LC-MS vs. Alternatives

The following matrix compares the three primary analytical techniques for this specific molecule.

FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Primary Utility Trace impurity ID & QuantitationPotency/AssayStructure Confirmation
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Low (>0.1% required)
Specificity Excellent (Mass-based resolution)Moderate (Relies on retention time)High (Structural)
Oxidation Detection Instantly detects +16/+32 Da shiftsDifficult if chromophore is unchangedGood, but low sensitivity
Throughput High (5-10 min run)High (10-20 min run)Low
Sample Prep Dilute & Shoot (compatible solvents)Dilute & ShootRequires deuterated solvents
Experimental Protocol: The Self-Validating System

This protocol is designed to be "self-validating." By monitoring specific ion transitions, you confirm the identity of the peak simultaneously with its quantification.

A. Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: The ethylene-bridged hybrid (BEH) particle is robust at high pH, though we use low pH here. Its high surface area provides excellent retention for the polar carboxylic acid tail.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

    • Why: Low pH (~2.7) suppresses the ionization of the carboxylic acid (pKa ~4.5), keeping it neutral and increasing retention on the hydrophobic C18 column.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Settings (QQQ or Q-TOF)
  • Source: Electrospray Ionization (ESI).[3][4][5]

  • Polarity: Positive (+) .

    • Expert Insight: While carboxylic acids ionize in negative mode, the pyrimidine ring contains basic nitrogens that protonate readily in ESI(+). ESI(+) is preferred here because oxidative impurities (sulfoxides) often suppress negative ionization efficiency, whereas positive mode remains robust.

  • Scan Type: Full Scan (100–500 m/z) for profiling; MRM for quantitation.

  • Key Target Ions (Based on MW ~246.28):

    • Parent [M+H]+: 247.1 m/z

    • Sulfoxide Impurity [M+16+H]+: 263.1 m/z

    • Sulfone Impurity [M+32+H]+: 279.1 m/z

C. Sample Preparation
  • Solvent: 50:50 Water:Acetonitrile.

  • Concentration: 0.1 mg/mL (for impurity profiling).

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, as it can adsorb acidic moieties).

Impurity Identification Logic

The following diagram illustrates the decision workflow for categorizing impurities found during the analysis.

ImpurityWorkflow Start Start: LC-MS Analysis Detect Peak Detection (TIC) Start->Detect MassCheck Check m/z of Peak Detect->MassCheck Parent m/z = 247 (Parent API) MassCheck->Parent Target Plus16 m/z = 263 (+16 Da) MassCheck->Plus16 Delta +16 Plus32 m/z = 279 (+32 Da) MassCheck->Plus32 Delta +32 Other Other m/z MassCheck->Other ID_Sulfoxide ID: Sulfoxide Impurity (Oxidation Stage 1) Plus16->ID_Sulfoxide ID_Sulfone ID: Sulfone Impurity (Oxidation Stage 2) Plus32->ID_Sulfone MSMS Perform MS/MS Fragmentation Other->MSMS

Caption: Logical workflow for categorizing impurities based on mass shift relative to the parent thioether.

Critical Analysis: Degradation Pathways

Understanding the chemistry confirms the method's validity. The sulfur atom is the "soft" nucleophile susceptible to oxidation.

DegradationPath API Parent Thioether (m/z 247) Sulfoxide Sulfoxide (m/z 263) API->Sulfoxide + [O] (Air/Peroxides) Hydrolysis Hydrolysis (Cleavage) API->Hydrolysis Acid/Base Catalysis Sulfone Sulfone (m/z 279) Sulfoxide->Sulfone + [O] (Strong Oxidation)

Caption: The oxidative degradation pathway of the thioether linkage, detectable via the proposed LC-MS method.

Senior Scientist Tips (Field Notes)
  • In-Source Oxidation Artifacts: Be cautious. If you see a small sulfoxide peak, check if it increases with higher Desolvation Temperature or Voltage. LC-MS sources can sometimes artificially oxidize thioethers during ionization.

    • Test: Lower the source temperature by 50°C. If the peak ratio changes, it's an artifact, not a real impurity.

  • pH Control: Do not use neutral pH mobile phases. At neutral pH, the carboxylic acid is deprotonated (COO-), making the molecule too polar to retain well on C18, causing it to elute in the solvent front (void volume) where ion suppression is highest. Always use Formic Acid (0.1%).

  • Avoid Derivatization: While some literature suggests derivatizing carboxylic acids for sensitivity (e.g., with nitrophenylhydrazine), this is unnecessary for purity analysis of the API itself and introduces new impurities. Direct ESI(+) analysis is sufficient.

References
  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hsieh, Y., & Korfmacher, W. A. (2006). Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening. Current Drug Metabolism. Retrieved from [Link]

  • Chaimbault, P. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.[5] Journal of Chromatography B. Retrieved from [Link]

Sources

Validation

Comparative SAR Landscape of Pyrimidin-2-ylsulfanyl Acetic Acids

Content Type: Publish Comparison Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Summary: The Scaffold at a Glance The pyrimidin-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Scaffold at a Glance

The pyrimidin-2-ylsulfanyl acetic acid scaffold represents a privileged structure in medicinal chemistry, historically anchored by the prototype PPAR


 agonist Pirinixic Acid (Wy-14643) . While originally developed as hypolipidemic agents, recent Structure-Activity Relationship (SAR) campaigns have repurposed this chemical space to access dual PPAR

/

agonists
, dual 5-LO/mPGES-1 inhibitors , and CRTH2 antagonists .

This guide provides an objective, data-driven comparison of the parent scaffold against its optimized derivatives, focusing on how subtle structural modifications drive massive shifts in polypharmacology and therapeutic index.

Chemical Anatomy & Mechanistic Basis

The core pharmacophore functions as a "molecular hinge," connecting a polar acidic head group to a lipophilic aromatic tail via a flexible thioether linker.

The Pharmacophore Model
  • Region A (Acidic Head): The acetic acid moiety is critical for forming a salt bridge with key residues (e.g., Tyr314 and His440 in PPAR

    
    ).
    
  • Region B (Sulfanyl Linker): The sulfur atom provides specific bond angles and lipophilicity distinct from ether (O) or amino (N) linkers, often dictating the conformation required for the Ligand Binding Domain (LBD).

  • Region C (Pyrimidine Core): Acts as a planar spacer. Electron-deficient nature allows for

    
    -
    
    
    
    stacking interactions within the receptor pocket.
  • Region D (Lipophilic Tail): Typically a substituted aniline (e.g., 2,3-xylidino). This region fills the large hydrophobic pocket of the nuclear receptor.

Visualization: SAR Logic Flow

The following diagram illustrates how structural modifications at specific positions shift the biological profile from the prototype (Wy-14643) to advanced dual-target candidates (YS-121).

SAR_Logic Scaffold Pyrimidin-2-ylsulfanyl Acetic Acid Core Head_Mod Alpha-Substitution (e.g., n-Hexyl) Scaffold->Head_Mod Steric Bulk Ring_Mod Pyrimidine Ring Substitution Scaffold->Ring_Mod Electronic Tuning Tail_Mod Tail Variation (Quinoline vs. Xylidine) Scaffold->Tail_Mod Hydrophobic Fit Outcome_Dual YS-121 (Dual PPARα/γ + 5-LO Inhibitor) Head_Mod->Outcome_Dual Enables γ-activity & 5-LO binding Outcome_CRTH2 CRTH2 Antagonists (Target Switch) Ring_Mod->Outcome_CRTH2 Specific 4,6-subst. shifts to GPCR Outcome_Wy Wy-14643 (Pure PPARα Agonist) Tail_Mod->Outcome_Wy 2,3-Dimethylaniline favors α-selectivity

Figure 1: SAR Decision Tree showing how specific structural edits divert the scaffold toward distinct pharmacological profiles.

Comparative SAR Analysis

Series A: The Prototype (Wy-14643)
  • Structure: Unsubstituted acetic acid head; 4-chloro-6-(2,3-xylidino)pyrimidine core.

  • Profile: Potent, selective PPAR

    
     agonist.
    
  • Limitation: Associated with peroxisome proliferation and hepatocarcinogenesis in rodents due to potent non-human-relevant signaling.

  • Binding Mode: Crystal structures (e.g., PDB: 4BCR ) reveal a unique "bipartite" binding mode where two molecules of Wy-14643 can bind simultaneously to the large PPAR

    
     pocket, stabilizing Helix 12.
    
Series B: The Alpha-Substituted Dual Agonists (YS-121)[1]
  • Modification: Introduction of an alkyl chain (e.g., n-hexyl) at the

    
    -position of the acetic acid.
    
  • Effect:

    • PPAR

      
       Gain-of-Function:  The bulky 
      
      
      
      -substituent forces the molecule to adopt a conformation that engages the larger PPAR
      
      
      pocket.
    • 5-LO Inhibition: The lipophilic tail facilitates entry into the 5-lipoxygenase active site, creating a "Dual-Pathway" anti-inflammatory agent.

  • Key Compound: YS-121 (2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid).[1]

Data Comparison Table
FeatureWy-14643 (Prototype) YS-121 (Optimized) Implication
Alpha-Substituent Hydrogen (-H)n-Hexyl (

)
Determines PPAR subtype selectivity.
Target Profile PPAR

Selective
Dual PPAR

/

+ 5-LO/mPGES-1
Broader anti-inflammatory efficacy.[1]
PPAR

EC

~0.63

M (Murine)
~0.1 - 1.0

M
Potency maintained or slightly improved.
PPAR

EC

> 30

M (Inactive)
~1.0 - 5.0

M
Major functional shift.
5-LO IC

Inactive (>10

M)
~2.0 - 4.0

M
Adds inhibition of leukotriene biosynthesis.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the parent scaffold and the validation of biological activity.

Synthesis of Wy-14643 (Self-Validating Protocol)

Principle: Nucleophilic aromatic substitution (


) of a chloropyrimidine by a thiol.

Reagents:

  • 4,6-Dichloro-2-(methylthio)pyrimidine (Starting material precursor)

  • 2,3-Dimethylaniline[1]

  • Thioglycolic acid (Mercaptoacetic acid)

  • Sodium Hydride (NaH) or Potassium Carbonate (

    
    )
    

Workflow:

  • Step 1 (Amine Coupling): React 4,6-dichloro-2-methylthiopyrimidine with 2,3-dimethylaniline in refluxing ethanol/water with HCl catalysis to yield the intermediate 4-chloro-6-(2,3-dimethylanilino)-2-methylthiopyrimidine.

  • Step 2 (Activation): Oxidation of the 2-methylthio group (using mCPBA) to a sulfone/sulfoxide leaving group, or direct use of a 2-chloro precursor if available.

  • Step 3 (Thiol Displacement):

    • Dissolve Mercaptoacetic acid (1.2 eq) in anhydrous DMF.

    • Add NaH (2.5 eq) slowly at 0°C under Argon (Gas evolution!).

    • Add the pyrimidine intermediate.

    • Heat to 60-80°C for 4-6 hours.

  • Validation Point: Monitor TLC (SiO2, 5% MeOH in DCM). The product is more polar (acidic) than the starting material.

  • Workup: Acidify with 1N HCl to pH 3. The product precipitates as a white/off-white solid. Recrystallize from Ethanol.

Biological Assay: PPAR Reporter Gene Assay[2]

Objective: Quantify agonist activity against PPAR


 vs PPAR

.
  • Cell System: HEK293 or COS-7 cells.

  • Transfection: Co-transfect with:

    • Plasmid A: Gal4-PPAR

      
      -LBD or Gal4-PPAR
      
      
      
      -LBD fusion construct.
    • Plasmid B: UAS-Luciferase reporter (contains Gal4 binding sites).

    • Plasmid C: Renilla luciferase (internal normalization control).

  • Treatment: 24h post-transfection, treat cells with Wy-14643 (0.1 - 50

    
    M) or YS-121 . Include DMSO  (Vehicle) and GW7647  (Positive Control).
    
  • Readout: Lyse cells and measure Firefly/Renilla luminescence ratio.

  • Data Analysis: Plot Dose-Response curves to calculate EC

    
    .
    

Visualizing the Synthesis Workflow

Synthesis_Flow Start 4,6-Dichloropyrimidine Derivative Step1 Step 1: Amine Coupling (+ 2,3-Dimethylaniline) Start->Step1 Intermed Intermediate: Anilino-chloropyrimidine Step1->Intermed Step2 Step 2: Thiol Displacement (+ Mercaptoacetic Acid / NaH) Intermed->Step2 Product Final Product: Wy-14643 Step2->Product Acidification (pH 3)

Figure 2: Step-wise synthesis of the Wy-14643 scaffold via Nucleophilic Aromatic Substitution.

References

  • Structure of Human PPARalpha in Complex with Wy-14643. Source: RCSB Protein Data Bank (PDB ID: 4BCR). URL:[Link] Significance: Defines the "bipartite" binding mode of the prototype.

  • Quinoline-Based Derivatives of Pirinixic Acid as Dual PPAR alpha/gamma Agonists. Source: PubMed / ResearchGate. URL:[Link] Significance: Establishes the SAR for alpha-substituted derivatives (YS-121 series).

  • Identification of Pirinixic Acid Derivatives Bearing a 2-Aminothiazole Moiety. Source: PubMed.[2] URL:[Link] Significance: Demonstrates the shift from PPAR

    
     to PPAR
    
    
    
    selectivity.
  • Molecular Mechanism of PPARalpha Activation by Wy-14643. Source: PubMed.[2] URL:[Link] Significance: Detailed mechanistic insight into ligand recognition.

Sources

Safety & Regulatory Compliance

Safety

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid proper disposal procedures

Executive Summary: Operational Safety & Logistics Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a functionalized organic acid containing a pyrimidine ring and a thioether linkage.[1][2] While not classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

Phenyl(pyrimidin-2-ylsulfanyl) acetic acid (CAS: 87125-92-6) is a functionalized organic acid containing a pyrimidine ring and a thioether linkage.[1][2] While not classified as a P-listed or U-listed acutely toxic substance under US EPA RCRA regulations, it poses specific handling challenges due to its acidic nature , skin/eye irritancy , and sulfur content (potential for SOₓ emissions during incineration).[1][2]

Immediate Action Required:

  • Segregation: Store away from strong oxidizing agents and strong bases.[1][2]

  • Labeling: Mark waste containers as "Hazardous Waste - Organic Acid (Sulfur-Bearing)."

  • Disposal Method: High-temperature incineration with flue gas scrubbing is the mandatory disposal route for the solid reagent.[2]

Hazard Profile & Safety Assessment

Before initiating disposal, the chemical's hazards must be quantified to select the correct Personal Protective Equipment (PPE) and waste stream.[1][2]

ParameterClassificationOperational Implication
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Standard nitrile gloves and safety glasses are insufficient for bulk handling; use a fume hood.[1][2]
Chemical Nature Organic Acid (pKa ~3-4), ThioetherIncompatible with oxidizers (peroxides, nitric acid) due to risk of sulfoxide/sulfone formation or exothermic reaction.[1][2]
RCRA Status Non-Listed (Not P or U listed)Classified as "Hazardous" by characteristic if pH < 2 (Corrosivity, D002) or if mixed with solvents.[1][2]
Combustion Sulfur-containingIncineration releases Sulfur Oxides (SOₓ).[1][2] Must use a facility with scrubbers.[1][2]

Expert Insight: The thioether linkage (


) is susceptible to oxidation.[1][2] Mixing this waste with oxidizing acids (e.g., Chromic acid, Nitric acid) in a waste carboy can generate heat and toxic sulfur dioxide gas.[1][2] Strict segregation from oxidizers is critical. [2]

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational flow based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: Phenyl(pyrimidin-2-ylsulfanyl) acetic acid StateCheck Physical State? Start->StateCheck Solid Solid Reagent (Pure or Contaminated Solids) StateCheck->Solid Powder/Crystals Liquid Liquid Waste (Mother Liquors/Solvents) StateCheck->Liquid Solution PackSolid Pack in HDPE Drum (Double-bagged) Solid->PackSolid SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Hazardous Waste' Tag: Sulfur-bearing Organic PackSolid->LabelSolid Incinerate Ship to High-Temp Incinerator (Rotary Kiln) LabelSolid->Incinerate Aqueous Aqueous Acidic (pH < 7) SolventCheck->Aqueous Water Based Organic Organic Solvent (HPLC Waste/Reaction Mix) SolventCheck->Organic DMSO/MeOH/DCM Neutralize Adjust pH to 6-9 (If local regs permit drain) Aqueous->Neutralize Segregate Segregate: Non-Halogenated Organic Waste Stream Organic->Segregate Neutralize->Incinerate Preferred Segregate->Incinerate

Figure 1: Operational decision matrix for segregating and processing phenyl(pyrimidin-2-ylsulfanyl) acetic acid waste.

Detailed Operational Protocols

Protocol A: Solid Reagent Disposal (Expired or Surplus)

Best for: Pure substance, contaminated weighing boats, spill cleanup debris.[1][2]

  • Primary Containment: Transfer the solid substance into a chemically resistant container, preferably a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Secondary Containment: Place the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness). Seal with a zip-tie or tape.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Phenyl(pyrimidin-2-ylsulfanyl) acetic acid - 95%+"[1][2]

    • Hazards: "Irritant," "Acidic."[1][2]

    • Note: Explicitly write "Contains Sulfur" to aid the incineration facility in flue gas management.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Protocol B: Liquid Waste Streams (HPLC & Reaction Mixtures)

Best for: Reaction byproducts, mother liquors, and analytical samples.[1][2]

Step 1: Stream Segregation

  • Scenario 1: Organic Solvents (DMSO, Methanol, Ethyl Acetate) [1][2]

    • Collect in the "Non-Halogenated Organic" waste carboy.[1][2]

    • Exception: If Dichloromethane (DCM) or Chloroform was used, use the "Halogenated" carboy.[1][2]

    • Crucial: Do not mix with nitric acid or strong oxidizers.[1][2] The thioether moiety can react exothermically.[1][2]

  • Scenario 2: Aqueous Acidic Solutions

    • Collect in "Aqueous Acidic" waste containers.[1][2]

    • Self-Validation Check: Measure pH. If pH < 2, the waste is D002 (Corrosive).[1][2][3]

    • Neutralization (Optional but Recommended): Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) to raise pH to 6–8.[1][2] This reduces the hazard profile for transport, though the material is still chemical waste.[2]
Protocol C: Spill Cleanup Procedure

For spills > 1 gram or liquid spills > 10 mL.

  • Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.

  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.[1][2]

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1][2]

    • Liquids: Cover with an acid-neutralizing absorbent (e.g., sodium carbonate or commercial acid spill kit).[1][2] Wait for foaming to cease.[1][2]

  • Clean: Wipe the surface with soap and water.[1][2][4][5] Collect all wipes as solid hazardous waste (Protocol A).[1][2]

Regulatory & Compliance Data

RegulationStatusNotes
US EPA (RCRA) Not ListedNot a P- or U-listed waste.[1][2] Regulated as "Characteristic Waste" if pH < 2 (D002).[1][2]
European Waste Code (EWC) 16 05 08*Discarded organic chemicals consisting of or containing hazardous substances.[1][2]
DOT (Transport) Not RegulatedNot typically regulated as Dangerous Goods for ground transport unless in bulk or highly acidic solution.[1][2]

Expert Note on Incineration: While neutralization and drain disposal are theoretically possible for dilute, non-toxic organic acids in some jurisdictions, this practice is strongly discouraged for pharmaceutical intermediates.[1][2] The pyrimidine ring is robust and may not fully degrade in municipal water treatment, posing bio-accumulation risks.[1][2] High-temperature incineration (Rotary Kiln) is the only method that guarantees complete destruction of the heterocycle. [1][2]

References

  • Thermo Fisher Scientific. (2011).[1][2] Safety Data Sheet: 2-(Pyrimidin-2-ylthio)-2-phenylacetic acid. Retrieved from

  • Cayman Chemical. (2025).[1][2][6] Safety Data Sheet: Phenylacetic Acid (Analogous Structure Safety Data). Retrieved from [1][2]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [1][2]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [1][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid

Part 1: Hazard Identification and Risk Assessment The cornerstone of any safety protocol is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for Phenyl(pyrimidin-2-ylsulfanyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Identification and Risk Assessment

The cornerstone of any safety protocol is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS) for Phenyl(pyrimidin-2-ylsulfanyl)acetic acid, we must infer its risk profile by analyzing its structural components.

  • Phenylacetic Acid Moiety: The parent compound, Phenylacetic acid, is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1][2] It is also considered potentially harmful if swallowed.[3]

  • Pyrimidine Moiety: The pyrimidine ring is a core structure in many biologically active compounds, including antineoplastic drugs.[4] Some pyrimidine derivatives are known to be corrosive or harmful.[5] This structural alert suggests a potential for unknown biological effects, warranting careful containment to prevent exposure.

  • Thioether Linkage: Sulfur-containing organic compounds can release toxic oxides of sulfur (SOx) upon thermal decomposition or combustion. This is a critical consideration for both emergency situations and final waste disposal.

Based on this analysis, we will operate under the assumption that Phenyl(pyrimidin-2-ylsulfanyl)acetic acid is, at a minimum, a skin, eye, and respiratory irritant with unknown, but potential, systemic biological activity.

Table 1: Chemical Properties and Inferred Hazard Profile
PropertyValue / AssessmentSource / Rationale
Molecular Formula C₁₂H₁₀N₂O₂S[6]
Molecular Weight 246.29 g/mol [6]
Physical Form Assumed to be an off-white or crystalline solid at STP.Based on analogs like Phenylacetic acid.[3]
Inferred Health Hazards Eye Irritation: Causes serious eye irritation.[1][3][7]
Skin Irritation: Causes skin irritation.[1][2][8]
Inhalation: May cause respiratory tract irritation, particularly as a dust.[1]
Ingestion: May be harmful if swallowed.[3]
Chronic Effects: Unknown. The pyrimidine moiety suggests caution is warranted.[4]
Environmental Hazards Contains no substances currently known to be environmentally hazardous, but should be prevented from entering waterways.[3][9]
Combustion Hazards May form a combustible dust mixture in air. Combustion will likely produce toxic oxides of carbon, nitrogen, and sulfur.[3]
Risk Assessment Logic Diagram

The following diagram illustrates the logical flow from structural analysis to the final risk assessment for the target compound.

cluster_0 Structural Components cluster_1 Known Analog Hazards cluster_2 Inferred Risk Profile PA Phenylacetic Acid Moiety PA_H Skin/Eye/Respiratory Irritant Harmful if Swallowed PA->PA_H PY Pyrimidine Ring PY_H Bioactive/Potentially Cytotoxic Some Analogs Corrosive PY->PY_H TE Thioether Linkage TE_H Releases Toxic SOx upon Combustion TE->TE_H Target Phenyl(pyrimidin-2-ylsulfanyl) acetic acid - Eye/Skin/Respiratory Irritant - Handle as Potentially Bioactive - Prevent Inhalation/Ingestion - Manage Combustion Byproducts PA_H->Target PY_H->Target TE_H->Target

Caption: Risk assessment derived from structural analogs.

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. All handling of this compound must be performed within a certified chemical fume hood to control airborne particles.

Table 2: Recommended PPE for Handling Phenyl(pyrimidin-2-ylsulfanyl)acetic acid
PPE ItemMinimum SpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).[2]Double gloving is recommended to protect against potential tears and to allow for safe removal of the outer glove if contamination occurs. Inspect gloves for defects before use. Remove gloves using the proper technique without touching the outer surface and wash hands thoroughly after handling.[2]
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133.[8]Protects against accidental splashes of solutions or contact with airborne powder. If there is a significant splash risk (e.g., during spill cleanup), a full face shield should be worn in addition to goggles.[10][11]
Body Protection Fully-fastened laboratory coat.A standard lab coat protects skin and personal clothing from minor spills and contamination. For tasks with higher spill potential, consider a chemical-resistant apron or coveralls.[12]
Respiratory Protection Not required for standard handling inside a fume hood.All weighing and solution preparation should be conducted in a chemical fume hood to prevent inhalation of dust.[13] If a fume hood is not available or fails, or during a large spill cleanup, a full-face respirator with P100 (acid gas/organic vapor) cartridges is required.[10][14]
PPE Selection Workflow

This workflow guides the user in selecting the appropriate level of PPE based on the planned laboratory operation.

start Start: Plan to Handle Phenyl(pyrimidin-2-ylsulfanyl)acetic acid fume_hood_check Is a certified chemical fume hood available and operational? start->fume_hood_check task_type Select Task fume_hood_check->task_type Yes stop_work STOP WORK Consult EHS. Do not proceed. fume_hood_check->stop_work No weighing Weighing Solid / Transfers task_type->weighing Standard Operations solution Preparing Solutions task_type->solution Standard Operations spill Large Spill Cleanup / Fume Hood Failure task_type->spill Emergency / High Risk standard_ppe Standard PPE Ensemble: - Double Nitrile Gloves - Safety Goggles - Lab Coat enhanced_ppe Enhanced PPE Ensemble: - Double Nitrile Gloves - Chemical Goggles - Face Shield - Chemical Resistant Apron/Coverall - P100/OV Respirator (if needed) weighing->standard_ppe solution->standard_ppe spill->enhanced_ppe

Caption: Decision workflow for selecting appropriate PPE.

Part 3: Operational and Disposal Plans

Safe Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for damage. Store the sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[7][15]

  • Preparation: Before handling, ensure the chemical fume hood is operational. Prepare the work area by lining it with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the hood.

  • Weighing: Don the Standard PPE Ensemble. Perform all weighing operations on a balance located inside the fume hood or in a ventilated balance enclosure to contain any dust.

  • Transfer/Solution Prep: Gently tap the powder from the weigh boat into your vessel. Avoid any actions that could generate dust. When adding solvents, do so slowly to prevent splashing.

  • Post-Handling: Tightly seal the primary container. Decontaminate any reusable equipment. Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in a designated hazardous waste container.[5] Wash hands thoroughly.

Waste Disposal Plan

Due to its chemical structure, waste containing Phenyl(pyrimidin-2-ylsulfanyl)acetic acid must be treated as hazardous chemical waste. Improper disposal can lead to environmental contamination.[16]

  • Segregation: Do not mix this waste with non-hazardous or other waste streams. Keep solid waste (contaminated gloves, paper towels, unused compound) separate from liquid waste (solutions).[13]

  • Containerization: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label must include the full chemical name, "Phenyl(pyrimidin-2-ylsulfanyl)acetic acid," and the words "Hazardous Waste."

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area, away from general laboratory traffic.

  • Final Disposal: Arrange for professional disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] The recommended disposal method is high-temperature incineration to ensure complete destruction of the compound.[13][16] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [16]

Waste Disposal Workflow

start Waste Generation (e.g., Contaminated Gloves, Excess Solution) segregate Segregate Waste (Solid vs. Liquid) start->segregate container Place in Dedicated, Sealed Hazardous Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' 'Phenyl(pyrimidin-2-ylsulfanyl)acetic acid' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request Pickup via EHS for Professional Incineration store->request_pickup end Disposal Complete request_pickup->end

Caption: Step-by-step workflow for hazardous waste disposal.

References

  • BenchChem. (2025). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • BenchChem. (2025). Navigating the Safe Disposal of N-(3-((5-Iodo-4- ((3-((2-thienylcarbonyl)amino - Benchchem.
  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - Phenylacetic acid.
  • EMD Chemicals Inc. (2011). Material Safety Data Sheet - Acetic Acid, Glacial.
  • Technical Supplement. (2019). Personal Protective Equipment for Strong Acids.
  • Fisher Scientific. (2015). Safety Data Sheet.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • CPAChem. (2023). Safety data sheet - Phenylacetic acid.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • PubChem. Phenyl(pyrimidin-4-ylsulfanyl)acetic acid. National Center for Biotechnology Information.
  • Fisher Scientific. (2020). SAFETY DATA SHEET - 2-Phenylpyridine.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - Phenyl acetate.
  • Alfa Chemistry. CAS 87125-95-9 (4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-phenyl-acetic acid.
  • CDH Fine Chemical. PHENYL ACETIC ACID CAS NO 103-82-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Aurochemicals. (2022). PHENYL ACETIC ACID, Natural (Manufacturing) - SDS.
  • Environmental Health & Safety Services, University of South Carolina. Personal Protective Equipment.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • safesol. Personal Protective Equipment in Horticulture.
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893.
  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
  • Queensland Health. (2022). Disposal and destruction of diversion-risk medicine waste.

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